Pancreatin
説明
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特性
CAS番号 |
8249-47-6 |
|---|---|
分子式 |
C15H11N3O |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Pancreatin: Composition, Function, and Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatin is a complex biological catalyst derived from the pancreas of mammalian species, most commonly porcine or bovine sources. It is a cornerstone in the management of exocrine pancreatic insufficiency (EPI) and serves as a critical component in various biotechnological applications. This guide provides an in-depth examination of the enzymatic composition of this compound, elucidates the functional roles of its principal enzymes, and presents detailed standardized protocols for the assessment of its enzymatic activity. The quantitative data, experimental methodologies, and pathway visualizations herein are intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and enzymatic research.
Enzymatic Composition of this compound
This compound is not a single entity but a mixture of several digestive enzymes.[1] The therapeutic and industrial efficacy of this compound is determined by the collective and individual activities of its core enzymatic components: amylase, lipase, and protease. The United States Pharmacopeia (USP) has established minimum activity specifications for this compound to ensure its quality and potency.[2][3][4]
Table 1: Core Enzymatic Components and USP Activity Specifications for this compound
| Enzyme Component | Primary Function | Substrate | Products | Minimum USP Activity Specification (per mg of this compound) |
| α-Amylase | Carbohydrate Digestion | Starch and Glycogen | Oligosaccharides, Maltose, Glucose | ≥ 25 USP Units |
| Lipase | Fat Digestion | Triglycerides | Fatty Acids and Monoglycerides | ≥ 2.0 USP Units |
| Protease | Protein Digestion | Proteins and Polypeptides | Peptides and Amino Acids | ≥ 25 USP Units |
Note: this compound with higher digestive power may be labeled as a whole-number multiple of these minimum activities.[3][4]
Functional Roles of this compound Enzymes
The constituent enzymes of this compound play indispensable roles in the catabolism of macronutrients, facilitating their subsequent absorption in the small intestine.
-
α-Amylase: This enzyme catalyzes the hydrolysis of complex carbohydrates, such as starch and glycogen, into simpler sugars.[5][6] Salivary amylase begins this process in the mouth, but pancreatic amylase is responsible for the majority of carbohydrate digestion in the duodenum.[5][7] A deficiency can lead to diarrhea due to the osmotic effects of undigested carbohydrates.[8]
-
Lipase: Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats (triglycerides).[6][7] It works in concert with bile salts, which emulsify large fat globules into smaller droplets, increasing the surface area for lipase to act upon.[7] Lipase hydrolyzes triglycerides into fatty acids and monoglycerides, which can then be absorbed.[7] Insufficient lipase activity leads to steatorrhea (fatty stools) and malabsorption of fat-soluble vitamins (A, D, E, K).[8]
-
Protease: This category includes several endo- and exopeptidases, such as trypsin and chymotrypsin, which are secreted as inactive zymogens (trypsinogen and chymotrypsinogen) and are activated in the duodenum.[7] Proteases break down complex proteins into smaller peptides and individual amino acids.[5][6] Beyond digestion, proteases also help to protect the intestine from pathogens like bacteria and yeast.[8]
The coordinated action of these enzymes is paramount for nutritional homeostasis. The following diagram illustrates the digestive cascade mediated by this compound.
Experimental Protocols for Enzyme Activity Assays
The quantification of enzymatic activity is critical for quality control and research. The following are summaries of the standardized USP methodologies for determining the activity of amylase, lipase, and protease in this compound.
Amylase Activity Assay
This assay determines the ability of this compound's amylase to hydrolyze starch.
-
Principle: One USP Unit of amylase activity is defined as the amount of enzyme that hydrolyzes starch at an initial rate where 0.16 µEq of glycosidic linkages are broken per minute under the assay conditions.[2] The reaction is stopped, and the amount of reducing sugars (like maltose) produced is quantified.
-
Reagents:
-
pH 6.8 Phosphate Buffer
-
Substrate Solution: Soluble potato starch in buffer.
-
Color Reagent: 3,5-Dinitrosalicylic acid solution.
-
-
Methodology:
-
Standard and Sample Preparation: Prepare a Standard Preparation using USP this compound Amylase and Protease RS and an Assay Preparation with the this compound sample. Dilutions are made in pH 6.8 phosphate buffer.
-
Reaction Incubation: A defined volume of the enzyme solution is added to the pre-incubated starch substrate solution. The reaction proceeds for a precise time (e.g., 3 minutes) at a controlled temperature (e.g., 20°C).
-
Reaction Termination: The reaction is stopped by adding the color reagent.
-
Color Development: The mixture is heated in a boiling water bath to develop color.
-
Spectrophotometry: After cooling and dilution, the absorbance is measured at 540 nm.
-
Calculation: The amylase activity of the sample is calculated by comparing its absorbance to that of the standard.
-
Lipase Activity Assay
This assay measures the liberation of fatty acids from a triglyceride substrate.
-
Principle: One USP Unit of lipase activity is the amount of enzyme that liberates 1.0 µEq of acid per minute from an olive oil emulsion under the conditions of a pH of 9.0 and a temperature of 37°C.[2] The rate of acid liberation is measured using a pH-stat titrator.
-
Reagents:
-
Substrate Emulsion: Olive oil emulsified with acacia in a tris(hydroxymethyl)aminomethane buffer.
-
Bile Salts Solution: Prepared with USP Bile Salts RS.[1]
-
Titrant: 0.1 N Sodium Hydroxide (NaOH).
-
-
Methodology:
-
Standard and Sample Preparation: Prepare a Standard Test Dilution using USP this compound Lipase RS and an Assay Test Dilution with the this compound sample. Suspensions are made in cold water and triturated.[1]
-
pH-Stat Titration: The substrate emulsion and bile salts solution are placed in a reaction vessel maintained at 37°C. The pH is adjusted to and maintained at 9.0.
-
Reaction Initiation: A precise volume of the enzyme suspension is added to the reaction vessel.
-
Titration: As the lipase hydrolyzes triglycerides, fatty acids are released, causing the pH to drop. The pH-stat automatically titrates the mixture with NaOH to maintain a constant pH of 9.0.
-
Calculation: The rate of NaOH consumption is recorded, which directly corresponds to the rate of fatty acid liberation and thus, the lipase activity.
-
Protease Activity Assay
This assay quantifies the proteolytic activity of this compound using casein as a substrate.
-
Principle: One USP Unit of protease activity is the amount of enzyme that hydrolyzes casein at an initial rate that liberates per minute an amount of peptides, not precipitated by trichloroacetic acid, which gives the same absorbance at 280 nm as 15 nmol of tyrosine.[2]
-
Reagents:
-
Casein Substrate: A solution of casein in a suitable buffer.
-
Trichloroacetic Acid (TCA) Solution: Used to stop the reaction and precipitate undigested casein and larger peptides.
-
Buffer Solution.
-
-
Methodology:
-
Standard and Sample Preparation: Prepare a Standard Test Dilution using USP this compound Amylase and Protease RS and an Assay Test Dilution with the this compound sample in a buffer solution.
-
Reaction Incubation: The enzyme dilutions are added to the pre-warmed casein substrate and incubated at 40°C for exactly 60 minutes.
-
Reaction Termination and Precipitation: The reaction is stopped by adding TCA solution, which also precipitates the unhydrolyzed substrate.
-
Filtration/Centrifugation: The mixture is filtered or centrifuged to separate the precipitated protein from the soluble peptides in the filtrate.
-
Spectrophotometry: The absorbance of the clear filtrate, containing the TCA-soluble peptides, is measured at 280 nm against a blank.
-
Calculation: The protease activity is determined by comparing the absorbance of the sample filtrate to that of the standard.
-
The following diagram outlines the general experimental workflow for these enzymatic assays.
Conclusion
This compound remains a critical therapeutic agent and a valuable tool in biotechnology. A thorough understanding of its enzymatic composition, the specific functions of its components, and the methodologies for its activity assessment is essential for its effective application. The standardized protocols and quantitative data presented in this guide offer a comprehensive framework for researchers and developers, ensuring consistency and accuracy in the study and application of this vital enzyme complex.
References
- 1. drugfuture.com [drugfuture.com]
- 2. This compound amylase and protease USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [doi.usp.org]
- 4. EP1651962B1 - Analytical method for this compound and comparable compositions - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. This compound [drugfuture.com]
- 7. drugfuture.com [drugfuture.com]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Biochemical Properties of Porcine Pancreatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porcine pancreatin is a complex mixture of digestive enzymes extracted from the pancreas of pigs (Sus scrofa). Due to the high homology between porcine and human digestive enzymes, it serves as a critical active pharmaceutical ingredient (API) for enzyme replacement therapy in conditions of exocrine pancreatic insufficiency (EPI). This guide provides a detailed examination of the core biochemical properties of porcine this compound, focusing on its enzymatic composition, activity, stability, and the methodologies used for its characterization.
Enzymatic Composition and Activity
The therapeutic efficacy of porcine this compound is attributed to its principal enzymatic components: amylase, lipase, and various proteases. These enzymes facilitate the digestion of carbohydrates, fats, and proteins, respectively. The activity of these enzymes is typically standardized according to the United States Pharmacopeia (USP).
Quantitative Enzymatic Profile
The following tables summarize the key quantitative parameters of the primary enzymes found in porcine this compound.
Table 1: Specific Activity and Optimal Conditions of Major Porcine this compound Enzymes
| Enzyme | USP Minimum Specific Activity | Typical Specific Activity Range | Optimal pH | Optimal Temperature (°C) |
| α-Amylase | ≥ 25 USP Units/mg | 100 - 150 USP Units/mg | 6.8 - 8.0 | 37 - 45 |
| Lipase | ≥ 2.0 USP Units/mg | 8 - 40 USP Units/mg | 7.0 - 9.0 | 37 - 45 |
| Protease | ≥ 25 USP Units/mg | 100 - 150 USP Units/mg | 7.4 - 8.2 | 40 |
| Trypsin | Not specified | Variable | 7.0 - 9.0 | 37 |
| Chymotrypsin | Not specified | >1500 USP U/mg (purified)[1] | ~8.0 | 37 |
| Elastase | Not specified | ≥4 units/mg protein (purified) | 8.0 - 8.5 | 37 |
Table 2: Kinetic Parameters of Porcine Pancreatic Enzymes
| Enzyme | Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) |
| α-Amylase | Starch | 5.49 mg/mL[2] | 0.62 µmol/min[2] |
| Ragi Starch | 1.3 - 3.3% | 2740 - 6212 U/mg protein | |
| Rice Starch | 0.8 - 1.0% | 2841 - 5102 U/mg protein | |
| Wheat Starch | 1.3 - 2.5% | 2755 - 4201 U/mg protein | |
| Maize Starch | 2.5 - 2.96% | 2841 - 6212 U/mg protein | |
| Lipase | Tributyrin | Varies with emulsion properties | Varies with emulsion properties |
| Trypsin | Benzoyl-L-arginine ethyl ester (BAEE) | 1.35 mM[3] | 4.15 µmol/min/mg[3] |
| Elastase | N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide | 1.15 mM[4] | Not specified |
Experimental Protocols
Accurate characterization of porcine this compound relies on standardized enzymatic assays. The following are detailed methodologies based on the United States Pharmacopeia (USP) for determining the activity of amylase, lipase, and protease.
Experimental Workflow for this compound Activity Assays
References
A Technical Guide to the Mechanism of Action of Pancreatin Digestive Enzymes
Executive Summary: Pancreatin is a complex biological mixture of digestive enzymes, principally composed of amylase, lipase, and various proteases.[1][2] Sourced from porcine or bovine pancreas, it serves as a cornerstone for enzyme replacement therapy in conditions of exocrine pancreatic insufficiency (EPI).[1][3] This document provides an in-depth exploration of the biochemical mechanisms underpinning this compound's therapeutic efficacy. It details the activation cascade of its proteolytic zymogens, the catalytic hydrolysis of carbohydrates by α-amylase, and the intricate, cofactor-dependent digestion of lipids by pancreatic lipase. The guide also summarizes key quantitative parameters and experimental protocols relevant to researchers and drug development professionals in the field.
Introduction to this compound
The human pancreas is a vital organ with both endocrine and exocrine functions.[4] The exocrine component is responsible for synthesizing and secreting a potent cocktail of digestive enzymes into the duodenum to facilitate the breakdown of complex dietary macromolecules.[5] These enzymes are collectively known as this compound.
This compound is not a single molecule but a combination of three primary enzyme classes:
-
Proteases: These enzymes, including trypsin and chymotrypsin, are responsible for protein digestion.[6] They are secreted as inactive precursors called zymogens to prevent autodigestion of the pancreas.[4]
-
Amylase: Specifically α-amylase, which hydrolyzes complex carbohydrates like starch into simpler sugars.[7]
-
Lipase: This enzyme is critical for the digestion of dietary fats (triglycerides).[8]
In clinical practice, this compound is the active pharmaceutical ingredient in treatments for EPI resulting from conditions such as cystic fibrosis, chronic pancreatitis, pancreatic cancer, or surgical procedures like pancreatectomy.[9][10][11] The goal of therapy is to deliver a sufficient quantity of these enzymes to the duodenum to restore normal digestive processes and alleviate symptoms of malabsorption, such as steatorrhea, bloating, and malnutrition.[1][9]
Core Mechanisms of Action
The digestive process orchestrated by this compound is a highly regulated series of biochemical reactions occurring in the alkaline environment of the small intestine.
Proteolytic Digestion: The Zymogen Activation Cascade
To prevent the premature and damaging digestion of pancreatic tissue itself, the primary proteases are synthesized, stored, and secreted as inactive zymogens.[4] Their activation is a tightly controlled cascade that begins upon entry into the duodenum.
-
Initiation by Enterokinase: The process is initiated by enterokinase (also known as enteropeptidase), an enzyme located on the brush border of duodenal mucosal cells.[12] Enterokinase specifically cleaves a peptide from trypsinogen, converting it into its active form, trypsin.[12]
-
Trypsin-Mediated Activation: Once active, trypsin acts as the master activator for a host of other pancreatic zymogens.[12] It catalyzes the conversion of chymotrypsinogen, procarboxypeptidases, and additional trypsinogen molecules into their respective active forms.[4] This cascade ensures a rapid and amplified proteolytic capacity precisely when and where it is needed for digestion.
The active proteases then hydrolyze dietary proteins into smaller peptides and amino acids, which can be absorbed by the intestinal lining.[6][13]
Carbohydrate Digestion: Mechanism of α-Amylase
Pancreatic α-amylase is secreted in its active form and is the primary enzyme responsible for digesting complex carbohydrates in the intestinal lumen.[13][14] It targets the α-1,4-glycosidic bonds present in starches like amylose and amylopectin. The action of amylase breaks down these large polysaccharides into smaller oligosaccharides, dextrins, and disaccharides, primarily maltose.[7] These smaller sugars are then further hydrolyzed into monosaccharides (glucose) by brush border enzymes before absorption.[7]
Lipid Digestion: The Lipase-Colipase-Bile Salt Interaction
The digestion of dietary fats (triglycerides) is a complex process due to the insolubility of lipids in the aqueous environment of the intestine. This process requires the coordinated action of lipase, a protein cofactor called colipase, and bile salts produced by the liver.[5][15]
-
Emulsification: Large dietary fat globules are first emulsified by bile salts into smaller droplets. This process dramatically increases the surface area available for enzyme action.[8][15]
-
Interfacial Activation & Inhibition: Pancreatic lipase is a water-soluble enzyme that acts at the lipid-water interface of these emulsified droplets.[15] However, the bile salts that coat the droplets can inhibit lipase activity by preventing the enzyme from accessing its substrate.[16][17]
-
Role of Colipase: This inhibition is overcome by colipase.[16] Colipase is secreted as an inactive procolipase and is activated by trypsin in the duodenum.[16] Active colipase binds to both the bile salt-coated surface of the lipid droplet and to the C-terminal domain of pancreatic lipase.[16][18] This action anchors the lipase to the interface, stabilizes its active conformation, and allows it to efficiently hydrolyze triglycerides into absorbable 2-monoglycerides and free fatty acids.[18][19]
Biochemical Properties and Optimal Conditions
The enzymatic activity of this compound components is highly dependent on the physicochemical conditions of the duodenum. The pancreas co-secretes bicarbonate to neutralize stomach acid, creating an optimal alkaline environment for these enzymes to function.
| Enzyme | Optimal pH Range | Optimal Temperature | Key Activators / Cofactors |
| Proteases (Trypsin) | 7.8 - 8.7[20] | ~37°C[6] | Enterokinase (initial), Ca²⁺ (stabilizer)[6] |
| α-Amylase | 6.7 - 7.0[20] | ~37°C | Cl⁻, Ca²⁺[21] |
| Lipase | ~8.0[20][22] | 35 - 37°C[23] | Colipase, Bile Salts[19] |
Key Experimental Protocols for Activity Assessment
Standardized assays are critical for quality control in drug manufacturing and for research into enzyme kinetics.
General Experimental Workflow
Most enzyme activity assays follow a similar workflow, which involves incubating the enzyme with a specific substrate under controlled conditions and measuring the rate of product formation or substrate depletion.
Protease Activity Assay (Caseinolytic Method)
-
Principle: Measures the release of acid-soluble fragments from a casein substrate after proteolytic cleavage.
-
Methodology:
-
Substrate Preparation: Prepare a 1% (w/v) solution of casein in a buffer of optimal pH (e.g., Tris-HCl, pH 8.0).
-
Reaction: Pre-warm the substrate solution to 37°C. Add a known amount of the this compound sample to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the undigested casein.
-
Quantification: Centrifuge the mixture to pellet the precipitate. The concentration of soluble peptide fragments in the supernatant, which contain tyrosine and tryptophan, is measured spectrophotometrically at 280 nm.
-
Calculation: Activity is calculated against a standard curve (e.g., using tyrosine) and expressed in activity units.
-
Amylase Activity Assay (Starch-Iodine Method)
-
Principle: Measures the disappearance of the starch-iodine complex as starch is hydrolyzed by amylase.
-
Methodology:
-
Substrate Preparation: Prepare a 1% (w/v) soluble starch solution in a buffer of optimal pH (e.g., Phosphate buffer, pH 7.0) containing NaCl.
-
Reaction: Pre-warm the substrate solution to 37°C. Add the enzyme sample to initiate hydrolysis.
-
Sampling: At timed intervals, remove aliquots of the reaction mixture.
-
Quantification: Add each aliquot to a solution of iodine-potassium iodide (I₂-KI). The blue-black color intensity, which is proportional to the remaining starch concentration, is measured spectrophotometrically (e.g., at 620 nm).
-
Calculation: The rate of decrease in absorbance is used to determine the enzyme's activity.
-
Lipase Activity Assay (Titrimetric Method)
-
Principle: Measures the release of fatty acids from a triglyceride substrate (e.g., tributyrin or olive oil emulsion) by titrating with a standardized base.
-
Methodology:
-
Substrate Preparation: Prepare a stabilized emulsion of a lipid substrate (e.g., olive oil) in a buffer (pH 8.0) containing bile salts and CaCl₂.
-
Reaction Setup: Place the substrate emulsion in a thermostated reaction vessel at 37°C. Use a pH-stat or automatic titrator to maintain a constant pH of 8.0.[24]
-
Initiation: Add the lipase-containing sample to the vessel to start the reaction.
-
Titration: As lipase hydrolyzes triglycerides, free fatty acids are released, causing the pH to drop. The titrator automatically adds a standardized NaOH solution to maintain the pH at 8.0.[24]
-
Calculation: The rate of NaOH consumption is directly proportional to the rate of fatty acid release, and thus to the lipase activity.[24] Activity is typically expressed in USP or International Units.
-
Applications in Drug Development
The primary application of this compound is in Pancreatic Enzyme Replacement Therapy (PERT).[25] The development of effective PERT drugs faces significant challenges, primarily the need to protect the enzymes from the acidic environment of the stomach while ensuring their timely release in the duodenum.[25][26]
-
Formulation Technology: Modern this compound products utilize enteric-coated microspheres or minimicrospheres encapsulated in a capsule.[26][27][28] This formulation protects the enzymes from gastric acid and allows them to mix thoroughly with chyme as it passes into the small intestine.[26][27] The enteric coating is designed to dissolve at a pH greater than 5.5, ensuring enzyme release occurs in the duodenum.[25]
-
Dosing and Efficacy: Dosing is based on the lipase content and is adjusted according to the patient's weight, degree of pancreatic insufficiency, and dietary fat intake.[29] The goal is to provide sufficient enzymatic activity to normalize digestion and nutrient absorption.
-
Future Directions: Research in this area focuses on developing more stable enzyme preparations, optimizing release profiles, and exploring alternative sources of digestive enzymes. Additionally, novel drug delivery systems, including bifunctional nanoparticles, are being investigated to target the inflamed pancreas in related conditions like acute pancreatitis.[30]
References
- 1. Understanding this compound Enzyme: Functions and Benefits - Creative Enzymes [creative-enzymes.com]
- 2. Pancreatic enzymes (medication) - Wikipedia [en.wikipedia.org]
- 3. This compound: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Pancreas - Wikipedia [en.wikipedia.org]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. In-Depth Knowledge of Pancreatic Proteases - Wuhan Fortuna Chemical Co., Ltd. [fortunachem.com]
- 7. fiveable.me [fiveable.me]
- 8. byjus.com [byjus.com]
- 9. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 10. This compound: Uses, Side Effects, and More [verywellhealth.com]
- 11. Pancreatic Enzymes and Supplements - Pancreatic Cancer Action Network [pancan.org]
- 12. researchgate.net [researchgate.net]
- 13. Digestive Enzymes - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Zymogen activation in a reconstituted pancreatic acinar cell system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological parameters governing the action of pancreatic lipase | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 16. Colipase - Wikipedia [en.wikipedia.org]
- 17. The interaction between pancreatic lipase and colipase: a protein-protein interaction regulated by a lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Colipase: structure and interaction with pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Human pancreatic alpha-amylase. II. Effects of pH, substrate and ions on the activity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. homework.study.com [homework.study.com]
- 23. assets-global.website-files.com [assets-global.website-files.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Pancreatic enzymes | Abdominal Key [abdominalkey.com]
- 26. tandfonline.com [tandfonline.com]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. Development of pancreatic enzyme microsphere technology and US findings with Pancrease in the treatment of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 30. Drug discovery and formulation development for acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Pancreatin Substrate Specificity: A Technical Guide for Researchers
An In-depth Analysis of Protease, Amylase, and Lipase Activity on Core Macronutrients
Pancreatin, a complex mixture of digestive enzymes, is fundamental to the breakdown of dietary macromolecules. This technical guide provides a detailed exploration of the substrate specificity of this compound's primary enzymatic components—proteases, amylases, and lipases—for proteins, carbohydrates, and fats, respectively. The information herein is curated for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding of this compound's catalytic activity.
Overview of this compound and its Enzymatic Constituents
This compound is a preparation derived from the pancreas of porcine or bovine sources, containing a consortium of enzymes essential for digestion[1][2]. The principal enzymes are:
-
Proteases: Primarily trypsin and chymotrypsin, which catalyze the hydrolysis of proteins into smaller peptides and amino acids[1][3].
-
α-Amylase: Responsible for the breakdown of complex carbohydrates, such as starch, into simpler sugars like maltose and glucose[1][4].
-
Lipase: In conjunction with bile salts, this enzyme hydrolyzes triglycerides into fatty acids and monoglycerides[1][3].
The therapeutic efficacy of this compound preparations in treating exocrine pancreatic insufficiency (EPI) is contingent on the specific activity and substrate selectivity of these enzymes[5].
Quantitative Analysis of Substrate Specificity
The substrate specificity of this compound's enzymes can be quantitatively described by kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These values provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency. The following tables summarize available quantitative data for pancreatic proteases, amylase, and lipase with various substrates.
It is crucial to note that direct comparisons of kinetic parameters across different studies should be made with caution, as experimental conditions such as pH, temperature, and buffer composition can significantly influence enzyme activity.
Protease Substrate Specificity
Pancreatic proteases, primarily trypsin and chymotrypsin, exhibit distinct specificities for peptide bonds. Trypsin preferentially cleaves peptide chains at the carboxyl side of basic amino acids (lysine and arginine), while chymotrypsin favors aromatic amino acids (phenylalanine, tyrosine, and tryptophan).
Table 1: Kinetic Parameters of Pancreatic Proteases for Various Substrates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Porcine Trypsin | Benzoyl-L-arginine ethyl ester (BAEE) | 1.35 | 3.53 | 2.61 x 10⁵ | [6] |
| Bovine Trypsin | Benzoyl-L-arginine ethyl ester (BAEE) | 27.62 | 10.95 | 3.97 x 10⁴ | [6] |
| Ostrich Trypsin | Nα-Benzoyl-DL-arginine-p-nitroanilide | - | - | - | [7] |
| Bovine Chymotrypsin | N-Succinyl-Phe-p-nitroanilide | - | - | - | [8] |
| Human Pancreatic Elastase 2 | Glutaryl-Ala-Ala-Pro-Leu-p-nitroanilide | - | - | - | [5] |
| Human Pancreatic Elastase 2 | Succinyl-Ala-Ala-Pro-Met-p-nitroanilide | - | - | - | [5] |
Note: A comprehensive dataset for direct comparison under identical conditions is not available in the cited literature. The data presented is illustrative of the types of substrates used to characterize these enzymes.
Amylase Substrate Specificity
Pancreatic α-amylase is an endoamylase that hydrolyzes α-1,4-glycosidic bonds within starch molecules, yielding smaller oligosaccharides, maltose, and glucose[4]. Its activity can vary depending on the source and structure of the starch.
Table 2: Kinetic Parameters of Porcine Pancreatic α-Amylase for Various Starches
| Substrate | Km (%) | Vmax (U/mg protein) | Source |
| Ragi Starch | 0.8 - 1.3 | 2740 - 2841 | [9] |
| Rice Starch | 2.5 - 3.3 | 4201 - 6212 | [9] |
| Wheat Starch | 1.0 - 1.5 | 2755 - 4500 | [9] |
| Maize Starch | 2.96 | 5102 | [9] |
| Soluble Starch | 0.5 | - | [10] |
Note: The units for Km and Vmax are as reported in the source literature. Vmax values can vary between different isoforms of the enzyme.
Lipase Substrate Specificity
Pancreatic lipase primarily acts on the sn-1 and sn-3 positions of triglycerides, producing two fatty acids and a 2-monoglyceride[11]. Its activity is significantly influenced by the presence of colipase and bile salts, which facilitate the enzyme's function at the lipid-water interface. Pancreatic lipase shows a preference for long-chain fatty acids.
Table 3: Substrate Preferences of Pancreatic Lipase
| Substrate Class | Specificity and Observations | Source |
| Triglycerides | Hydrolyzes sn-1 and sn-3 positions. Higher activity on long-chain fatty acids. | [11] |
| Diglycerides | Hydrolyzed faster than triglycerides. | [12] |
| Monoglycerides | Generally not a substrate for pancreatic lipase. | [11] |
| p-Nitrophenyl esters | Used as chromogenic substrates for activity assays, with a preference for longer acyl chains. | [13] |
| Phospholipids | Pancreatic lipase-related protein 2 (PLRP2) shows activity, but classical pancreatic lipase has minimal activity. | [2] |
Experimental Protocols for Determining Enzymatic Activity
Accurate determination of the enzymatic activity of this compound is crucial for both research and quality control in pharmaceutical applications. The following sections detail established protocols for assessing the activity of proteases, amylases, and lipases.
Protease Activity Assay using p-Nitroanilide Substrates
This spectrophotometric assay is based on the enzymatic cleavage of a chromogenic substrate, where the release of p-nitroaniline (pNA) is monitored at 405 nm[14]. The rate of pNA release is directly proportional to the protease activity.
Materials:
-
Protease solution (e.g., this compound dissolved in a suitable buffer)
-
p-Nitroanilide substrate (e.g., Nα-Benzoyl-DL-arginine p-nitroanilide for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer at the optimal pH for the protease being assayed.
-
Dissolve the p-nitroanilide substrate in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with the assay buffer to the desired final concentration.
-
Prepare a solution of the this compound sample in the assay buffer.
-
-
Assay Execution:
-
In a cuvette or microplate well, add the assay buffer and the substrate solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound solution and mix immediately.
-
Monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation (moles/min).
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
α-Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method
This colorimetric assay measures the amount of reducing sugars produced from the enzymatic hydrolysis of starch[15][16]. The reducing sugars react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions to produce a colored compound that is measured at 540 nm.
Materials:
-
Amylase solution (e.g., this compound dissolved in a suitable buffer)
-
1% (w/v) Soluble starch solution
-
DNS reagent (3,5-dinitrosalicylic acid, sodium potassium tartrate, and NaOH in water)
-
Assay buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9)
-
Maltose standard solutions
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare the 1% starch solution by making a paste of starch in a small amount of buffer and then adding it to boiling buffer.
-
Prepare the DNS reagent.
-
Prepare a series of maltose standard solutions for the calibration curve.
-
-
Enzyme Reaction:
-
Add the starch solution and assay buffer to a series of test tubes and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound solution to the test tubes and incubate for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding the DNS reagent.
-
-
Color Development and Measurement:
-
Place the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add a specific volume of distilled water to dilute the sample.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the maltose standards against their concentrations.
-
Determine the concentration of reducing sugars produced in the enzyme reaction from the standard curve.
-
Calculate the amylase activity, where one unit is often defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose equivalents) per minute.
-
Lipase Activity Assay using a pH-Stat Titrimetric Method
This method measures the release of fatty acids from the hydrolysis of a triglyceride substrate by monitoring the amount of alkali (e.g., NaOH) required to maintain a constant pH[17][18]. The rate of alkali consumption is directly proportional to the lipase activity.
Materials:
-
Lipase solution (e.g., this compound dissolved in a suitable buffer)
-
Triglyceride substrate (e.g., tributyrin or an emulsion of olive oil)
-
Bile salts (e.g., sodium taurodeoxycholate)
-
Calcium chloride (often required for lipase activity)
-
Standardized NaOH solution (e.g., 0.01 M)
-
pH-stat apparatus (autotitrator) with a thermostated reaction vessel
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an emulsion of the triglyceride substrate with bile salts in a suitable buffer.
-
-
Assay Setup:
-
Add the substrate emulsion to the thermostated reaction vessel of the pH-stat (e.g., at 37°C).
-
Add CaCl₂ to the reaction mixture.
-
Adjust the pH to the desired setpoint (e.g., pH 8.0-9.0).
-
-
Enzyme Reaction and Titration:
-
Initiate the reaction by adding the this compound solution.
-
The pH-stat will automatically titrate the liberated fatty acids with the NaOH solution to maintain the constant pH.
-
Record the volume of NaOH added over time.
-
-
Data Analysis:
-
Calculate the rate of NaOH consumption (µmol/min) from the linear portion of the titration curve.
-
One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
-
Visualizing Enzymatic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core enzymatic processes and a general experimental workflow.
Caption: Enzymatic breakdown of macronutrients by this compound.
Caption: General experimental workflow for enzyme activity assays.
Conclusion
This technical guide has provided a comprehensive overview of the substrate specificity of this compound's key enzymes. The quantitative data, while sourced from various studies, offers valuable insights into the catalytic preferences of pancreatic proteases, amylase, and lipase. The detailed experimental protocols serve as a practical resource for researchers aiming to quantify the enzymatic activity of this compound preparations. A thorough understanding of these enzymatic properties is paramount for the development and optimization of enzyme replacement therapies and for advancing our knowledge of digestive physiology.
References
- 1. Continuous pH-stat titration method for the assay of lipoprotein lipase activity in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 2. Structure and Function of Pancreatic Lipase-Related Protein 2 and Its Relationship With Pathological States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of protease specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Ostrich trypsinogen: purification, kinetic properties and characterization of the pancreatic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jabonline.in [jabonline.in]
- 9. tandfonline.com [tandfonline.com]
- 10. v2.pjsir.org [v2.pjsir.org]
- 11. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 17. cliscent.com [cliscent.com]
- 18. researchgate.net [researchgate.net]
Navigating the Stability of Lab-Grade Pancreatin: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the stability and consistent activity of lab-grade pancreatin is paramount for reliable and reproducible results. This in-depth technical guide delves into the critical factors influencing the stability of this compound, providing quantitative data, detailed experimental protocols, and visual workflows to support its proper handling, storage, and use in a laboratory setting.
This compound, a complex mixture of digestive enzymes primarily composed of amylase, lipase, and protease, is sourced from porcine pancreas.[1] Its therapeutic application in treating pancreatic exocrine insufficiency underscores the importance of maintaining its enzymatic potency.[2][3] However, the inherent proteinaceous nature of its components renders it susceptible to degradation under various environmental stressors.
Core Stability Considerations and Storage Conditions
The stability of this compound is intricately linked to environmental factors such as temperature, humidity, and pH.[2][4] As a dry powder, this compound is generally stable when stored in tightly closed, light-resistant containers in a cool, dry place.[5] Recommended storage temperatures are typically between 2-8°C, with some manufacturers advising storage at -20°C for long-term preservation.[6][7]
High humidity is a significant factor in the reduction of α-amylase and protease activities.[2][4][8] The presence of moisture can facilitate conformational changes in the enzyme structures, leading to a loss of catalytic function.[4] Similarly, exposure to elevated temperatures can induce denaturation and subsequent inactivation of the enzymes.[4][6]
Impact of Environmental Stressors on this compound Activity
Stress testing under forced degradation conditions provides valuable insights into the stability of this compound. Key environmental factors that can significantly impact enzymatic activity include temperature, pH, and light exposure.
Temperature Effects
Elevated temperatures can be detrimental to the enzymatic activity of this compound. For instance, subjecting a this compound solution to 70°C for 60 minutes can induce the degradation of all enzymes in the complex.[4] Studies have shown that storage at 40°C, even in the absence of humidity, can lead to a decrease in protease activity, highlighting its susceptibility to thermal degradation.[4]
Influence of pH
The enzymes within this compound exhibit optimal activity within specific pH ranges. Extreme pH conditions can lead to irreversible denaturation and loss of activity. Acidic conditions, such as a pH of 3.0, and highly basic conditions, such as a pH of 11.0, have been shown to be extremely harmful to protease activity.[4] While some preservation of protease activity is observed at pH 9.0, significant losses in activity for all three major enzymes (amylase, lipase, and protease) are seen at both acidic and highly basic pH levels.[4]
Photostability
Exposure to ultraviolet (UV) light can also contribute to the degradation of this compound. While some studies indicate that UV light may not cause substantial alterations in overall enzyme activity under specific conditions, it is generally recommended to store this compound in light-resistant containers to minimize potential photodegradation.[2][4]
Quantitative Analysis of this compound Stability
The following tables summarize the quantitative data on the stability of the primary enzymes in this compound under various stress and storage conditions.
| Stress Condition | α-Amylase Activity (%) | Lipase Activity (%) | Protease Activity (%) |
| pH 3.0 | - | 3.6 ± 0.1 | 2.1 ± 0.03 |
| pH 9.0 | - | 7.5 ± 0.2 | - |
| pH 11.0 | - | 1.8 ± 0.1 | - |
| Temperature (70°C) | - | 0.3 ± 0.02 | 32.2 ± 0.2 |
| **Oxidation (3% H₂O₂) ** | - | 13.5 ± 0.4 | 54.1 ± 0.4 |
| UV Light | 100.2 ± 0.2 | 5.9 ± 0.2 | 2.1 ± 0.2 |
| Data adapted from de Paula Terra et al. (2016).[4] Activity is expressed as a percentage of the initial activity. A '-' indicates data was not provided or below the limit of quantification. |
| Storage Condition | Time (Months) | α-Amylase Activity (%) | Lipase Activity (%) | Protease Activity (%) |
| 40°C / 75% RH | 1 | Total Decline | 66.3 ± 0.9 | Significant Decrease |
| 40°C / 0% RH | 1 | 61.0 | - | Decreased |
| Data adapted from de Paula Terra et al. (2016).[4] A '-' indicates data was not provided. |
Influence of Excipients on Stability
In pharmaceutical formulations, excipients can play a crucial role in either protecting or degrading this compound enzymes.[9] For instance, sucrose has been shown to have a protective effect on α-amylase and lipase in samples stored under humid conditions.[4] Conversely, other excipients such as citric acid, mannitol, cellulose, magnesium stearate, and talc have been associated with lower enzymatic activity compared to standard this compound.[4]
Experimental Protocols for Stability and Activity Assessment
Accurate assessment of this compound stability relies on robust and well-defined experimental protocols. The following sections detail the methodologies for stress testing and enzymatic activity assays.
Stress Testing Protocol
Forced degradation studies are essential to understand the stability profile of this compound.[10]
-
Preparation of this compound Solution: Dissolve a known concentration of this compound in an appropriate buffer (e.g., 50 mmol L⁻¹ TRIS+HCl, pH 7.0).[4]
-
Thermal Stress: Incubate the this compound solution in a water bath at a high temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) and then cool to room temperature.[4]
-
pH Stress: Subject this compound samples to acidic and basic conditions by incubation in buffers of varying pH (e.g., 100 mmol L⁻¹ citric acid buffer, pH 3.0; 100 mmol L⁻¹ TRIS + HCl buffer, pH 9.0; and 50 mmol L⁻¹ carbonate/bicarbonate buffer, pH 11.0) for a set duration (e.g., 60 minutes).[4]
-
Oxidative Stress: Prepare this compound solutions in a buffer containing an oxidizing agent (e.g., 3% v/v hydrogen peroxide) and incubate for a specified time.[4]
-
Photostability Stress: Expose the this compound solution to a controlled source of UV light in a photostability chamber for a defined duration (e.g., 1.2 million lux-hours at 25°C).[4]
-
Post-Stress Analysis: Following each stress condition, determine the remaining enzymatic activity of α-amylase, lipase, and protease using the respective activity assays.
Enzymatic Activity Assays
The activity of the three main enzymes in this compound can be determined using spectrophotometric methods.[4][11]
This assay is based on the hydrolysis of starch by α-amylase, and the subsequent measurement of the reducing sugars produced.
-
Reagent Preparation:
-
Substrate solution: 1% (w/v) soluble starch in a suitable buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9).[12]
-
Color reagent: Dinitrosalicylic acid solution.
-
-
Assay Procedure:
-
Incubate a known volume of the this compound sample with the starch substrate solution at a controlled temperature (e.g., 20°C) for a specific time (e.g., 3 minutes).[12]
-
Stop the reaction by adding the color reagent.
-
Heat the mixture to develop the color and then cool to room temperature.
-
Measure the absorbance at 540 nm.[12]
-
Calculate the α-amylase activity based on a standard curve prepared with known concentrations of maltose.
-
Lipase activity is typically determined by a titrimetric method that measures the fatty acids released from a triglyceride substrate.[11][12]
-
Reagent Preparation:
-
Substrate emulsion: An emulsion of olive oil or tributyrin in a buffer (e.g., TRIS-HCl buffer, pH 9.0) containing bile salts.[11]
-
-
Assay Procedure:
-
Add the this compound sample to the substrate emulsion maintained at a constant temperature (e.g., 37°C) and pH (e.g., 9.0).[11]
-
Titrate the liberated fatty acids with a standardized sodium hydroxide (NaOH) solution to maintain a constant pH.
-
The rate of NaOH consumption is proportional to the lipase activity.
-
Protease activity is measured by the hydrolysis of a protein substrate, such as casein, and the subsequent quantification of the liberated peptides or amino acids.[11]
-
Reagent Preparation:
-
Substrate solution: Casein solution in a suitable buffer (e.g., TRIS-HCl buffer, pH 7.5).[4]
-
-
Assay Procedure:
-
Incubate the this compound sample with the casein substrate solution at a controlled temperature (e.g., 37°C) for a defined time.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested casein.
-
Centrifuge the mixture to remove the precipitate.
-
Measure the absorbance of the supernatant at 280 nm, which corresponds to the amount of soluble peptides and amino acids released.[11]
-
Calculate the protease activity based on a standard curve prepared with tyrosine.
-
Conclusion
The stability of lab-grade this compound is a critical determinant of its efficacy in research and pharmaceutical development. A thorough understanding of the impact of temperature, humidity, pH, and excipients is essential for maintaining its enzymatic activity. By adhering to appropriate storage conditions and employing robust analytical methods for activity assessment, researchers can ensure the integrity and reliability of their work with this vital enzyme complex. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for professionals working with this compound, enabling them to mitigate degradation and achieve consistent, reproducible results.
References
- 1. Understanding this compound Enzyme: Functions and Benefits - Creative Enzymes [creative-enzymes.com]
- 2. Evaluation of this compound stability through enzyme activity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Temporary title [webprod.hc-sc.gc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the stability of pancreatic enzymes in duodenal fluid to storage temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Evaluation of this compound stability through enzyme activity determination | Semantic Scholar [semanticscholar.org]
- 9. Effect of Compaction Pressure on the Enzymatic Activity of this compound in Directly Compressible Formulations [mdpi.com]
- 10. US9677114B1 - Method for evaluating degradation pathways for this compound active pharmaceutical agents - Google Patents [patents.google.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to Pancreatin Enzyme Kinetics and Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatin is a complex mixture of digestive enzymes, primarily amylase, lipase, and proteases (including trypsin and chymotrypsin), derived from the pancreas of mammalian sources, most commonly pigs. Its physiological role is central to the digestion of carbohydrates, fats, and proteins in the small intestine. In the pharmaceutical and biotechnology sectors, this compound is a critical component of enzyme replacement therapy for conditions of pancreatic insufficiency, such as cystic fibrosis and chronic pancreatitis. A thorough understanding of its enzyme kinetics and catalytic activity is paramount for the development of effective and stable this compound formulations, as well as for its application in various biotechnological processes. This guide provides a comprehensive overview of the core principles of this compound enzyme kinetics, detailed experimental protocols for activity assessment, and insights into the signaling pathways modulated by its catalytic products.
Core Principles of this compound Enzyme Kinetics
The catalytic activity of the enzymes within this compound can be described by Michaelis-Menten kinetics, which relates the initial velocity of a reaction (V₀) to the concentration of the substrate ([S]). The two key parameters derived from this model are the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
-
Michaelis Constant (Kₘ): This constant represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ value indicates a higher affinity.
-
Maximum Velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. Vₘₐₓ is directly proportional to the enzyme concentration.
Other important kinetic parameters include:
-
Specific Activity: This is a measure of enzyme purity and is defined as the number of units of enzyme activity per milligram of protein (U/mg). One unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.
-
Turnover Number (kcat): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the catalytic efficiency of a single enzyme molecule.
The optimal activity of this compound's constituent enzymes is highly dependent on environmental factors such as pH and temperature.
Quantitative Data on this compound Enzyme Kinetics
The following tables summarize the kinetic parameters for the principal enzymes found in porcine this compound. It is important to note that these values can vary depending on the specific substrate, assay conditions (pH, temperature, buffer composition), and the purity of the enzyme preparation.
Table 1: Optimal Conditions for Porcine this compound Enzymes
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| Amylase | 7.5 | 50 |
| Lipase | 7.0 - 8.0 | 37 |
| Protease (Trypsin) | 7.0 - 9.0 | 37 |
| Protease (Chymotrypsin) | 7.8 | 50 |
Table 2: Kinetic Parameters of Porcine Pancreatic Amylase
| Substrate | Kₘ (mg/mL) | Vₘₐₓ (U/mg) | Specific Activity (U/mg protein) | Turnover Number (kcat) (s⁻¹) |
| Soluble Starch | 40.45 - 47.82[1] | 2,783[1] | ≥ 100[2] | Not widely reported |
Table 3: Kinetic Parameters of Porcine Pancreatic Lipase
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Specific Activity (U/mg protein) | Turnover Number (kcat) (s⁻¹) |
| Tributyrin | - | - | 140 (U/mg of powder)[3] | 5.7 - 29[4] |
| Olive Oil Emulsion | 170.901 (µmol/mL)[5] | 88735 (µmol/mL/hour)[5] | 100 - 400[6] | Not widely reported |
Table 4: Kinetic Parameters of Porcine Pancreatic Proteases
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µM/h) | Specific Activity | Turnover Number (kcat) (s⁻¹) |
| Trypsin | BAPNA | 0.05 - 0.162[7][8] | 1.62[7] | 1,000-2,000 BAEE units/mg solid | 3.14[9] |
| Chymotrypsin | BTEE | - | - | - | 100[10] |
Note: BAPNA = Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride; BTEE = N-Benzoyl-L-tyrosine ethyl ester. BAEE unit definition: One unit will produce a ΔA₂₅₃ of 0.001 per min at pH 7.6 at 25° C.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on this compound enzyme activity. The following sections provide methodologies for the key assays.
Lipase Activity Assay: pH-Stat Titration Method
This method measures the release of fatty acids from a triglyceride substrate, which are then titrated with a standard base solution to maintain a constant pH.
Materials:
-
pH-stat apparatus (e.g., Metrohm 718 STAT Titrino)
-
Thermostated reaction vessel with a mechanical stirrer
-
Substrate: Tributyrin
-
Titrant: 0.1 N Sodium Hydroxide (NaOH)
-
Assay Buffer: 0.3 mM Tris, 150 mM NaCl, 2 mM CaCl₂, 4 mM Sodium Taurodeoxycholate (NaTDC), pH 8.0
Procedure:
-
Preparation of the Reaction Mixture: Add 14.5 mL of the assay buffer to the thermostated reaction vessel at 37°C. Add 0.5 mL of tributyrin to the vessel and emulsify by stirring.
-
Enzyme Preparation: Prepare a stock solution of this compound in a suitable buffer.
-
Initiation of the Reaction: Add a known volume of the enzyme solution to the reaction vessel to start the hydrolysis.
-
Titration: The pH-stat will automatically add NaOH to the reaction mixture to maintain the pH at the setpoint (e.g., pH 8.0) as fatty acids are released.
-
Data Acquisition: Record the volume of NaOH consumed over time. The rate of NaOH consumption is directly proportional to the lipase activity.
-
Calculation of Activity: Lipase activity (in International Units, U/mL) can be calculated using the following formula: Activity (U/mL) = (Volume of NaOH (µL) × Molarity of NaOH (mol/L) × 1000) / (Time (min) × Volume of enzyme sample (mL))
Amylase Activity Assay: Spectrophotometric Stop Reaction Method
This assay is based on the measurement of reducing sugars (maltose) released from starch by the action of α-amylase. The reducing sugars are quantified using a colorimetric reagent, 3,5-dinitrosalicylic acid (DNS).
Materials:
-
Spectrophotometer
-
Water bath
-
Substrate: 1.0% (w/v) soluble potato starch solution in 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9
-
Color Reagent: 3,5-dinitrosalicylic acid (DNS) solution
-
Maltose standard solutions
-
Enzyme diluent: Purified water
Procedure:
-
Preparation of Reagents: Prepare the starch solution by boiling and the DNS reagent as described in standard protocols.
-
Reaction Incubation: Pipette 1.0 mL of the starch solution into test tubes and pre-incubate at 20°C for 3-4 minutes.
-
Enzyme Reaction: Add a known volume (e.g., 0.5 mL to 1.0 mL) of the appropriately diluted enzyme solution to the test tubes and incubate for exactly 3 minutes at 20°C.
-
Stopping the Reaction: After 3 minutes, stop the reaction by adding 1.0 mL of the DNS color reagent.
-
Color Development: Place the tubes in a boiling water bath for exactly 15 minutes. Cool the tubes on ice.
-
Absorbance Measurement: Add 9.0 mL of purified water to each tube, mix, and measure the absorbance at 540 nm against a reagent blank.
-
Calculation of Activity: Determine the amount of maltose released by comparing the absorbance to a standard curve prepared with known concentrations of maltose. One unit of amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from starch in 3 minutes at pH 6.9 at 20°C.[11]
Protease Activity Assay: Spectrophotometric Method using BAPNA
This assay utilizes a synthetic chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), which is specifically cleaved by trypsin to release p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Spectrophotometer
-
Thermostatted cuvette holder
-
Substrate: 0.1% (w/v) BAPNA solution
-
Buffer: 200 mM Triethanolamine buffer with 20 mM CaCl₂, pH 7.8
-
Enzyme diluent: 1 mM HCl
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix 1.60 mL of the buffer with 0.20 mL of the enzyme solution (or enzyme diluent for the blank).
-
Pre-incubation: Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiation of Reaction: Add 1.00 mL of the BAPNA solution to the cuvette, mix by inversion, and immediately start recording the increase in absorbance at 405 nm.
-
Data Acquisition: Monitor the change in absorbance over a period of approximately 5 minutes, ensuring the reaction rate is linear.
-
Calculation of Activity: The rate of reaction (ΔA₄₀₅/minute) is obtained from the linear portion of the absorbance versus time plot. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline being 8,800 M⁻¹cm⁻¹.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Enzyme Activity Assays
The following diagram illustrates the general workflow for determining the activity of the three main enzymes in this compound.
Signaling Pathway Activated by Products of Protein Digestion
The peptides released by the action of pancreatic proteases can act as signaling molecules in the gastrointestinal tract, influencing the secretion of gut hormones such as cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[2][12] The following diagram illustrates a simplified signaling pathway for CCK secretion stimulated by these peptides.
Conclusion
A detailed understanding of the enzyme kinetics and catalytic activity of this compound is fundamental for its effective application in both clinical and industrial settings. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this vital enzyme complex. The ability to accurately measure and compare the kinetic parameters of this compound's constituent enzymes is essential for quality control, formulation development, and the design of novel therapeutic strategies. Furthermore, elucidating the signaling pathways influenced by the products of this compound's catalytic activity opens up new avenues for understanding the complex interplay between digestion, nutrient sensing, and metabolic regulation.
References
- 1. Cloning, expression, and characterization of a porcine pancreatic α-amylase in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-Amylase, Porcine Pancreatic | Medix Biochemica [medixbiochemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bovine pancreatic trypsin inhibitor immobilized onto sepharose as a new strategy to purify a thermostable alkaline peptidase from cobia (Rachycentron canadum) processing waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Turnover Number and Catalytic Efficiency [moodle2.units.it]
- 11. Megazyme α-Amylase (Porcine Pancreatic), 3g - Team Medical & Scientific Sdn Bhd [tms-lab.com]
- 12. 猪胰腺α-淀粉酶,VI-B型 [sigmaaldrich.com]
A Deep Dive into the Architecture of Pancreatin's Catalytic Machinery: A Structural Analysis of Active Sites
Pancreatin, a complex mixture of digestive enzymes produced by the exocrine cells of the pancreas, plays a pivotal role in the breakdown of dietary macromolecules. Its primary constituents—amylase, lipase, and proteases such as trypsin and chymotrypsin—are essential for the hydrolysis of carbohydrates, fats, and proteins, respectively. For researchers, scientists, and drug development professionals, a thorough understanding of the three-dimensional structure and function of the active sites of these enzymes is paramount for elucidating reaction mechanisms, predicting substrate specificity, and designing targeted therapeutic agents. This technical guide provides an in-depth analysis of the active sites of this compound's core enzymes, supported by quantitative data, detailed experimental protocols, and logical visualizations.
The Catalytic Core: A Structural Overview of Pancreatic Enzymes
The catalytic efficiency of this compound's enzymes is dictated by the specific architecture of their active sites. These regions are highly specialized pockets or clefts where substrates bind and are converted into products. The precise arrangement of amino acid residues within these sites creates a unique microenvironment that facilitates catalysis.
Pancreatic α-Amylase: The Glycoside Hydrolase
Human pancreatic α-amylase is a key enzyme in carbohydrate digestion, responsible for hydrolyzing α-(1,4)-glycosidic linkages in starch and glycogen.[1][2] The enzyme is a single polypeptide chain of 496 amino acids, organized into three distinct domains: A, B, and C.[1][2][3]
-
Domain A: The largest domain, which forms a characteristic (β/α)8-barrel structure. This domain houses the catalytic active site.[1][3][4]
-
Domain B: A smaller domain that protrudes from Domain A and is involved in binding a crucial calcium ion, which helps stabilize the active site structure.[1][2][3]
-
Domain C: A globular domain with a less well-defined function, loosely associated with the other two domains.[1][2][3]
The active site itself is a cleft located at one end of the central β-barrel in Domain A.[3] It comprises five subsites that bind different glucose residues of the substrate.[2] Catalysis is carried out by a trio of acidic residues.[1][3][4] Additionally, the enzyme's activity is allosterically activated by a chloride ion, which binds near the active site and modulates the pH optimum for catalysis.[2][3][4]
| Feature | Description | Key Residues / Ions |
| Catalytic Triad | Three acidic residues essential for the hydrolysis of glycosidic bonds.[1][3][4][5] | Asp197 (Nucleophile), Glu233 (Acid/Base Catalyst), Asp300 (Stabilizer)[1][3][4][5][6][7] |
| Substrate Binding | The active site contains five subsites that accommodate the polysaccharide chain.[1][2] | Subsites -3, -2, -1 (glycon) and +1, +2 (aglycone)[1] |
| Cofactors | Essential ions for structural integrity and optimal activity.[1][2][3] | Ca²⁺ (structural stabilization), Cl⁻ (allosteric activator)[1][2][3] |
Pancreatic Lipase: The Triglyceride Hydrolase
Pancreatic lipase is the primary enzyme for digesting dietary fats (triglycerides), breaking them down into monoglycerides and free fatty acids.[8] This 449-amino acid glycoprotein is composed of two main domains: a large N-terminal domain and a smaller C-terminal domain.[8][9][10] The N-terminal domain contains the α/β hydrolase fold and the active site.[9]
A key feature of pancreatic lipase is its "lid" domain, a surface loop that covers the active site, rendering it inaccessible to the aqueous solvent.[8][9][11] This enzyme exhibits interfacial activation, meaning it becomes fully active only at a lipid-water interface.[8][9] In the presence of lipid micelles and a coenzyme called colipase, the lid undergoes a conformational change, exposing the hydrophobic active site to the substrate.[9][10][11] Colipase, also secreted by the pancreas, anchors the lipase to the lipid-water interface, facilitating this activation.[10][11]
| Feature | Description | Key Residues |
| Catalytic Triad | A classic Ser-His-Asp triad analogous to that in serine proteases.[8][9][10][11] | Ser152 (Nucleophile), Asp176, His263[9][11] |
| Lid Domain | A mobile surface loop that controls access to the active site.[9][11] | Composed of surface loops, including the β5 and β9 loops.[9] |
| Interfacial Activation | The enzyme is activated at the interface between water and insoluble lipid substrates.[8] | Involves a conformational change of the lid domain.[9][10] |
| Coenzyme | Colipase is required for lipase activity in the duodenum.[10][11] | Binds to the C-terminal domain of lipase and anchors it to the lipid interface.[11] |
Pancreatic Proteases: Trypsin and Chymotrypsin
Trypsin and chymotrypsin are serine proteases that catalyze the hydrolysis of peptide bonds within proteins. They are synthesized and secreted from the pancreas as inactive zymogens—trypsinogen and chymotrypsinogen, respectively—to prevent autodigestion of the pancreas.[12][13][14][15] Activation occurs in the small intestine. Enteropeptidase initiates the process by converting trypsinogen to active trypsin. Trypsin then activates additional trypsinogen molecules as well as other zymogens, including chymotrypsinogen.[13][14][16]
Both enzymes share a similar structure and a conserved catalytic triad.[12][13] However, their substrate specificity is remarkably different, a trait dictated by the structure of their S1 specificity pocket within the active site.[12][17]
| Feature | Enzyme | Description | Key Residues |
| Catalytic Triad | Trypsin & Chymotrypsin | A conserved set of three amino acids that perform the hydrolysis of the peptide bond.[12][13][14][16][18][19] | Ser195, His57, Asp102[13][14][18][19] |
| Specificity Pocket (S1) | Trypsin | A deep pocket containing a negatively charged residue at the bottom, which attracts and binds positively charged amino acids.[12] | Asp189[12] |
| Specificity | Trypsin | Cleaves peptide bonds at the carboxyl side of lysine and arginine residues.[12][13][16] | Lysine, Arginine |
| Specificity Pocket (S1) | Chymotrypsin | A wide, hydrophobic pocket that accommodates large, non-polar side chains.[14][17] | Ser189[12] |
| Specificity | Chymotrypsin | Preferentially cleaves peptide bonds at the carboxyl side of large hydrophobic amino acids.[14][17] | Tyrosine, Tryptophan, Phenylalanine[17] |
| Activation | Trypsin | Trypsinogen is activated by enteropeptidase.[13][16] | Cleavage after a specific lysine residue.[15] |
| Activation | Chymotrypsin | Chymotrypsinogen is activated by trypsin.[14][17][19] | Cleavage at Arg15 – Ile16.[17] |
Visualizing Enzymatic Processes
Diagrams generated using the DOT language provide a clear visual representation of complex biological relationships and workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amylase | Pancreapedia [pancreapedia.org]
- 3. The structure of human pancreatic alpha-amylase at 1.8 A resolution and comparisons with related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of human pancreatic alpha-amylase at 1.8 A resolution and comparisons with related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure of human pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Function of Pancreatic Lipase-Related Protein 2 and Its Relationship With Pathological States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STRUCTURE AND FUNCTION OF PANCREATIC LIPASE AND COLIPASE | Annual Reviews [annualreviews.org]
- 11. Lipase - Proteopedia, life in 3D [proteopedia.org]
- 12. Trypsin Enzyme | Definition, Function & Mechanism - Lesson | Study.com [study.com]
- 13. Trypsin - Creative Enzymes [creative-enzymes.com]
- 14. Chymotrypsin Overview, Mechanism & Structure - Lesson | Study.com [study.com]
- 15. PDB-101: Molecule of the Month: Trypsin [pdb101.rcsb.org]
- 16. What is the mechanism of Trypsin? [synapse.patsnap.com]
- 17. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 18. Trypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Chymotrypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous Inhibitors of Pancreatin Activity in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The activity of pancreatic enzymes, collectively known as pancreatin, is a tightly regulated process essential for digestion and the prevention of autodigestion of the pancreas and surrounding tissues. Endogenous inhibitors play a critical first line of defense against prematurely activated or misplaced pancreatic proteases. This technical guide provides a comprehensive overview of the primary endogenous inhibitors of this compound activity, with a focus on serine proteases like trypsin and chymotrypsin. It details the key inhibitors, their mechanisms of action, quantitative distribution in tissues, and the signaling pathways that regulate their expression. Furthermore, this document furnishes detailed experimental protocols for the isolation, characterization, and quantification of these inhibitors from tissue samples, intended to serve as a valuable resource for researchers in basic science and therapeutic development.
Introduction: The Critical Role of this compound Regulation
This compound is a mixture of digestive enzymes produced by the exocrine cells of the pancreas, including amylase, lipase, and a host of proteases and peptidases such as trypsin, chymotrypsin, and elastase. These enzymes are synthesized as inactive zymogens to prevent cellular damage and are activated only upon reaching the duodenal lumen. However, pathological conditions can lead to premature activation within the pancreas, initiating a cascade of enzymatic activity that results in tissue damage and severe inflammation, as seen in acute pancreatitis.[1]
To counteract this, tissues, particularly the pancreas itself, produce a range of endogenous protease inhibitors. These molecules act as a crucial safety mechanism, binding to and neutralizing active proteases. The balance between proteases and their inhibitors is fundamental to maintaining tissue homeostasis.[2] A disruption in this balance, either through genetic mutations affecting the inhibitor's function or overwhelming protease activation, is implicated in diseases like hereditary pancreatitis.[1][3] This guide focuses on two principal classes of these inhibitors: Kazal-type inhibitors and Serpins.
Core Endogenous Inhibitors of Pancreatic Proteases
The primary defense against unregulated pancreatic protease activity is mediated by specific protein inhibitors found within the pancreas and in systemic circulation.
Pancreatic Secretory Trypsin Inhibitor (PSTI / SPINK1)
Pancreatic Secretory Trypsin Inhibitor (PSTI), also known as Serine Protease Inhibitor Kazal Type 1 (SPINK1), is a potent, specific inhibitor of trypsin.[4] It is synthesized in pancreatic acinar cells and co-packaged with digestive zymogens into secretory granules.[4][5]
-
Structure and Mechanism: PSTI is a relatively small, 56-amino acid peptide belonging to the Kazal family of serine protease inhibitors. It functions as a "canonical" or "standard" mechanism inhibitor. It binds tightly but reversibly to the active site of trypsin, forming a stable, inactive complex that prevents the trypsin from activating other zymogens or digesting tissue proteins.[3]
-
Physiological Role: The primary role of PSTI is to prevent premature trypsinogen activation within the pancreas.[4] It is considered the first line of defense against accidental trypsin activation. However, the molar ratio of PSTI to trypsinogen in the pancreas is approximately 1:5, meaning it can only inhibit about 20% of the potential trypsin activity.[3][4] This capacity is sufficient to neutralize small amounts of spontaneously activated trypsin but can be overwhelmed in cases of massive zymogen activation, leading to pancreatitis.[3] Beyond the pancreas, PSTI is found in various other tissues, including the gastrointestinal tract, lung, and kidney, where it may contribute to mucosal integrity and repair.[6][7][8]
Serpins: Alpha-1 Antitrypsin (A1AT / SERPINA1)
Serpins (Serine Protease Inhibitors) are a large and diverse superfamily of proteins that use a unique conformational change mechanism to irreversibly inhibit their target proteases.[9] The most relevant serpin for controlling systemic protease activity, including that of pancreatic enzymes, is Alpha-1 Antitrypsin.
-
Structure and Mechanism: Alpha-1 Antitrypsin (A1AT) is a 52-kDa glycoprotein primarily synthesized in the liver and present in high concentrations in the bloodstream.[10] Unlike PSTI, A1AT uses a "suicide substrate" mechanism. The target protease cleaves a specific peptide bond in the serpin's Reactive Center Loop (RCL). This cleavage triggers a dramatic conformational change in the serpin, causing the RCL to insert into its main β-sheet. The protease, still covalently attached as an acyl-enzyme intermediate, is distorted and translocated to the opposite pole of the serpin, rendering it inactive.[9] This forms a stable, irreversible complex.
-
Physiological Role: A1AT is the most abundant circulating protease inhibitor and protects tissues from a wide range of serine proteases, notably neutrophil elastase in the lungs.[10] It also effectively inhibits pancreatic proteases like trypsin and chymotrypsin that may enter circulation during pancreatitis.[11] Genetic deficiencies in A1AT lead to uninhibited protease activity, most famously causing emphysema in the lungs, but also increasing the risk of liver disease.[12][13] During inflammation, A1AT is an acute-phase reactant, and its levels increase to limit tissue damage caused by proteases released from inflammatory cells.[2]
Another serpin, SerpinI2 (also known as pancpin), has been identified as an inhibitor of pancreatic elastase and chymotrypsin, further highlighting the role of this inhibitor family in protecting pancreatic cells.[14]
Quantitative Data on Endogenous Inhibitors
The concentration and inhibitory capacity of these proteins vary significantly between tissues and physiological states.
Table 1: Concentration of Endogenous this compound Inhibitors in Human Tissues and Fluids
| Inhibitor | Tissue/Fluid | Concentration | Notes |
|---|---|---|---|
| PSTI (SPINK1) | Normal Colonic Mucosa | 43.6 µg/g protein (1.12 µg/g wet weight)[15] | Higher concentration in normal tissue compared to carcinoma suggests a protective role.[15] |
| Colonic Carcinoma | 19.9 µg/g protein (0.55 µg/g wet weight)[15] | A relative deficit in carcinoma may facilitate tumor cell invasion.[15] | |
| Pancreas | Sufficient to inhibit ~20% of total potential trypsin.[3] | Based on a 1:5 molar ratio with trypsinogen.[4] | |
| A1AT (SERPINA1) | Normal Serum (PiMM genotype) | 100-220 mg/dL (20-53 µmol/L)[13] | This is considered the normal, 100% level.[10] |
| Serum (PiZZ genotype) | 10-20% of normal (~20-35 mg/dL)[13] | Represents severe A1AT deficiency, associated with high risk for lung and liver disease.[13] |
| | Pancreatic Cancer Plasma | Elevated levels found in patients.[16] | Increased levels are associated with shorter survival, suggesting it may be a prognostic factor.[17] |
Table 2: Inhibitory Characteristics
| Inhibitor | Target Protease | Inhibition Type | Dissociation Constant (Ki) or Association Rate (k_ass) |
|---|---|---|---|
| PSTI (SPINK1) | Trypsin | Reversible, Tight-Binding[4] | N/A (Forms a stable, inactive complex)[4] |
| A1AT (SERPINA1) | Trypsin, Chymotrypsin, Pancreatic Elastase | Irreversible, Covalent Complex[9][11] | K_i < 5 x 10⁻⁹ M (for all three enzymes)[11] |
| SerpinI2 (Pancpin) | Pancreatic Chymotrypsin, Pancreatic Elastase | Irreversible, Covalent Complex[14] | k_ass > 10⁵ M⁻¹s⁻¹[14] |
Regulatory Signaling Pathways
The expression of endogenous inhibitors is not static and can be upregulated in response to cellular stress, injury, or inflammatory signals.
The expression of PSTI/SPINK1, for instance, is known to be induced by inflammatory cytokines such as Interleukin-6 (IL-6). This response is part of the acute-phase reaction to tissue injury. The binding of IL-6 to its receptor on hepatocytes can trigger intracellular signaling cascades, such as the cAMP-dependent protein kinase A pathway, leading to the transcriptional activation of the SPINK1 gene.[4] This results in increased synthesis and secretion of PSTI, which then helps to mitigate systemic damage from proteases released during inflammation.[4] Other pathways, including NF-κB and PI3K/Akt, are broadly involved in the inflammatory response in pancreatitis and can influence the expression of various protective proteins.[18]
References
- 1. Serine proteases mediate inflammatory pain in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protection Against Chronic Pancreatitis and Pancreatic Fibrosis in Mice Over-Expressing Pancreatic Secretory Trypsin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic secretory trypsin inhibitor: More than a trypsin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of porcine elastase by human alpha-1-antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Item - Human pancreatic secretory trypsin inhibitor : distribution, actions and possible role in mucosal integrity and repair - University of Tasmania - Figshare [figshare.utas.edu.au]
- 8. Immunohistochemical localization of pancreatic secretory trypsin inhibitor in fetal and adult pancreatic and extrapancreatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the serpin superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
- 11. The interaction of alpha-1-antitrypsin with chymotrypsin, trypsin and elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-1 Antitrypsin Deficiency: Have We Got the Right Proteinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-1 Antitrypsin Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. SerpinI2 (pancpin) is an inhibitory serpin targeting pancreatic elastase and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of pancreatic secretory trypsin inhibitor in colonic carcinoma and normal adjacent colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alpha 1-antitrypsin and survival in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pancreatin in Primary Cell Culture Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful isolation of viable primary cells is a critical first step for a wide range of applications in biomedical research and drug development, including studies in toxicology, metabolic diseases, and regenerative medicine. Enzymatic dissociation of tissues is a cornerstone of this process, aimed at breaking down the extracellular matrix (ECM) that holds cells together. Pancreatin, a mixture of digestive enzymes including proteases (trypsin, chymotrypsin), amylase, and lipase, offers a cost-effective and efficient alternative to more purified enzyme preparations for the isolation of primary cells from various tissues.[1] This document provides detailed protocols and application notes for the use of this compound in primary cell culture isolation.
Principles of Pancreatic Digestion for Tissue Dissociation
The extracellular matrix is a complex network of proteins and proteoglycans, with major components including collagens, fibronectin, and laminins, that provides structural support to tissues.[2][3] The enzymatic components of this compound act synergistically to dismantle this structure:
-
Proteases (Trypsin and Chymotrypsin): These enzymes are primarily responsible for the proteolytic cleavage of key ECM proteins. Trypsin cleaves peptide bonds at the C-terminal side of lysine and arginine residues, while chymotrypsin targets aromatic amino acid residues.[4] This action disrupts the protein scaffold of the ECM and cleaves cell-cell and cell-matrix adhesion molecules, leading to the release of individual cells.[5][6]
-
Amylase and Lipase: While their primary role in tissue dissociation is less direct than that of proteases, they may contribute by degrading carbohydrate and lipid components within the tissue, further loosening the cellular structure.
The effectiveness of this compound is dependent on several factors including its concentration, the temperature of incubation, and the pH of the digestion buffer.[7][8] Optimal conditions typically involve a pH of around 8.0 and a temperature of 37°C.[7]
Data Presentation: Comparative Efficacy of this compound
The choice of enzymatic digestion method can significantly impact cell yield and viability. The following tables summarize comparative data on the use of this compound versus other common enzyme preparations for primary cell isolation.
| Enzyme Treatment | Tissue Source | Mean Cell Yield (x 10^7 cells/gram) | Mean Cell Viability (%) | Reference |
| This compound | Mouse Pancreas | 2.81 ± 0.35 | 91.99 ± 1.59 | [9] |
| Collagenase IV | Mouse Pancreas | 1.21 ± 0.65 | 65.66 ± 4.96 | [9] |
| Collagenase IV + Trypsin-EDTA | Mouse Pancreas | 2.14 ± 0.42 | 49.60 ± 3.22 | [9] |
Table 1: Comparison of enzymatic digestion methods for the isolation of single cells from adult mouse pancreas. This table illustrates that a cold trypsin-EDTA digestion method, which shares the primary proteolytic component with this compound, can yield a significantly higher number of viable cells compared to warm collagenase-based methods.[9]
| Enzyme Treatment | Tissue Source | Total Dissociated Cells (x 10^6) | Cell Viability (%) | Reference |
| TDzyme® (Collagenase blend) | Mouse Skin | 0.28 | 51.40 | [10] |
| Liberase™ TM (Collagenase blend) | Mouse Skin | 0.24 | 45.50 | [10] |
| Collagenase Type IV-S | Mouse Skin | 0.1067 | 10.21 | [10] |
Table 2: Comparative analysis of different collagenase enzymes on cell dissociation efficiency and viability from mouse skin tissue. This table provides a reference for the variability in performance among different enzyme blends, highlighting the importance of optimizing the digestion enzyme for a specific application.[10] While not a direct comparison with this compound, it underscores the performance differences between various enzymatic formulations.
Experimental Protocols
The following are generalized protocols for the isolation of primary cells using this compound. It is crucial to optimize parameters such as enzyme concentration, digestion time, and mechanical dissociation for each specific tissue type and experimental goal.
Protocol 1: General Protocol for this compound-Based Primary Cell Isolation
This protocol provides a basic framework that can be adapted for various tissues.
Materials:
-
Fresh tissue sample
-
Hanks' Balanced Salt Solution (HBSS), sterile, without Ca²⁺ and Mg²⁺
-
This compound solution (e.g., 0.25% w/v in HBSS)
-
Fetal Bovine Serum (FBS) or soybean trypsin inhibitor
-
Complete cell culture medium
-
Sterile dissection tools (scalpel, forceps, scissors)
-
Sterile petri dishes and conical tubes (15 mL and 50 mL)
-
Cell strainer (e.g., 70 µm or 100 µm)
-
Centrifuge
-
Incubator (37°C)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Tissue Preparation:
-
Aseptically transfer the fresh tissue to a sterile petri dish containing ice-cold HBSS.
-
Wash the tissue thoroughly with HBSS to remove any blood and debris.
-
Mince the tissue into small fragments (approximately 1-2 mm³) using a sterile scalpel or scissors.[11]
-
-
Enzymatic Digestion:
-
Transfer the minced tissue fragments to a sterile 50 mL conical tube.
-
Add the pre-warmed this compound solution to the tube, ensuring the tissue is fully submerged. The volume will depend on the amount of tissue.
-
Incubate the tube at 37°C for 15-30 minutes with gentle agitation.[11] The optimal incubation time should be determined empirically for each tissue type.
-
Monitor the digestion process by periodically observing a small aliquot under a microscope. The tissue should appear dissociated, and single cells should be visible. Over-digestion can lead to decreased cell viability.[7]
-
-
Neutralization of this compound:
-
Once the desired level of dissociation is achieved, immediately stop the enzymatic reaction by adding an equal volume of cold complete cell culture medium containing at least 10% FBS. Alternatively, a specific trypsin inhibitor can be used.[7] The serum proteins in FBS will inactivate the proteases in the this compound.
-
-
Cell Filtration and Collection:
-
Gently pipette the cell suspension up and down to further disaggregate any remaining cell clumps.
-
Pass the cell suspension through a sterile cell strainer into a new 50 mL conical tube to remove any undigested tissue fragments.[11]
-
Centrifuge the filtered cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes at 4°C to pellet the cells.
-
-
Washing and Resuspension:
-
Carefully aspirate and discard the supernatant.
-
Gently resuspend the cell pellet in fresh, cold complete cell culture medium.
-
Repeat the centrifugation and washing step two more times to ensure complete removal of the this compound and cellular debris.
-
-
Cell Counting and Viability Assessment:
-
Resuspend the final cell pellet in a known volume of complete cell culture medium.
-
Take a small aliquot of the cell suspension and mix it with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter to determine the cell yield and viability.
-
-
Cell Plating:
-
Plate the cells at the desired density in appropriate culture vessels pre-coated with an extracellular matrix component (e.g., collagen type I) if necessary for cell attachment and growth.[11]
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Mandatory Visualizations
Experimental Workflow
Caption: A schematic of the key steps in the primary cell isolation protocol using this compound.
Signaling Pathway of ECM Degradation and Cell Detachment
Caption: this compound enzymes degrade ECM proteins and cleave cell adhesion molecules, leading to cell detachment.
Conclusion
This compound is a versatile and effective enzymatic mixture for the isolation of primary cells from a variety of tissues. Its broad substrate specificity allows for the efficient breakdown of the complex extracellular matrix. By following the detailed protocols and optimizing key parameters, researchers can achieve high yields of viable primary cells suitable for a wide array of downstream applications. The provided data and diagrams offer a comprehensive guide for the successful implementation of this compound-based tissue dissociation in the laboratory.
References
- 1. Dissociating Enzymes: Trypsin | Worthington Biochemical [worthington-biochem.com]
- 2. mdpi.com [mdpi.com]
- 3. vitacyte.com [vitacyte.com]
- 4. researchgate.net [researchgate.net]
- 5. A protease storm cleaves a cell-cell adhesion molecule in cancer: multiple proteases converge to regulate PTPmu in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protease storm cleaves a cell-cell adhesion molecule in cancer: multiple proteases converge to regulate PTPmu in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to control the digestion time of trypsin in the cell culture flasks - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. researchgate.net [researchgate.net]
- 9. Complete disassociation of adult pancreas into viable single cells through cold trypsin-EDTA digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lubio.ch [lubio.ch]
- 11. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pancreatin: A Multi-Enzyme Solution for Comprehensive Protein Digestion in Proteomics
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the complete digestion of proteins into peptides is a critical prerequisite for accurate protein identification and quantification via mass spectrometry. While trypsin has long been the gold standard due to its high specificity, its singular cleavage pattern can result in incomplete protein sequence coverage, potentially leaving functionally important regions of proteins unanalyzed. Pancreatin, a multi-enzyme mixture derived from the pancreas, offers a compelling alternative. Comprised of a cocktail of proteases, including trypsin, chymotrypsin, and carboxypeptidases, as well as amylases and lipases, this compound provides a broader range of cleavage specificities. This inherent diversity in enzymatic activity can lead to the generation of a more varied peptide pool, potentially increasing protein sequence coverage and enhancing the identification of proteins, especially those that are resistant to tryptic digestion. This application note provides detailed protocols for the use of this compound in proteomics workflows and presents a comparative analysis of its application against traditional single-protease digestion.
Principles of this compound-Based Protein Digestion
This compound's efficacy in protein digestion stems from the synergistic action of its constituent enzymes. Trypsin cleaves at the C-terminus of lysine and arginine residues, chymotrypsin targets the C-terminus of large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan, and carboxypeptidases sequentially remove C-terminal amino acids. This multi-pronged enzymatic assault on the protein backbone can overcome some of the limitations of using trypsin alone, such as missed cleavages around proline residues or in tightly folded protein domains. The optimal proteolytic activity of this compound is typically observed in a pH range of 7.0 to 8.2 and at temperatures between 40°C and 50°C.[1][2][3][4] These conditions are generally compatible with standard proteomics sample preparation workflows.
Data Presentation: this compound vs. Trypsin for Protein Digestion
The following table summarizes a theoretical comparison between this compound and trypsin for protein digestion in proteomics, highlighting the potential advantages and disadvantages of each.
| Feature | This compound | Trypsin |
| Cleavage Specificity | Broad (Trypsin, Chymotrypsin, etc.) | Specific (C-terminus of Lys, Arg) |
| Potential Protein Coverage | Potentially Higher | Standard |
| Missed Cleavages | Potentially Fewer | Can be frequent |
| Generation of Semi-Tryptic Peptides | Higher | Lower |
| Protocol Complexity | Similar to Trypsin | Standard |
| Enzyme Purity | Mixture of Enzymes | Highly Purified |
| Reproducibility | May be more variable | High |
| Cost | Generally Lower | Higher |
Experimental Protocols
In-Solution Protein Digestion with this compound
This protocol is designed for the digestion of purified proteins or complex protein mixtures in solution.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M urea in 50 mM ammonium bicarbonate, pH 8.0
-
Reduction Reagent: 100 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate
-
Alkylation Reagent: 200 mM iodoacetamide (IAA) in 50 mM ammonium bicarbonate
-
This compound (porcine or bovine)
-
Quenching Solution: 10% trifluoroacetic acid (TFA)
-
HPLC-grade water
Procedure:
-
Sample Preparation: Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-10 mg/mL.
-
Reduction: Add the Reduction Reagent to a final concentration of 10 mM DTT. Incubate at 37°C for 1 hour.
-
Alkylation: Add the Alkylation Reagent to a final concentration of 20 mM IAA. Incubate in the dark at room temperature for 30 minutes.
-
Dilution: Dilute the sample with 50 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to less than 1 M.
-
Digestion: Add this compound to the protein sample at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w). Incubate at 40-50°C for 4-16 hours with gentle shaking.[1][3][4]
-
Quenching: Stop the digestion by adding the Quenching Solution to a final concentration of 0.5-1% TFA (pH < 3).
-
Desalting: Desalt the peptide mixture using a C18 spin column or other suitable method prior to mass spectrometry analysis.
In-Gel Protein Digestion with this compound
This protocol is for the digestion of proteins separated by one- or two-dimensional gel electrophoresis.
Materials:
-
Stained protein gel band(s)
-
Destaining Solution: 50% acetonitrile in 50 mM ammonium bicarbonate
-
Dehydration Solution: 100% acetonitrile
-
Reduction Reagent: 10 mM DTT in 50 mM ammonium bicarbonate
-
Alkylation Reagent: 55 mM IAA in 50 mM ammonium bicarbonate
-
This compound solution (20 µg/mL in 50 mM ammonium bicarbonate)
-
Extraction Solution: 50% acetonitrile/5% formic acid
-
HPLC-grade water
Procedure:
-
Excision: Carefully excise the protein band(s) of interest from the gel using a clean scalpel. Cut the gel pieces into approximately 1 mm³ cubes.
-
Destaining: Place the gel pieces in a microcentrifuge tube and add enough Destaining Solution to cover them. Incubate at room temperature with occasional vortexing until the Coomassie or silver stain is removed. Repeat as necessary.
-
Dehydration: Remove the Destaining Solution and add the Dehydration Solution to shrink the gel pieces. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the dried gel pieces in Reduction Reagent and incubate at 56°C for 1 hour.
-
Alkylation: Remove the Reduction Reagent and add the Alkylation Reagent. Incubate in the dark at room temperature for 45 minutes.
-
Washing: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces on ice with the this compound solution. Add enough 50 mM ammonium bicarbonate to keep the gel pieces submerged and incubate at 40-50°C for 4-16 hours.
-
Peptide Extraction: Add the Extraction Solution to the gel pieces and vortex for 15 minutes. Collect the supernatant. Repeat the extraction step once more.
-
Drying: Pool the extracts and dry the peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the peptides in an appropriate buffer for mass spectrometry analysis.
Visualizations
Caption: In-solution protein digestion workflow using this compound.
Caption: Multi-enzyme cleavage of a protein by this compound components.
References
Pancreatin Digestion Protocol for Immunohistochemistry: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific antigens within tissue sections. However, the fixation process, typically using formalin, can create protein cross-links that mask antigenic epitopes, preventing antibody binding. Antigen retrieval methods are therefore crucial for unmasking these epitopes and ensuring accurate and robust staining. Enzymatic digestion using proteolytic enzymes is a widely used antigen retrieval technique. Pancreatin, a mixture of digestive enzymes including trypsin, chymotrypsin, amylase, and lipase, offers an effective solution for the proteolytic-induced epitope retrieval (PIER) of certain antigens in formalin-fixed, paraffin-embedded (FFPE) tissues. This document provides detailed application notes and a comprehensive protocol for this compound digestion in IHC.
Principles of this compound Digestion for Antigen Retrieval
Formalin fixation creates methylene bridges between proteins, which can obscure the three-dimensional structure of an epitope, making it inaccessible to the primary antibody.[1] The proteolytic enzymes within this compound, primarily trypsin and chymotrypsin, function to cleave these protein cross-links. This enzymatic action "unmasks" the epitopes, restoring their native conformation and allowing for effective antibody binding. The optimal temperature and pH for the proteolytic activity of this compound are crucial for achieving successful antigen retrieval without damaging tissue morphology.[2][3]
Data Presentation: Optimizing this compound Digestion
The effectiveness of this compound digestion is dependent on several factors, including enzyme concentration, incubation time, and temperature. The optimal conditions can vary depending on the tissue type, fixation duration, and the specific antigen being targeted. Below is a table summarizing the expected outcomes of varying these parameters, based on principles of enzymatic antigen retrieval.
| Parameter | Low | Optimal | High | Potential Issues of Non-Optimal Conditions |
| This compound Concentration | Weak or no staining | Strong, specific staining | High background, tissue damage | Low: Insufficient epitope unmasking. High: Over-digestion leading to loss of tissue integrity and non-specific staining. |
| Incubation Time | Incomplete antigen retrieval | Complete epitope exposure | Tissue detachment, loss of morphology | Low: Weak signal. High: Destruction of tissue architecture. |
| Incubation Temperature | Reduced enzyme activity | Efficient and controlled digestion | Enzyme denaturation, tissue damage | Low: Inefficient digestion. High: Uncontrolled proteolysis and potential for false negatives. |
Experimental Protocols
Reagents and Equipment
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (porcine, with known proteolytic activity, e.g., ≥ 25 USP units/mg)
-
Calcium Chloride (CaCl₂)
-
Tris-HCl buffer, pH 7.8
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Humidified chamber
-
Incubator or water bath at 37-40°C
-
Coplin jars or staining dishes
-
Microwave, pressure cooker, or vegetable steamer (for optional combination with HIER)
-
Standard immunohistochemistry reagents (blocking buffers, primary and secondary antibodies, detection system, chromogen, counterstain, mounting medium)
This compound Digestion Solution Preparation (0.1% this compound)
-
Prepare 1% Calcium Chloride Stock Solution: Dissolve 1 g of CaCl₂ in 100 mL of deionized water. Store at 4°C.
-
Prepare 0.1 M Tris-HCl Buffer, pH 7.8:
-
Dissolve 1.21 g of Tris base in 80 mL of deionized water.
-
Adjust the pH to 7.8 with 1N HCl.
-
Add deionized water to a final volume of 100 mL.
-
-
Prepare 0.1% this compound Working Solution:
-
To 90 mL of 0.1 M Tris-HCl buffer (pH 7.8), add 10 mL of the 1% CaCl₂ stock solution.
-
Warm the solution to 37°C.
-
Just before use, dissolve 0.1 g of this compound powder in the warm buffer. Ensure it is fully dissolved. This solution should be prepared fresh for each use.
-
Step-by-Step this compound Digestion Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), 80% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse gently in running tap water for 5 minutes.
-
Wash in PBS for 5 minutes.
-
-
This compound Digestion:
-
Pre-warm the freshly prepared 0.1% this compound working solution to 37°C.
-
Place the slides in a Coplin jar or staining dish containing the pre-warmed this compound solution.
-
Incubate for 15-20 minutes at 37°C in a humidified chamber. Incubation times may need to be optimized (e.g., tested at 10, 15, 20, and 30 minutes).[1]
-
For optimal proteolytic activity, the temperature can be increased to 40°C.
-
-
Stopping the Enzymatic Reaction:
-
Remove the slides from the this compound solution and immediately wash them thoroughly with running tap water for 5-10 minutes to completely stop the enzymatic reaction.[4]
-
Follow with two washes in PBS for 5 minutes each.
-
-
Immunohistochemical Staining:
-
Proceed with the standard IHC protocol, including blocking endogenous peroxidase (if using an HRP-based detection system), blocking non-specific binding sites, incubation with primary and secondary antibodies, signal detection with a suitable chromogen, counterstaining, dehydration, and mounting.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound digestion in immunohistochemistry.
Caption: Key parameters for optimizing this compound digestion in IHC.
References
Application Note & Protocol: Preparation of Pancreatin Solutions for In Vitro Digestion Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: In vitro digestion models are critical tools for evaluating the bioaccessibility and bioavailability of nutrients, food components, and orally administered pharmaceuticals. A key component of simulating the intestinal phase of digestion is the use of pancreatin, a mixture of digestive enzymes, principally amylase, lipase, and protease, obtained from the pancreas of porcine or bovine sources.[1][2] The preparation of the this compound solution is a critical step that directly influences the outcome and reproducibility of these models. This document provides detailed protocols for preparing this compound solutions based on established pharmacopeial standards and international consensus methods, ensuring accurate and reliable simulation of intestinal conditions.
Key Reagents and Materials
-
This compound Powder: Porcine or bovine origin. Activity levels vary (e.g., 1x, 4x, 8x USP specifications). The choice of this compound activity can significantly impact digestion kinetics.[3] According to the USP, 1x this compound contains not less than 25 USP Units of amylase activity, 2.0 USP Units of lipase activity, and 25 USP Units of protease activity per milligram.[1]
-
Buffer Salts: Potassium phosphate monobasic (KH₂PO₄), Sodium hydroxide (NaOH), Sodium chloride (NaCl), Potassium chloride (KCl), Calcium chloride dihydrate (CaCl₂(H₂O)₂).
-
Bile Extract/Salts: Porcine or bovine bile extract, or specific bile salts like sodium taurocholate and sodium glycodeoxycholate.
-
Purified Water: Deionized or distilled water.
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 1 M, 6 M) for pH adjustment.
Equipment
-
Analytical balance
-
pH meter, calibrated
-
Magnetic stirrer and stir bars
-
Volumetric flasks and graduated cylinders
-
Thermostatically controlled water bath or incubator (set to 37°C)
-
Mortar and pestle (for trituration)[1]
-
Centrifuge (for specific protocols)[4]
Experimental Protocols
Three common protocols for preparing this compound solutions are detailed below. The choice of method depends on the specific application, whether for pharmacopeial dissolution testing, standardized food digestion studies, or lipid formulation analysis.
Protocol 1: USP Simulated Intestinal Fluid (SIF) with this compound
This method is standard for pharmaceutical dissolution testing.[5][6]
-
Prepare Phosphate Buffer Solution (pH 6.8):
-
Dissolve 6.8 g of monobasic potassium phosphate (KH₂PO₄) in 250 mL of purified water.
-
Add 77 mL of 0.2 M sodium hydroxide (NaOH) and 500 mL of purified water.
-
Adjust the pH of the solution to 6.8 ± 0.1 with either 0.2 M NaOH or 0.2 M HCl.
-
Dilute with purified water to a final volume of 1000 mL.
-
-
Prepare this compound Solution (Simulated Intestinal Fluid, TS):
-
Accurately weigh 10.0 g of this compound powder (1x USP specification is typically used, which equates to 1% w/v).[3]
-
Transfer the powder to a beaker containing 1000 mL of the prepared pH 6.8 phosphate buffer.
-
Stir gently with a magnetic stirrer until the this compound is evenly suspended. Note that complete dissolution may not occur, and a hazy suspension is typical.[7]
-
This solution should be freshly prepared and used on the day of the experiment.[1]
-
Warm the solution to 37°C before initiating the digestion experiment.
-
Protocol 2: INFOGEST Standardized Static In Vitro Digestion Method
This internationally harmonized protocol is widely used in food science to ensure comparability of data between laboratories.[8][9]
-
Prepare Simulated Intestinal Fluid (SIF) Electrolyte Stock Solution (1.25x concentrate):
-
For a final volume of 500 mL, dissolve the salts listed in Table 1 (below) in ~400 mL of purified water.
-
Stir until fully dissolved, then make up to a final volume of 500 mL. This stock solution can be stored at -20°C.[8]
-
-
Prepare this compound Solution for Intestinal Phase:
-
The INFOGEST method defines enzyme concentration based on activity in the final digestion mixture. The target trypsin activity is 100 U/mL in the final intestinal chyme.[8]
-
Prepare a this compound solution with a trypsin activity of 800 U/mL, using the SIF electrolyte stock solution as the diluent. The amount of this compound powder required will depend on the specific activity of the lot, which must be determined beforehand (see Section 4.0).
-
Example Calculation: If your this compound has a trypsin activity of 5 U/mg, you would need 160 mg of this compound per mL of SIF stock solution (800 U/mL / 5 U/mg = 160 mg/mL).
-
Dissolve the calculated amount of this compound in the required volume of SIF electrolyte stock solution. This should be done fresh before use.
-
-
Prepare Final Intestinal Digestion Mixture (Example):
-
Mix 20 mL of gastric chyme from the previous digestion step with:
-
11 mL of SIF electrolyte stock solution.
-
5.0 mL of the prepared this compound solution (800 U/mL).
-
2.5 mL of fresh bile extract (target of 10 mM in final mixture).
-
40 µL of 0.3 M CaCl₂(H₂O)₂.
-
1.31 mL of purified water.
-
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Protocol 3: this compound Preparation for In Vitro Lipolysis
This protocol is tailored for studying the digestion of lipid-based drug delivery systems, where lipase activity is paramount.
-
Prepare Digestion Buffer: This buffer typically contains bile salts and phospholipids to mimic the intestinal environment for lipid emulsification. A common buffer is 50 mM Tris-maleate, 150 mM NaCl, 5 mM CaCl₂, pH 6.5.
-
Prepare this compound Suspension:
-
Suspend 1.0 g of this compound powder in 5 mL of the digestion buffer (without bile salt and phospholipid).[4]
-
Adjust the pH to ~6.5 with 5 M NaOH.[4]
-
To ensure only the soluble enzymes are used and to remove insoluble parts, centrifuge the suspension (e.g., 4,500 rpm for 7 minutes at 4°C).[4]
-
Use the resulting supernatant, which contains the active lipase, for the digestion experiment.[4]
-
The activity of the supernatant should be determined to ensure a consistent lipase activity (e.g., 600 USP U/mL) in the final digestion vessel.[4]
-
Methodologies for Key Enzyme Assays
It is crucial to determine the activity of the this compound lot being used, as this can vary significantly between suppliers and batches.
-
Protease Activity: Typically measured using a casein substrate. This compound hydrolyzes casein, and the amount of non-precipitated peptides is quantified by measuring absorbance at 280 nm, often compared to a tyrosine standard.[1] One USP Unit of protease activity liberates peptides equivalent to 15 nmol of tyrosine per minute at pH 7.5 and 37°C.[1]
-
Lipase Activity: Often determined using a pH-stat titration method.[11] An olive oil emulsion or tributyrin is used as a substrate. The lipase hydrolyzes triglycerides, releasing free fatty acids. The rate of NaOH addition required to maintain a constant pH (e.g., pH 9.0) is proportional to the lipase activity.[1][11] One USP Unit of lipase activity liberates 1.0 µEq of acid per minute at pH 9.0 and 37°C.[1]
-
Amylase Activity: Measured by the rate of starch hydrolysis. The reaction is stopped, and the quantity of reducing sugars (like maltose) produced is measured, often using a colorimetric reaction with 3,5-dinitrosalicylic acid (DNS).[11] One USP Unit of amylase activity hydrolyzes 0.16 µEq of glycosidic linkages per minute under the assay conditions.[1]
Data Presentation: Summary Tables
Table 1: Composition of Simulated Intestinal Fluid (SIF) Electrolyte Stock Solutions
| Component | USP SIF (per 1000 mL)[1] | INFOGEST SIF Stock (1.25x, per 500 mL)[8] |
|---|---|---|
| KH₂PO₄ | 6.8 g | - |
| NaOH | ~1.54 g (to pH 6.8) | - |
| KCl | - | 1.89 g |
| NaCl | - | 13.35 g |
| NaHCO₃ | - | 5.31 g |
| KH₂PO₄ | - | 0.27 g |
| MgCl₂(H₂O)₆ | - | 0.25 g |
| Final pH | 6.8 | 7.0 (in final digest) |
Table 2: this compound Concentrations and Target Enzyme Activities in Different Models
| Parameter | USP SIF Model | INFOGEST Model | In Vitro Lipolysis Model |
|---|---|---|---|
| This compound Conc. | 10 g/L (1% w/v)[3] | Varies based on activity | Varies based on activity |
| Target Amylase Activity | ≥ 25 U/mg of powder | 200 U/mL (in final digest) | Not the primary focus |
| Target Lipase Activity | ≥ 2.0 U/mg of powder | 2000 U/mL (in final digest) | 150 - 900 USP U/mL[4] |
| Target Protease Activity | ≥ 25 U/mg of powder | 100 U/mL (Trypsin) (in final digest)[8] | Not the primary focus |
Table 3: Key Experimental Conditions for Intestinal Digestion
| Condition | USP SIF Model | INFOGEST Model | In Vitro Lipolysis Model |
|---|---|---|---|
| pH | 6.8 | 7.0 | 6.5 |
| Temperature | 37°C | 37°C | 37°C |
| Incubation Time | Varies by application | 120 minutes[8][10] | 30 - 120 minutes |
| Key Co-factors | None specified | Bile (10 mM), CaCl₂ (0.3 mM)[8] | Bile salts, Phospholipids, CaCl₂ |
Mandatory Visualizations
Caption: Workflow for Preparing USP Simulated Intestinal Fluid (SIF) with this compound.
Caption: Components of a Simulated Intestinal In Vitro Digestion Model.
References
- 1. This compound [drugfuture.com]
- 2. drugfuture.com [drugfuture.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Toward the Establishment of Standardized In Vitro Tests for Lipid-Based Formulations, Part 6: Effects of Varying this compound and Calcium Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pickeringtestsolutions.com [pickeringtestsolutions.com]
- 6. biorelevant.com [biorelevant.com]
- 7. plasticheal.eu [plasticheal.eu]
- 8. A standardised static in vitro digestion method suitable for food – an international consensus - Food & Function (RSC Publishing) DOI:10.1039/C3FO60702J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 2.2. In Vitro Gastrointestinal Digestion Procedure [bio-protocol.org]
- 11. rsc.org [rsc.org]
Application Notes: The Use of Pancreatin in Mycobacterium tuberculosis Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation and cultivation of Mycobacterium tuberculosis from clinical specimens, particularly sputum, is a cornerstone of tuberculosis diagnosis and research. A critical preparatory step involves the digestion and decontamination of the sample. This process liquefies the viscous mucus to free trapped bacilli and eliminates faster-growing commensal bacteria and fungi that would otherwise overgrow the culture medium. While modern laboratories predominantly use chemical methods like the N-acetyl-L-cysteine-sodium hydroxide (NALC-NaOH) procedure, historical protocols employed enzymatic digestion, with pancreatin being a notable agent. These notes provide a detailed overview of the historical application of this compound for this purpose, its underlying principles, and the reasons for its eventual replacement by current standard methods.
Principle of this compound Digestion
This compound is a mixture of digestive enzymes, including amylase, lipase, and protease, extracted from the pancreas. In the context of sputum processing, its utility stems from the ability of its proteolytic enzymes to break down the proteinaceous network of mucus, thereby liquefying the sputum. This enzymatic action was considered gentler on the mycobacteria compared to harsh alkaline treatments, a significant concern in early bacteriology. The goal was to achieve effective liquefaction while maintaining the viability of the tubercle bacilli for subsequent culture.
Historical Context and Application
In the early to mid-20th century, before the widespread adoption of methods like NALC-NaOH, researchers explored various enzymatic and chemical techniques to process sputum for M. tuberculosis culture. This compound emerged as a favorable option due to its efficacy in liquefying sputum at a relatively neutral pH, which was thought to be less detrimental to the mycobacteria than strong acids or bases. However, this compound itself does not have significant decontaminating properties. Therefore, it was often used in conjunction with a decontaminating agent or followed by a separate decontamination step to inhibit the growth of other microorganisms.
A recent study in 2021 revisited the potential of this compound in a novel combination with cetylpyridinium chloride (CPC) for both digestion and decontamination.[1] This newer method showed high sensitivity and specificity, suggesting a potential re-evaluation of enzymatic methods in specific contexts.[1]
Data Presentation: Comparison of Sputum Processing Methods
The following table summarizes data from a 2021 study comparing a novel this compound-CPC method with the standard NALC-NaOH method for the isolation of Mycobacteria from 613 sputum samples.[1]
| Method | Total Samples | Culture Positivity (MTB) | Culture Positivity (NTM) | Contamination Rate |
| NALC-NaOH (Reference Method) | 613 | 140 (22.83%) | 10 (1.63%) | Not specified |
| This compound-CPC | 613 | 158 (25.77%) | 16 (2.61%) | Not specified |
MTB: Mycobacterium tuberculosis, NTM: Non-tuberculous mycobacteria
The study also reported the diagnostic accuracies of the this compound-CPC method against the NALC-NaOH method:
-
Sensitivity: 99.32%[1]
-
Specificity: 94.07%[1]
-
Positive Predictive Value: 85.05%[1]
-
Negative Predictive Value: 99.76%[1]
Experimental Protocols
Historical this compound Digestion Protocol (Reconstructed)
This protocol is a reconstruction of historical methods and should be considered in that context.
Materials:
-
Sputum sample
-
Sterile container
-
This compound solution (e.g., 1% in sterile saline or buffer)
-
Sterile centrifuge tubes
-
Centrifuge
-
Sterile pipettes
-
Incubator at 37°C
Procedure:
-
Transfer 2-5 mL of the sputum sample into a sterile centrifuge tube.
-
Add an equal volume of 1% this compound solution to the sputum.
-
Vortex the mixture thoroughly to ensure even distribution of the enzyme.
-
Incubate the tube at 37°C for 1-2 hours, with intermittent shaking, until the sputum is liquefied.
-
Neutralize the enzymatic action, if necessary, depending on the subsequent steps. (Historical protocols varied on this point).
-
Centrifuge the liquefied sample at 3000 x g for 15-20 minutes to pellet the bacteria.
-
Carefully decant the supernatant.
-
Resuspend the bacterial pellet in a small volume (0.5-1.0 mL) of sterile saline or buffer.
-
Inoculate the resuspended pellet onto the surface of Löwenstein-Jensen medium slants.
-
Incubate the slants at 37°C for up to 8 weeks, examining for the appearance of characteristic M. tuberculosis colonies.[4]
Modern this compound-CPC Digestion and Decontamination Protocol
This protocol is based on a 2021 study and represents a modern application of this compound.[1]
Materials:
-
Sputum sample
-
This compound-Cetylpyridinium Chloride (CPC) solution
-
Sterile centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sterile pipettes
-
Incubator at 37°C
Procedure:
-
Homogenize the sputum sample.
-
Take a 2 mL aliquot of the homogenized sputum and mix it with 2 mL of the this compound-CPC solution in a sterile centrifuge tube.
-
Vortex the mixture for 30-60 seconds.
-
Incubate at room temperature for 20 minutes.
-
Add sterile distilled water up to the 10 mL mark on the centrifuge tube.
-
Centrifuge at 3000 x g for 20 minutes.
-
Decant the supernatant carefully.
-
Inoculate the sediment onto two tubes of Löwenstein-Jensen medium.
-
Incubate the cultures aerobically at 37°C for eight weeks, with weekly monitoring.
Visualizations
Experimental Workflow: Historical this compound Digestion
Caption: Workflow for historical sputum digestion using this compound.
Logical Relationships: Obsolescence of this compound-Only Methods
Caption: Reasons for the replacement of this compound-only methods.
Conclusion
The use of this compound for the digestion of sputum in Mycobacterium tuberculosis culture is primarily of historical interest. While it offered a gentler alternative to harsh chemical treatments, its lack of inherent decontaminating properties and the variability in its enzymatic activity led to its replacement by more robust and standardized methods. The development of the NALC-NaOH technique, which combines efficient mucolysis with potent decontamination in a single, timed step, represented a significant advancement in mycobacteriology.[5] Understanding the historical context of methods like this compound digestion provides valuable insight into the evolution of tuberculosis diagnostics and the ongoing quest for more efficient and reliable laboratory procedures. The recent exploration of a this compound-CPC combination indicates that enzymatic methods may still have potential in novel formulations.[1]
References
- 1. This compound-Cetyl Pyridinium Chloride Digestion and Decontamination Method; A Novel, Sensitive, Cost-Effective Method for Culturing Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exodocientifica.com.br [exodocientifica.com.br]
- 3. microbenotes.com [microbenotes.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Pancreatin for the Isolation of Pancreatic Islets from Mice
Introduction
The isolation of viable and functional pancreatic islets from mice is a cornerstone of diabetes research, enabling studies in islet biology, insulin secretion, and the development of novel therapeutics. A critical step in this process is the enzymatic digestion of the pancreatic exocrine tissue to liberate the islets of Langerhans. While the term "pancreatin" broadly refers to a mixture of digestive enzymes derived from the pancreas, including proteases, amylase, and lipase, modern islet isolation protocols utilize highly purified enzyme blends, most notably collagenase, for optimal results. This document provides a detailed protocol and application notes for the isolation of mouse pancreatic islets using these specialized enzymatic preparations.
Principle of Islet Isolation
The principle of islet isolation lies in the selective digestion of the extracellular matrix of the exocrine pancreas, which is rich in collagen, while leaving the islets intact. This is typically achieved by perfusing the pancreas with a solution containing collagenase, often supplemented with other neutral proteases. Following enzymatic digestion, the islets are purified from the acinar and ductal cell debris, usually by density gradient centrifugation.
Enzyme Selection: this compound vs. Purified Collagenase
While crude this compound contains proteases that can digest pancreatic tissue, its composition is variable, leading to inconsistent islet yields and viability. For reproducible and high-yield islet isolation, the use of purified collagenase blends is strongly recommended. These commercial preparations offer standardized enzymatic activity and are often optimized for islet isolation from specific species. Key enzymes in these blends include Class I and Class II collagenases, which act synergistically to break down different types of collagen, and neutral proteases like thermolysin or dispase, which further aid in tissue dissociation.
Quantitative Data on Islet Isolation Parameters
The efficiency of islet isolation is influenced by several factors, including the mouse strain and age, the specific lot and concentration of the collagenase, and the digestion time. The following table summarizes typical parameters for collagenase-based mouse islet isolation.
| Mouse Strain | Age | Collagenase P Concentration (mg/mL) | Digestion Time (minutes) | Typical Islet Yield (per mouse) |
| C3H, Balb/C, B6 | > 12 weeks | 0.8 | 17 | 250 - 350[1] |
| C3H, Balb/C, B6 | ≤ 12 weeks | 0.5 | 13 | 250 - 350[1] |
| NOD, NOR, NON | > 12 weeks | 0.8 | 17 | 200 - 300 |
| NOD, NOR, NON | ≤ 12 weeks | 0.5 | 17 | 200 - 300 |
Note: The optimal digestion time can vary between different lots of collagenase and should be determined empirically. Islet yield is an approximation and can be influenced by surgical skill and the specific experimental conditions.
Experimental Protocol: Isolation of Pancreatic Islets from Mice
This protocol describes the in-situ perfusion of the pancreas with a collagenase solution, a widely used and effective method for obtaining a high yield of viable islets.[2][3][4]
Materials and Reagents:
-
Mouse: One adult mouse (e.g., C57BL/6, 8-12 weeks old)
-
Anesthetic: Avertin or other appropriate anesthetic
-
Collagenase Solution: Collagenase P (or equivalent) at the desired concentration in Hanks' Balanced Salt Solution (HBSS). Prepare fresh on the day of isolation.[1]
-
HBSS (Hanks' Balanced Salt Solution): Sterile, ice-cold.
-
RPMI 1640 Medium: Supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Density Gradient Medium: Ficoll-Paque™ PLUS or Histopaque®-1077.
-
Surgical Instruments: Scissors, forceps (curved and straight), hemostats, 30G needles, 5 mL syringes.
-
Equipment: Dissecting microscope, water bath (37°C), centrifuge, petri dishes, pipettes.
Procedure:
-
Anesthesia and Surgical Preparation: a. Anesthetize the mouse using an approved protocol. Confirm deep anesthesia by the absence of a pedal withdrawal reflex. b. Secure the mouse in a supine position and disinfect the abdomen with 70% ethanol. c. Make a midline incision to expose the abdominal cavity.
-
Pancreatic Duct Cannulation and Perfusion: a. Locate the common bile duct where it enters the duodenum. b. Clamp the common bile duct at the ampulla of Vater to prevent the enzyme solution from entering the intestine.[4] c. Using a 30G needle attached to a syringe containing 3-5 mL of cold collagenase solution, cannulate the common bile duct.[4][5] d. Slowly perfuse the pancreas with the collagenase solution. The pancreas will inflate and become visibly distended.[4]
-
Pancreas Digestion: a. Carefully excise the inflated pancreas and place it in a 50 mL conical tube containing 2 mL of the same collagenase solution.[5] b. Incubate the tube in a 37°C water bath for the predetermined time (see table above), with gentle shaking.[4][5] c. After incubation, stop the digestion by adding 25 mL of ice-cold HBSS or RPMI 1640 with FBS. d. Shake the tube vigorously for 30 seconds to mechanically dissociate the tissue.
-
Islet Purification: a. Centrifuge the cell suspension at 290 x g for 30 seconds at 4°C. Discard the supernatant. b. Wash the pellet with 25 mL of cold HBSS and centrifuge again. c. Resuspend the pellet in the chosen density gradient medium. d. Carefully layer HBSS or culture medium on top of the cell suspension to create a density gradient. e. Centrifuge at 900 x g for 20 minutes at 4°C with no brake. f. The islets will be located at the interface between the density gradient medium and the upper layer of HBSS. The acinar tissue will form a pellet at the bottom of the tube.
-
Islet Collection and Culture: a. Carefully collect the islet layer using a pipette and transfer to a petri dish containing fresh RPMI 1640 medium. b. Wash the collected islets twice with RPMI 1640 medium by centrifugation at 200 x g for 2 minutes. c. Manually pick the islets under a dissecting microscope to ensure high purity. d. Culture the purified islets in RPMI 1640 medium in a 37°C, 5% CO2 incubator.
Workflow for Mouse Pancreatic Islet Isolation
Caption: Workflow of mouse pancreatic islet isolation.
Signaling Pathways and Logical Relationships
The process of enzymatic islet isolation is a sequential workflow rather than a signaling pathway. The logical relationship is a step-by-step procedure designed to maximize the yield and viability of the islets. The critical logical relationship is the balance between sufficient enzymatic digestion to free the islets and avoiding over-digestion which would damage them. This is controlled by the enzyme concentration, digestion time, and temperature, which need to be optimized for the specific mouse strain and enzyme lot.
Caption: Key parameters influencing islet isolation outcome.
References
- 1. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for islet isolation from mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for islet isolation from mouse pancreas | Springer Nature Experiments [experiments.springernature.com]
- 4. Revisiting pancreatic islet isolation in murine models: A practical and effective technical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes & Protocols: A Proposed Method for Pancreatic Tissue Decellularization Using Pancreatin
Introduction
The generation of acellular tissue scaffolds that retain the native extracellular matrix (ECM) is a cornerstone of regenerative medicine and tissue engineering. The pancreas, with its intricate architecture and complex cell populations, presents unique challenges for decellularization. While detergent-based methods are prevalent, enzymatic approaches offer an alternative for cell removal. Pancreatin, a mixture of digestive enzymes including proteases (trypsin, chymotrypsin), amylase, and lipase, has the potential to digest cellular and some extracellular components. This document outlines a proposed, experimental protocol for the decellularization of pancreatic tissue using this compound. Researchers should note that this is a theoretical protocol derived from general principles of enzymatic tissue treatment and established decellularization workflows; optimization will be critical for successful implementation. The primary goal of this protocol is to remove cellular material while preserving the structural integrity of the pancreatic ECM.
Core Principles
The fundamental principle of this proposed protocol is the enzymatic digestion of cellular components and the surrounding pericellular matrix by the enzymes present in this compound. The proteases within this compound, such as trypsin and chymotrypsin, are expected to cleave cell-surface proteins and proteins of the ECM, thereby disrupting cell-cell and cell-matrix adhesions.[1][2] The lipases may aid in the breakdown of cellular membranes, while amylases could potentially hydrolyze glycosidic bonds. A delicate balance must be achieved to ensure complete cell removal without causing excessive damage to the critical structural proteins of the ECM, such as collagen and elastin.[1][3] Excessive enzymatic treatment can lead to the degradation of the scaffold, compromising its mechanical and biological properties.[1] Therefore, this protocol is presented as a starting point for optimization.
Quantitative Data Summary for Experimental Optimization
Due to the experimental nature of this protocol, a range of parameters should be tested to determine the optimal conditions for pancreatic tissue decellularization with this compound. The following table summarizes the key variables to be optimized.
| Parameter | Range to be Tested | Rationale |
| This compound Concentration | 0.1% - 2.0% (w/v) in PBS | Lower concentrations may not be effective in cell removal, while higher concentrations risk excessive ECM degradation.[1][4] |
| Incubation Temperature | 25°C - 37°C | 37°C is the optimal temperature for pancreatic enzyme activity, but lower temperatures may be used to slow the reaction and gain better control over ECM preservation.[2] |
| Incubation Time | 2 - 24 hours | The duration will depend on the tissue size, this compound concentration, and temperature. Continuous monitoring is recommended. |
| Agitation | Gentle orbital shaking (50-100 rpm) | Agitation is necessary to ensure uniform exposure of the tissue to the enzymatic solution. |
| Protease Inhibitors | To be used in wash steps post-decellularization | The addition of protease inhibitors after the this compound treatment step is crucial to halt enzymatic activity and prevent further degradation of the ECM during washing. |
Experimental Protocol
This protocol is designed for small sections of pancreatic tissue. Perfusion-based decellularization for whole organs would require significant adaptation.
Materials and Reagents:
-
Fresh or frozen pancreatic tissue
-
Phosphate-Buffered Saline (PBS), sterile
-
Deionized water, sterile
-
This compound (porcine or bovine origin)
-
Protease inhibitor cocktail
-
DNase I
-
Wash solutions: 1% Triton X-100 (optional, for comparison), 1M NaCl, PBS
-
Fixatives and stains for histology (e.g., 10% neutral buffered formalin, Hematoxylin and Eosin (H&E), DAPI)
-
DNA quantification kit
Procedure:
-
Tissue Preparation:
-
Thaw frozen pancreatic tissue on ice.
-
Under sterile conditions, dissect the tissue into small pieces (e.g., 5x5x2 mm).
-
Wash the tissue pieces three times in sterile PBS with gentle agitation to remove excess blood and contaminants.
-
-
Optional Pre-treatment (for dense tissue):
-
Perform one to three freeze-thaw cycles by alternating the tissue between -80°C (30 min) and 37°C (30 min). This can aid in cell lysis.
-
-
Enzymatic Digestion:
-
Prepare the this compound solution at the desired concentration (e.g., starting with 0.5% w/v) in sterile PBS.
-
Immerse the tissue pieces in the this compound solution in a sterile container, ensuring the tissue is fully submerged.
-
Incubate at the chosen temperature (e.g., 37°C) with gentle agitation for a predetermined time (e.g., starting with 4 hours).
-
Visually monitor the tissue for changes in opacity, which can indicate cell removal.
-
-
Termination of Enzymatic Activity and Washing:
-
Remove the this compound solution.
-
Immediately wash the tissue with cold PBS containing a protease inhibitor cocktail to halt enzymatic digestion.
-
Perform a series of washes to remove residual enzymes and cellular debris:
-
Wash with 1M NaCl for 30 minutes to help remove nuclear components.
-
Wash with 1% Triton X-100 for 1 hour (this step can be included to compare a purely enzymatic approach with a combination approach).
-
Wash extensively with deionized water (at least 3 changes over 24 hours) to remove detergents and salts.
-
-
-
Nuclease Treatment:
-
To remove residual DNA, incubate the tissue in a solution of DNase I (e.g., 100 U/mL in a buffered solution) at 37°C for 2-4 hours.
-
Wash thoroughly with PBS to remove the DNase and digested DNA fragments.
-
-
Sterilization and Storage:
-
Sterilize the decellularized scaffold using a suitable method, such as immersion in 0.1% peracetic acid in PBS for 30 minutes, followed by extensive washing with sterile PBS.
-
Store the decellularized scaffold in sterile PBS at 4°C.
-
Evaluation of Decellularization Efficacy:
-
Histological Analysis: Fix, embed, and section the decellularized tissue. Stain with H&E to assess the absence of nuclei and cell remnants. Use DAPI staining to specifically visualize any remaining nuclear material.
-
DNA Quantification: Lyophilize a small portion of the native and decellularized tissue and quantify the amount of double-stranded DNA using a commercially available kit. Successful decellularization is often defined by a significant reduction in DNA content (e.g., <50 ng dsDNA per mg of dry ECM weight).
-
ECM Integrity Assessment: Use specific stains for key ECM components, such as Masson's trichrome for collagen and Verhoeff-Van Gieson for elastin, to qualitatively assess the preservation of the ECM architecture.
Visualizations
References
Troubleshooting & Optimization
troubleshooting incomplete tissue digestion with pancreatin
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete tissue digestion with pancreatin.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the enzymatic dissociation of tissues using this compound.
Q1: Why is my cell yield consistently low after this compound digestion?
A1: Low cell yield is often a result of incomplete digestion of the extracellular matrix (ECM). Several factors can contribute to this:
-
Suboptimal Enzyme Concentration: The concentration of this compound may be too low for the specific tissue type or amount. Dense or fibrotic tissues require higher enzyme concentrations.[1] Conversely, excessively high concentrations can lead to cell damage and lower viability, which also affects the final yield of healthy cells.[2]
-
Incorrect Temperature and pH: this compound enzymes have optimal temperature and pH ranges for activity. Most proteases in this compound function best at 35-37°C.[3] The optimal pH is typically neutral to slightly alkaline, around 7.0 to 8.0.[4][5] Deviation from these ranges can significantly reduce enzyme efficiency.
-
Insufficient Incubation Time: The digestion time may be too short to fully break down the ECM. It is crucial to optimize the incubation period, as this can vary significantly between tissue types.[6][7]
-
Presence of Inhibitors: Endogenous inhibitors within the tissue, such as pancreatic secretory trypsin inhibitor (PSTI), can reduce enzyme activity.[8] Additionally, components from serum-containing collection media can inhibit proteases if not washed away before digestion.
-
Inadequate Mechanical Dissociation: Insufficient mincing of the tissue into smaller pieces (e.g., 1-3 mm³) limits the surface area available for the enzyme to act upon.[9]
Q2: My cell viability is poor after digestion. What could be the cause?
A2: Poor cell viability often points to overly harsh digestion conditions or cellular damage.
-
Over-digestion: Prolonged exposure to proteolytic enzymes or using a concentration that is too high can damage cell membranes, leading to lysis.[2] It's a delicate balance between achieving a single-cell suspension and maintaining cell health.
-
Mechanical Stress: Aggressive mincing or trituration can cause significant physical damage to cells.
-
Enzyme Purity and Composition: The specific composition of the this compound complex, including trypsin, chymotrypsin, and other proteases, can impact cell viability. Some batches or preparations may contain impurities or higher concentrations of enzymes that are more damaging to certain cell types.[10]
-
Suboptimal Buffers: The buffer system used for digestion must be isotonic and maintain the optimal pH to ensure cell survival.
Q3: I'm observing significant cell clumping in my single-cell suspension. How can I prevent this?
A3: Cell clumping is typically caused by the release of DNA from damaged or lysed cells during the digestion process. This sticky, extracellular DNA forms a mesh that traps cells together.
-
Solution: The most effective way to prevent cell clumping is to add DNase I to the digestion buffer.[11] DNase I degrades the free DNA, resulting in a more uniform single-cell suspension. It is often added after vortexing other components of the digestion media to avoid denaturation.[11]
Q4: How do I choose the right starting conditions for my specific tissue type?
A4: While a universal protocol does not exist, starting with established parameters and optimizing from there is the best approach.
-
Literature Review: Search for protocols that have been successfully used for your specific tissue of interest.
-
Pilot Experiments: Conduct small-scale pilot studies to test a range of enzyme concentrations and incubation times. Monitor both cell yield and viability to find the optimal balance.[2]
-
Tissue Characteristics: Consider the nature of your tissue. Fibrotic or dense tissues, like some tumors, are more resistant to digestion and may require higher enzyme concentrations, longer incubation, or the addition of other enzymes like collagenase.[1]
Quantitative Data Summary
Optimizing digestion requires careful control of several parameters. The tables below summarize key quantitative data for this compound-based tissue dissociation.
Table 1: Optimal Digestion Parameters for this compound
| Parameter | Optimal Range | Notes |
| Temperature | 35°C - 37°C | Enzyme activity is significantly lower at cooler temperatures, but lower temperatures (e.g., 20°C) may preserve viability over longer incubation periods.[3][12] |
| pH | 7.0 - 8.0 | Porcine and bovine this compound have slightly different optimal pH ranges, but both function well in neutral to slightly alkaline conditions.[4][5] |
| Incubation Time | 15 - 90 minutes | Highly dependent on tissue type, size, and enzyme concentration. Must be optimized empirically.[6][12] |
| Enzyme Concentration | Varies | Must be optimized. For guidance, some protocols use trypsin C at 0.02% as part of a dissociation buffer.[9] |
Table 2: Troubleshooting Quick Reference
| Issue | Potential Cause | Recommended Solution |
| Low Yield / High Viability | Under-digestion. | Increase enzyme concentration and/or incubation time. Ensure tissue is minced finely.[2] |
| High Yield / Low Viability | Over-digestion or harsh mechanical treatment. | Reduce enzyme concentration and/or incubation time. Handle cells more gently during trituration.[2] |
| Low Yield / Low Viability | Suboptimal conditions or enzyme toxicity. | Verify pH and temperature. Test a different lot or source of this compound. Change to a less digestive enzyme.[2] |
| Cell Clumping | DNA release from lysed cells. | Add DNase I to the digestion media.[11] |
Detailed Experimental Protocol
This section provides a general methodology for the dissociation of pancreatic tissue into a single-cell suspension, based on established protocols.[9][11] Researchers should adapt this protocol to their specific tissue and experimental needs.
Reagent Preparation
-
Wash Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS supplemented with 10% Fetal Bovine Serum (FBS). Keep on ice.
-
Digestion Media:
-
Stop Solution: A medium containing a high concentration of serum, such as DMEM with 10% FBS, to neutralize the proteolytic activity of this compound.
Digestion Procedure
-
Tissue Preparation:
-
Excise the tissue and immediately place it in ice-cold Wash Buffer to remove contaminants like blood.[11]
-
Transfer the tissue to a sterile petri dish on ice containing fresh, cold HBSS.
-
Carefully remove any unwanted material such as fatty or connective tissue.[9]
-
Mince the tissue into small pieces (approximately 1-3 mm³) using sterile scalpels or scissors.[9]
-
-
Enzymatic Digestion:
-
Transfer the minced tissue pieces into a sterile conical tube.
-
Wash the tissue pieces by centrifuging at low speed (e.g., 350 x g) for 5 minutes at 4°C. Discard the supernatant.[9]
-
Resuspend the tissue pellet in the pre-warmed Digestion Media.
-
Incubate at 37°C on a rotor or shaker for a predetermined time (e.g., 20-40 minutes), monitoring the dissociation process.[11]
-
-
Cell Collection and Neutralization:
-
Stop the digestion by adding an equal volume of cold Stop Solution. This will inactivate the this compound enzymes.[11]
-
Filter the cell suspension through a sterile cell strainer (e.g., 40-70 µm) into a new conical tube to remove any remaining undigested tissue clumps.[11]
-
Centrifuge the filtered cell suspension (e.g., 350 x g for 5 minutes) to pellet the single cells.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Visual Guides
Diagrams of Workflows and Logic
The following diagrams illustrate key processes and troubleshooting logic for tissue digestion.
Caption: Troubleshooting flowchart for incomplete tissue digestion.
Caption: General experimental workflow for tissue dissociation.
Caption: Simplified action of this compound on the extracellular matrix.
References
- 1. Improvement of pancreatic islet cell isolation for transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization Techniques: General Guidelines | Worthington Biochemical [worthington-biochem.com]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. [Proteolytic activity of the enzyme complex of the mammalian pancreas in comparison with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors Affecting Cell Viability during the Enzymatic Dissociation of Human Endocrine Tumor Tissues [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protection Against Chronic Pancreatitis and Pancreatic Fibrosis in Mice Over-Expressing Pancreatic Secretory Trypsin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic Tissue Dissection to Isolate Viable Single Cells [jove.com]
- 10. Pancreatic enzyme requirements for the dissociation of rat hearts for culture | Semantic Scholar [semanticscholar.org]
- 11. An optimized protocol for isolation of murine pancreatic single cells with high yield and purity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low temperature collagenase digestion for islet isolation from 48-hour cold-preserved rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing pancreatin activity with pH and temperature adjustments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pancreatin. The information is designed to help you optimize your experiments by adjusting pH and temperature, and to address common issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides direct answers to specific issues that may arise during your experiments with this compound.
Question 1: What are the optimal pH and temperature for this compound's enzymatic activity?
Answer: this compound is a mixture of digestive enzymes, primarily amylase, lipase, and protease, each with its own optimal pH and temperature. For overall activity, a neutral to slightly alkaline pH is generally best.[1] The optimal conditions for each major enzyme are summarized below.
Data Presentation: Optimal Conditions for this compound Enzyme Activity
| Enzyme | Optimal pH | Optimal Temperature |
| Protease | 7.4 - 8.7[2] | 40°C |
| Amylase | 6.7 - 8.0[2] | 40°C |
| Lipase | 7.0 - 8.0[2] | 37°C |
Question 2: I am observing low or no enzymatic activity in my this compound assay. What are the possible causes and how can I troubleshoot this?
Answer: Low or no activity can stem from several factors, from improper storage to suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Inactive Enzyme:
-
Improper Storage: this compound is sensitive to heat and humidity.[1] It should be stored at or below 10°C in a sealed container, away from sunlight and high humidity, to maintain stability for up to two years.
-
Expired Reagent: Verify the expiration date of your this compound.
-
Action: Test the enzyme's activity with a control substrate under known optimal conditions to confirm its viability.[3]
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH: The pH of your assay buffer is critical. Extreme pH values can lead to a complete loss of activity.[2] Ensure your buffer's pH is within the optimal range for the specific enzyme you are assaying (see table above).
-
Incorrect Temperature: Enzyme kinetics are highly dependent on temperature.[4] Deviations from the optimal temperature can significantly reduce activity. Use a temperature-controlled water bath or incubator for your assays.
-
Action: Calibrate your pH meter and thermometer. Prepare fresh buffers and verify their pH before each experiment.
-
-
Contaminated Reagents:
-
Inhibitors in Template: If you are using a biological sample, it may contain endogenous inhibitors.
-
Action: Purify your substrate or sample using appropriate methods like spin columns to remove potential contaminants.[3]
-
Question 3: My this compound powder is not dissolving properly. What should I do?
Answer: this compound can be difficult to dissolve.[5] Here are some recommendations:
-
Recommended Solvent: For general use and protease/amylase activity assays, dissolve this compound in a buffer at a pH that limits proteolytic activity, such as 1 mM HCl (pH 3), before adjusting to the optimal pH for your experiment.[6] For lipase activity, it is recommended to dissolve this compound in 150 mM NaCl at pH 6.8, as lipase can be degraded at low pH.[6]
-
Procedure:
Question 4: I am seeing inconsistent results between experiments. What could be the cause?
Answer: Inconsistent results are often due to variability in experimental conditions.
-
Cell Line Instability (for cell-based assays): If you are using cell lines to assess the effects of this compound-digested products, be aware that receptor expression can vary between cell passages. It is advisable to use cells within a defined passage number range.
-
Reagent Quality: Use high-quality reagents from a reliable supplier and prepare fresh solutions for each experiment.
-
Temperature and pH Fluctuations: Ensure that the temperature and pH are consistently maintained throughout your experiments.[7]
Experimental Protocols
Here are detailed methodologies for determining the optimal pH and temperature for this compound activity.
Protocol 1: Determining the Optimal pH for this compound Protease Activity
Objective: To identify the pH at which the proteolytic activity of this compound is maximal.
Materials:
-
This compound
-
Casein solution (substrate)
-
A series of buffers with different pH values (e.g., pH 5, 6, 7, 8, 9, 10)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
-
Water bath
-
Test tubes
-
Pipettes
Procedure:
-
Prepare a this compound Stock Solution: Dissolve a known amount of this compound in a suitable buffer (e.g., 1 mM HCl) and keep it on ice.[6]
-
Set Up Reactions: Label a series of test tubes for each pH to be tested. In each tube, add the casein substrate and the corresponding pH buffer.
-
Incubation: Place the test tubes in a water bath set to the optimal temperature for protease activity (40°C) and allow them to equilibrate.
-
Initiate Reaction: Add a specific volume of the this compound stock solution to each test tube to start the reaction.
-
Stop Reaction: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding TCA. This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated casein.
-
Measure Activity: The supernatant contains the digested peptides. Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) using a spectrophotometer. Higher absorbance indicates greater proteolytic activity.
-
Data Analysis: Plot the absorbance values against the corresponding pH values to determine the optimal pH.
Protocol 2: Determining the Optimal Temperature for this compound Amylase Activity
Objective: To determine the temperature at which the amylase activity of this compound is highest.
Materials:
-
This compound
-
Starch solution (substrate)
-
Optimal pH buffer for amylase (e.g., pH 6.9)[6]
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
-
Multiple water baths set at different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C)
-
Test tubes
-
Pipettes
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in the optimal pH buffer and keep it on ice.[6]
-
Set Up Reactions: For each temperature to be tested, label a set of test tubes. Add the starch solution and the optimal pH buffer to each tube.
-
Incubation: Place the test tubes in the water baths at their respective temperatures to equilibrate.
-
Initiate Reaction: Add the this compound stock solution to each tube to start the digestion of starch.
-
Stop Reaction and Color Development: After a specific incubation time, add DNS reagent to each tube and heat in a boiling water bath. The DNS reagent reacts with the reducing sugars produced from starch digestion to give a colored product.
-
Measure Activity: After cooling, measure the absorbance of the solutions at 540 nm.[6] Higher absorbance corresponds to a higher concentration of reducing sugars and thus higher amylase activity.
-
Data Analysis: Plot the absorbance values against the different temperatures to identify the optimal temperature for amylase activity.
Visualizations
Troubleshooting Workflow for Suboptimal this compound Activity
Caption: A flowchart for troubleshooting suboptimal this compound activity.
General Experimental Workflow for Optimizing this compound Activity
Caption: Workflow for optimizing this compound pH and temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 3. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Effective Inhibition of Pancreatin Activity Post-Digestion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively inhibiting pancreatin activity following in vitro digestion experiments. Accurate and complete inactivation of this compound is crucial for preventing unwanted enzymatic degradation of target molecules and ensuring the integrity of samples for downstream analysis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to inhibit this compound activity after my digestion experiment?
A1: this compound is a mixture of digestive enzymes, including proteases (trypsin, chymotrypsin), amylase, and lipase. If not effectively inhibited, these enzymes will continue to degrade proteins, carbohydrates, and lipids in your sample, potentially compromising the integrity of your target analytes and leading to inaccurate results in downstream applications such as cell culture, immunoassays, or mass spectrometry.
Q2: What are the primary methods for inhibiting this compound activity?
A2: The three main approaches to inhibit this compound activity are heat inactivation, pH adjustment, and the use of chemical inhibitors. The choice of method depends on the nature of your sample, the downstream applications, and the required level of inactivation (reversible vs. irreversible).
Q3: Is heat inactivation a reliable method for all this compound enzymes?
A3: Heat inactivation is a common and effective method for denaturing and irreversibly inhibiting most enzymes. However, the required temperature and duration can vary for the different enzymes within the this compound complex. While heating at 70°C for 60 minutes can cause considerable loss of activity, for complete and irreversible inactivation of all components, including the more heat-resistant ones, a higher temperature is recommended.[1] A temperature of 95-100°C for 10-15 minutes is generally sufficient to irreversibly inactivate all pancreatic enzymes.
Q4: Can pH adjustment completely and irreversibly inhibit this compound?
A4: Yes, adjusting the pH to highly acidic or alkaline conditions can lead to irreversible inactivation of pancreatic enzymes. Pancreatic enzymes are known to be irreversibly inactivated at a pH below 4.[2] Acidification, for instance by adding trichloroacetic acid (TCA) to a final concentration of 5-12.5%, can effectively precipitate proteins and simultaneously inactivate proteases.[3]
Q5: Are there broad-spectrum chemical inhibitors available for this compound?
A5: Yes, several broad-spectrum inhibitors are available. For the serine proteases in this compound (trypsin and chymotrypsin), 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), also known as Pefabloc SC, is a water-soluble, irreversible inhibitor that is a safer alternative to PMSF.[4][5] It is typically used at a concentration of 0.1-1.0 mM.[4] However, its effectiveness on lipase and amylase is not as well-documented, so it may need to be used in conjunction with other inhibitors if complete inactivation of all this compound components is required.
Troubleshooting Guides
Issue 1: Incomplete Inhibition of this compound Activity
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Heat or Incubation Time | For heat inactivation, ensure the entire sample reaches and is maintained at the target temperature (e.g., 95-100°C) for the recommended duration (10-15 minutes). Use a calibrated heat block or water bath. For larger volumes, increase the incubation time to ensure uniform heating. |
| Inadequate pH Shift | When using pH adjustment, verify the final pH of the sample using a calibrated pH meter. Ensure thorough mixing after adding the acid or base to achieve a uniform pH throughout the sample. |
| Incorrect Inhibitor Concentration | Calculate the required concentration of the chemical inhibitor based on the final volume of your sample. Ensure the inhibitor is fully dissolved and evenly distributed. For potent enzymes, a higher concentration within the recommended range may be necessary. |
| Enzyme Protection by Substrate | High concentrations of substrate can sometimes protect the enzyme's active site from inhibitors. If possible, dilute the sample before the inhibition step, or consider a combination of inhibition methods (e.g., a chemical inhibitor followed by heat inactivation). |
Issue 2: Reactivation of this compound Post-Inhibition
| Potential Cause | Troubleshooting Suggestion |
| Reversible Inhibition | Some chemical inhibitors bind reversibly. If downstream conditions (e.g., dilution, pH change) favor dissociation of the inhibitor, the enzyme may regain activity. For irreversible inhibition, use methods like heat inactivation, extreme pH adjustment, or irreversible chemical inhibitors like AEBSF. |
| Incomplete Denaturation | In some cases, heat-inactivated enzymes can partially refold and regain some activity upon cooling, although this is less common with the high temperatures recommended for this compound. To prevent this, cool the samples rapidly on ice immediately after heat inactivation. |
Issue 3: Interference of Inhibition Method with Downstream Assays
| Potential Cause | Troubleshooting Suggestion |
| Chemical Inhibitor Interference | Chemical inhibitors may interfere with downstream assays. For example, some inhibitors might have absorbance at wavelengths used in spectrophotometric assays or could affect cell viability in cell-based assays. Run a control sample containing only the inhibitor to assess its potential interference. Consider removing the inhibitor after inactivation using methods like dialysis or spin columns, if compatible with your analytes. |
| Extreme pH | A very low or high pH will likely be incompatible with most downstream applications. It is crucial to neutralize the sample to a physiological pH after inactivation. Be aware that the salt formed during neutralization might still affect certain assays. |
| Protein Precipitation | Methods like TCA precipitation will remove the enzymes but also co-precipitate other proteins in your sample. This may be desirable in some cases, but if your target analyte is a protein, this method is not suitable. |
Data Presentation: Comparison of this compound Inhibition Methods
| Inhibition Method | Target Enzymes | Mechanism | Typical Conditions | Advantages | Disadvantages |
| Heat Inactivation | All (Proteases, Amylase, Lipase) | Irreversible denaturation | 95-100°C for 10-15 minutes | Broad-spectrum, cost-effective, no chemical additives | May degrade heat-labile analytes in the sample |
| pH Adjustment (Acidic) | All (Proteases, Amylase, Lipase) | Irreversible denaturation | pH < 4.0 (e.g., with TCA) | Broad-spectrum, rapid, can be combined with protein precipitation | Requires neutralization for most downstream applications, potential for salt interference, may degrade acid-labile analytes |
| Chemical Inhibition (AEBSF) | Serine Proteases (Trypsin, Chymotrypsin) | Irreversible covalent modification | 0.1 - 1.0 mM | Specific, effective at low concentrations, water-soluble | Narrower spectrum (less effective against lipase and amylase), potential for off-target effects and assay interference, cost |
Experimental Protocols
Protocol 1: Heat Inactivation of this compound
-
Following the completion of the digestion reaction, immediately place the sample tubes in a pre-heated heat block or water bath set to 95-100°C.
-
Incubate the samples for 10-15 minutes. Ensure the lids of the tubes are securely closed to prevent evaporation.
-
After the incubation period, immediately transfer the tubes to an ice bath for rapid cooling.
-
Once cooled, the samples can be stored at -20°C or -80°C or used directly in downstream applications.
Protocol 2: pH Inactivation using Trichloroacetic Acid (TCA)
Note: This method will precipitate proteins and is suitable when the analytes of interest are not proteins or when protein removal is desired.
-
Chill the this compound digest sample on ice.
-
Add ice-cold 100% (w/v) TCA to the sample to a final concentration of 5-12.5%. For example, add 1 volume of 100% TCA to 7 volumes of sample for a final concentration of 12.5%.
-
Vortex the sample briefly and incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the non-protein analytes. The pellet contains the precipitated and inactivated this compound and other sample proteins.
-
If required for downstream applications, neutralize the supernatant by adding a suitable base (e.g., 1M Tris base) dropwise while monitoring the pH.
Protocol 3: Chemical Inhibition using AEBSF (Pefabloc SC)
-
Prepare a stock solution of AEBSF (e.g., 100 mM in water or buffer). The stock solution is stable for several months when stored at -20°C.[6]
-
At the end of the digestion, add the AEBSF stock solution to the sample to achieve a final concentration of 0.1-1.0 mM.
-
Mix the sample thoroughly and incubate at room temperature for 15-30 minutes to ensure complete inhibition of serine proteases.
-
The sample is now ready for downstream analysis. If necessary, consider combining this method with heat inactivation to inhibit lipase and amylase.
Mandatory Visualizations
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Comparative Investigation of pH–Dependent Availability of Pancreatic Enzyme Preparations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Sample Preparation of Endoscopic (ePFT) Collected Pancreatic Fluid for SDS-PAGE Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AEBSF - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
preventing auto-digestion and degradation of pancreatin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the auto-digestion and degradation of pancreatin solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing activity rapidly. What are the most likely causes?
A1: Rapid loss of this compound activity is typically due to auto-digestion by its own proteases (like trypsin and chymotrypsin) or degradation due to suboptimal environmental conditions. The primary factors to investigate are pH, temperature, and exposure to moisture. This compound is a complex mixture of enzymes, and conditions that are optimal for one enzyme may lead to the degradation of another.
Q2: What is the optimal pH for storing and using this compound solutions to minimize degradation?
A2: The optimal pH for this compound's proteolytic activity is in the neutral to slightly alkaline range, typically between pH 6.0 and 8.0.[1] Acidic conditions, especially below pH 2.8, can cause a significant loss of activity.[1] Similarly, strongly alkaline solutions (e.g., pH 11.0) are also detrimental to protease activity.[2] For general use and short-term storage, a buffer at pH 7.0 is commonly recommended.[2]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures can lead to the rapid degradation of this compound enzymes. For instance, subjecting a this compound solution to 70°C for 60 minutes can induce considerable loss of activity for all enzymes in the complex.[2] For short-term storage during an experiment, it is advisable to keep this compound solutions on ice. For longer-term storage, refer to the manufacturer's recommendations, which typically involve refrigeration or freezing.
Q4: Can I do anything to prevent the proteases in this compound from digesting the other enzymes in the solution (auto-digestion)?
A4: Yes. Auto-digestion is a significant concern. Here are some strategies to mitigate it:
-
Work at low temperatures: Keeping the solution on ice slows down all enzymatic reactions, including auto-digestion.
-
Use a suitable buffer: Maintaining a neutral pH (around 7.0) is a good starting point.
-
Minimize preparation time: Prepare the solution immediately before use.
-
Consider protease inhibitors: In specific applications where protease activity is not the focus, the addition of protease inhibitors can be effective. However, this is not suitable if you are studying the proteolytic function of this compound.
Q5: Are there any chemical stabilizers I can add to my this compound solution?
A5: Yes, various stabilizers can be used to enhance the stability of digestive enzymes like those in this compound. Some non-limiting examples include proline, trehalose, dextran, maltose, sucrose, mannitol, and polyols.[3] The choice of stabilizer will depend on your specific experimental requirements and downstream applications.
Q6: I've noticed that my this compound powder seems to be clumping. Does humidity affect its stability?
A6: Absolutely. This compound is not stable under conditions of high humidity and temperature.[1] Humidity is a significant factor in the reduction of α-amylase and protease activities in the powdered form.[2][4][5][6] It is crucial to store this compound powder in a dry environment, ideally with a desiccant, and to handle it quickly to minimize exposure to atmospheric moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Improper pH of the solution. | Verify the pH of your buffer. Adjust to the optimal range for the specific enzyme activity you are measuring (generally pH 6.0-8.0).[1] |
| High temperature exposure. | Prepare and store this compound solutions on ice. Avoid prolonged exposure to room temperature or higher.[2] | |
| Auto-digestion. | Prepare solutions fresh before use. Minimize the time between solubilization and use. | |
| Degraded this compound powder. | Ensure this compound powder was stored in a dry, cool place, protected from humidity.[1][4][5][6] | |
| Inconsistent results between experiments | Variability in solution preparation. | Standardize your protocol for dissolving this compound. Triturating the powder with a small amount of cold buffer before bringing it to the final volume can aid in consistent solubilization.[7] |
| Precipitation of this compound. | This compound has poor solubility in water.[8] Ensure thorough mixing and consider using a buffer that aids solubility. Centrifugation after solubilization can remove any undissolved particles.[2] | |
| Solution appears cloudy | Poor solubility of this compound. | This is normal to some extent. Gentle stirring or vortexing can help. For assays requiring a clear solution, a brief centrifugation might be necessary.[2] |
Data Summary Tables
Table 1: pH and Temperature Effects on this compound Enzyme Activity
| Parameter | Condition | Effect on Activity | Reference |
| pH | Acidic (e.g., pH 3.0) | Extremely harmful to protease activity.[2] | [2] |
| Neutral (pH 6.0 - 8.0) | Good proteolytic activity.[1] | [1] | |
| Alkaline (e.g., pH 9.0) | Preserves protease activity relatively well in some studies.[2] | [2] | |
| Strongly Alkaline (e.g., pH 11.0) | Extremely harmful to protease activity.[2] | [2] | |
| Temperature | High (e.g., 70°C for 60 min) | Induces considerable loss in activities of all enzymes.[2] | [2] |
| Optimal (Protease) | 40°C | ||
| Optimal (Amylase) | 40°C | ||
| Optimal (Lipase) | 37°C |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the basic steps for preparing a this compound solution for general use in enzyme activity assays.
-
Buffer Preparation: Prepare a 50 mM TRIS-HCl buffer and adjust the pH to 7.0 at room temperature.[2] Chill the buffer on ice.
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a pre-chilled tube. Handle the powder quickly to minimize exposure to humidity.
-
Solubilization: Add a small volume of the cold TRIS-HCl buffer to the this compound powder. Gently triturate with a pestle or vortex for 5-10 minutes to create a uniform suspension.[7]
-
Final Dilution: Add the remaining cold buffer to achieve the desired final concentration. Mix gently by inversion.
-
Clarification (Optional): If a clear solution is required, centrifuge the solution at a low speed (e.g., 1000 rpm for 1 minute) to pellet any insoluble material.[2]
-
Storage: Keep the prepared solution on ice at all times and use it as soon as possible.
Protocol 2: General Protease Activity Assay
This protocol provides a general method for determining the protease activity of a this compound solution using casein as a substrate.
-
Reagent Preparation:
-
Casein Substrate (1% w/v): Dissolve 1 g of casein in 100 mL of 50 mM TRIS-HCl buffer (pH 8.0). Heat gently in a water bath to aid dissolution, then cool to the assay temperature (e.g., 37°C).
-
Trichloroacetic Acid (TCA) (10% w/v): Dissolve 10 g of TCA in deionized water to a final volume of 100 mL.
-
This compound Solution: Prepare the this compound solution as described in Protocol 1, diluted to an appropriate concentration with cold buffer.
-
-
Assay Procedure:
-
Pre-warm the casein substrate solution to the desired assay temperature (e.g., 37°C).
-
Add a defined volume of the this compound solution to the casein substrate to initiate the reaction.
-
Incubate the mixture at the assay temperature for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA. This will precipitate the undigested casein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides released by the protease activity.
-
-
Blank and Standard:
-
Prepare a blank by adding TCA to the substrate before adding the enzyme solution.
-
A standard curve can be generated using known concentrations of tyrosine.
-
Visualizations
Caption: Factors leading to this compound degradation and preventative measures.
Caption: General workflow for preparing and using this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. US8293229B2 - Methods of producing stable pancreatic enzyme compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of this compound stability through enzyme activity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Evaluation of this compound stability through enzyme activity determination | Semantic Scholar [semanticscholar.org]
- 7. This compound [drugfuture.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pancreatin Lot-to-Lot Variability
Welcome to our technical support center for pancreatin. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot common issues related to lot-to-lot variability in this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is lot-to-lot variability a concern?
A: this compound is a mixture of digestive enzymes, primarily amylase, lipase, and protease, extracted from porcine pancreas. It is used in various research applications and as an active pharmaceutical ingredient (API) for treating pancreatic exocrine insufficiency.[1] Lot-to-lot variability, meaning changes in the analytical performance of the reagent from one production batch to the next, is a significant concern because it can affect the reproducibility of experiments and the clinical efficacy of therapeutic products.[2][3] Inconsistent enzyme activity can lead to unreliable experimental data and variable patient outcomes.
Q2: What are the primary sources of lot-to-lot variability in this compound?
A: The variability in this compound originates from several key areas: the biological source, the manufacturing process, and subsequent storage and handling.
-
Biological Source: The physiological state of the source animals (pigs) is a major contributor. Factors such as the age, diet, and health of the pigs significantly influence the enzymatic composition and activity of the pancreas.[4][5][6] For example, the diet's protein and starch content can alter the secretion of proteases and amylase.[7][8]
-
Manufacturing Process: The extraction, purification, and drying methods used to produce this compound are critical.[9] Small deviations in process parameters like temperature, pH, and solvent use can impact the stability and activity of the final enzyme mixture.[10][11] The drying process is particularly challenging due to the temperature sensitivity of the enzymes.[9]
-
Storage and Handling: this compound is sensitive to environmental conditions. Improper storage temperature, humidity, and pH can lead to a significant loss of enzymatic activity over time.[12][13][14]
Below is a diagram illustrating the key factors that contribute to this compound variability.
Q3: How does storage affect the stability and activity of this compound enzymes?
A: Storage conditions are critical for maintaining the enzymatic activity of this compound. Humidity is a particularly strong influencing factor in the reduction of α-amylase and protease activities.[12][13][15] Studies have shown that storing this compound at high humidity (75% RH) and elevated temperatures (40°C) can lead to a rapid and significant decline in enzyme activity, especially for amylase and protease.[16] For long-term stability, this compound should be stored at low temperatures, with -20°C being optimal for preserving all enzymes.[14]
Table 1: Impact of Storage Conditions on this compound Enzyme Activity
The following table summarizes the percentage decrease in enzyme activity under different storage conditions over a one-month period, based on data from stability studies.
| Enzyme | Storage Condition A (40°C, 75% RH) | Storage Condition B (40°C, 0% RH) |
| α-Amylase | >95% decrease[16] | Minimal decrease |
| Protease | Significant decrease[16] | Minimal decrease |
| Lipase | Moderate decrease | Minimal decrease |
| Data is generalized from findings indicating humidity as a primary degradation factor.[12][16] |
Troubleshooting Guide
Q4: My experiment is yielding lower-than-expected enzymatic activity with a new lot of this compound. What should I do?
A: Experiencing a drop in activity with a new lot is a common issue. A systematic approach can help identify the cause.
-
Verify Storage Conditions: Confirm that the new lot of this compound has been stored according to the manufacturer's specifications, typically in a cool, dry place (-20°C is often recommended for long-term storage).[14] Improper storage, even for a short period, can degrade enzymatic activity.[12][13]
-
Review Certificate of Analysis (CoA): Compare the enzyme activities (lipase, protease, amylase) listed on the CoA for the new lot with the previous lot. Manufacturers often provide a range of activity, and the new lot may be on the lower end of the specification, yet still within release criteria.
-
Perform a Side-by-Side Comparison: If you still have a sample of the old lot, perform a direct comparison by running the same assay with both lots simultaneously. This will help determine if the shift is due to the new lot or a change in your experimental setup.[17]
-
Check Experimental Protocol: Review your protocol for any recent changes. Ensure that the pH of your buffers, substrate concentrations, and incubation temperatures are correct. This compound enzymes have optimal pH and temperature ranges for activity.[16]
The workflow below outlines a troubleshooting process for this issue.
Q5: Can you provide a general methodology for testing this compound enzyme activity?
A: Standard methods for determining the activity of lipase, protease, and amylase in this compound are often based on pharmacopeial monographs (e.g., USP, Ph. Eur.). These are typically enzyme kinetics assays that measure the rate of a reaction with a specific substrate.[18] Advanced methods like reverse-phase HPLC (RP-HPLC) can also be used to separate and quantify the individual protein components.[19]
Experimental Protocols: Principles of Activity Assays
1. Lipase Activity Assay (Titrimetric Method)
-
Principle: This assay measures the liberation of fatty acids from a triglyceride substrate (e.g., olive oil). The rate of fatty acid release is determined by titration with a standardized sodium hydroxide solution to maintain a constant pH.
-
Methodology:
-
An emulsion of olive oil is prepared as the substrate.
-
The this compound sample is added to the substrate emulsion in a temperature-controlled reaction vessel (e.g., 37°C).
-
The pH is maintained at a constant value (e.g., pH 9.0) by the continuous addition of NaOH from an automated burette.
-
The volume of NaOH consumed over a specific time is recorded.
-
Lipase activity is calculated based on the rate of NaOH consumption, which is proportional to the rate of fatty acid liberation.
-
2. Protease Activity Assay (Spectrophotometric Method)
-
Principle: This assay measures the hydrolysis of a protein substrate, typically casein. The rate of hydrolysis is determined by measuring the amount of soluble peptides (not precipitated by trichloroacetic acid, TCA) produced.
-
Methodology:
-
A solution of casein is prepared in a suitable buffer (e.g., pH 7.5).
-
The this compound sample is added to the casein solution and incubated at a controlled temperature (e.g., 40°C) for a specific time.
-
The reaction is stopped by adding TCA, which precipitates the undigested casein.
-
The mixture is centrifuged or filtered to remove the precipitate.
-
The absorbance of the supernatant, which contains the soluble peptides, is measured at a specific wavelength (e.g., 280 nm).
-
Protease activity is determined by comparing the absorbance to a standard curve.
-
3. Amylase Activity Assay (Spectrophotometric Method)
-
Principle: This assay measures the rate at which amylase hydrolyzes a starch substrate into smaller sugar fragments. The disappearance of the starch is monitored using the starch-iodine reaction.
-
Methodology:
-
A potato starch solution is prepared as the substrate.
-
The this compound sample is added to the starch solution and incubated at a controlled temperature (e.g., 40°C) for a precise amount of time (e.g., 5 minutes).
-
The reaction is stopped, and an iodine solution is added.
-
The intensity of the blue color, which is proportional to the amount of remaining starch, is measured using a spectrophotometer.
-
Amylase activity is calculated based on the amount of starch hydrolyzed in the given time.
-
References
- 1. Differences in In Vitro Properties of this compound Preparations for Pancreatic Exocrine Insufficiency as Marketed in Russia and CIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of age and diet on the development of the pancreas and the synthesis and secretion of pancreatic enzymes in the young pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Production - Nordmark Pharma GmbH [nordmark-pharma.de]
- 10. patents.justia.com [patents.justia.com]
- 11. US20070148151A1 - Processes for the manufacture and use of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of this compound stability through enzyme activity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the stability of pancreatic enzymes in duodenal fluid to storage temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Evaluation of this compound stability through enzyme activity determination | Semantic Scholar [semanticscholar.org]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. research.chop.edu [research.chop.edu]
- 18. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 19. US9291630B1 - RP-HPLC method for the analysis and quantification of this compound active pharmaceutical agents - Google Patents [patents.google.com]
Technical Support Center: Improving Cell Viability After Pancreatin-Based Dissociation
For researchers, scientists, and drug development professionals, achieving high cell viability after tissue dissociation is paramount for the success of downstream applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during pancreatin-based enzymatic dissociation of pancreatic tissue.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My cell viability is consistently low (<70%) after dissociation. What are the likely causes and how can I improve it?
A1: Low cell viability is a common issue stemming from several factors. Here's a breakdown of potential causes and solutions:
-
Over-digestion: Prolonged exposure to this compound can damage cell membranes.[1][2] It's crucial to optimize the incubation time. Start with a shorter duration and incrementally increase it, monitoring cell dissociation and viability at each step.[1][3] A time-course experiment is highly recommended to find the "sweet spot" for your specific tissue.[3]
-
Suboptimal Enzyme Concentration: A high concentration of this compound can be overly harsh on cells.[2] Conversely, a concentration that is too low will result in incomplete dissociation and low yield. Titrate the enzyme concentration to find the optimal balance between efficient dissociation and maintaining cell health.
-
Mechanical Stress: Vigorous pipetting or vortexing can cause significant physical damage to cells.[4] Handle the cell suspension gently throughout the protocol. Use wide-bore pipette tips to minimize shear stress.
-
Suboptimal Temperature: this compound activity is temperature-dependent.[5][6] While 37°C is commonly used, this may be too harsh for sensitive cells, leading to increased cell death.[7] Consider performing the dissociation at a lower temperature (e.g., room temperature or 4°C) for a longer duration to slow down enzymatic activity and reduce cell damage.[7][8]
-
Inadequate Neutralization: Failure to completely neutralize the this compound after dissociation will lead to continued enzymatic activity and decreased viability. Ensure you are using a sufficient volume of a neutralizing agent, such as fetal bovine serum (FBS) or a specific trypsin inhibitor.[9]
Q2: I'm observing a lot of cell clumps in my final suspension. What's causing this and how can I prevent it?
A2: Cell clumping is often caused by the release of DNA from dead cells, which is sticky and causes viable cells to aggregate.
-
DNase I is Key: The most effective way to prevent clumping is to include DNase I in your dissociation and wash buffers.[10][11] DNase I will digest the extracellular DNA, resulting in a single-cell suspension.
-
Gentle Dissociation: Overly aggressive mechanical dissociation can lyse cells, releasing more DNA.[4] Gentle trituration is recommended.
-
Filtration: Passing the cell suspension through a cell strainer (e.g., 40-100 µm) can remove remaining clumps.[12][13]
-
Chelating Agents: The presence of calcium and magnesium can promote cell-cell adhesion. Including a chelating agent like EDTA in your wash buffers can help to disrupt these connections.[8]
Q3: Should I be using other enzymes in combination with this compound?
A3: Yes, combining this compound with other enzymes can improve dissociation efficiency and cell viability, especially for fibrous tissues. This compound is a mixture of proteases, but for complex extracellular matrices, a more targeted approach can be beneficial.
-
Collagenase: Often used in conjunction with this compound to break down collagen, a major component of the extracellular matrix.[9][10]
-
Hyaluronidase: Degrades hyaluronic acid, another key component of the extracellular matrix.[1]
-
Dispase: A neutral protease that can be gentler on cells than trypsin (a component of this compound).[1]
The optimal combination and concentration of enzymes will depend on the specific tissue type and should be determined empirically.[10][14]
Q4: How critical are post-dissociation purification steps?
A4: Post-dissociation purification is crucial for obtaining a high-quality single-cell suspension with good viability.[1][14]
-
Debris Removal: Dead cells and tissue debris can interfere with downstream applications. Density gradient centrifugation or specialized debris removal kits can effectively separate viable cells.[1]
-
Red Blood Cell Lysis: If your sample has significant red blood cell contamination, a lysis step using an ACK lysis buffer is recommended.[3][15]
Data Presentation
The following tables summarize quantitative data from various studies on factors affecting cell viability during pancreatic tissue dissociation.
Table 1: Effect of Dissociation Time on Cell Viability
| Dissociation Time (minutes) | Mean Cell Viability (%) | Reference |
| 20 | 77.82 ± 16.3 | [1] |
| 25 | 74 ± 5.35 | [1] |
| 30 | 51.08 ± 24.16 | [1] |
| 35 | 26.62 ± 6.82 | [1] |
Table 2: Comparison of Different Digestion Methods on Pancreatic Tissue
| Digestion Method | Cell Yield (x10^7 cells/gram) | Cell Viability (%) | Reference |
| Warm Collagenase IV | 1.21 ± 0.65 | 65.66 ± 4.96 | [8] |
| Cold Trypsin-EDTA (14-18h) | Significantly Increased | >90 | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at improving cell viability.
Protocol 1: Optimized this compound-Collagenase Dissociation for Primary Pancreatic Cells
This protocol combines this compound with collagenase for efficient dissociation while incorporating steps to maximize cell viability.
Materials:
-
Pancreatic tissue
-
Dissociation Buffer 1: HBSS with 0.02% Trypsin C and 0.05% EDTA[9]
-
Dissociation Buffer 2: HBSS with 4% BSA, Collagenase P (1 mg/mL), Trypsin Inhibitor (0.2 mg/mL), and DNase I (0.2 mg/mL)[9]
-
Wash Buffer: HBSS with BSA, Trypsin Inhibitor, and DNase I[9]
-
Enzyme Stop Solution: HBSS with 5% FBS and DNase I[9]
-
Sterile dissection tools
-
50 mL conical tubes
-
Serological pipettes (25, 10, 5 mL)
-
70 µm cell strainer
-
Centrifuge
Procedure:
-
Rapidly dissect the pancreas and place it in a petri dish on ice.[9] Mince the tissue into small pieces (1-2 mm³).
-
Transfer the tissue fragments to a 50 mL conical tube and wash with 10% FBS in DMEM. Centrifuge at 350 x g for 5 minutes at 4°C.[9]
-
Resuspend the pellet in Dissociation Buffer 1 and incubate for 10 minutes at 37°C with agitation.[9]
-
Immediately wash the tissue with 10% FBS in DMEM and centrifuge again.[9]
-
Resuspend the pellet in Dissociation Buffer 2 and incubate for 15 minutes at 37°C with agitation.[9]
-
Perform mechanical dissociation by gently pipetting up and down 10 times with serological pipettes of decreasing size (25, 10, and 5 mL).[9]
-
Monitor the dissociation under a microscope every 5 minutes until approximately 90% of the tissue is dissociated into single cells.[9][12]
-
Stop the enzymatic reaction by adding the Enzyme Stop Solution and incubate for 5 minutes at 4°C.[9][12]
-
Pass the cell suspension through a 70 µm cell strainer into a new 50 mL tube.[9][12]
-
Centrifuge the cell suspension at 350 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Wash Buffer.
-
Determine cell viability using the Trypan Blue exclusion method.[16]
Protocol 2: Cold Trypsin-EDTA Digestion for High Viability Single Cells
This protocol utilizes a prolonged cold incubation with trypsin-EDTA to gently dissociate tissue, resulting in high cell viability.[8]
Materials:
-
Pancreatic tissue
-
0.25% Trypsin-EDTA solution
-
DNase I (10 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Sterile dissection tools
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Mince the pancreatic tissue into 1 mm³ fragments and wash with PBS.[8]
-
Incubate the tissue fragments in 0.25% Trypsin-EDTA at 4°C for 14-18 hours.[8]
-
After the cold incubation, add DNase I to a final concentration of 10 µg/mL.[8]
-
Warm the tissue suspension to 37°C and incubate for 10 minutes.[8]
-
Gently pipette the suspension to release single cells.
-
Centrifuge the cell suspension at 800-1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Assess cell viability using Trypan Blue.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to improving cell viability during tissue dissociation.
Caption: Optimized workflow for pancreatic tissue dissociation.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization Techniques: General Guidelines | Worthington Biochemical [worthington-biochem.com]
- 3. 10xgenomics.com [10xgenomics.com]
- 4. researchgate.net [researchgate.net]
- 5. levitasbio.com [levitasbio.com]
- 6. Ultrasound-Assisted Extraction Enhances Enzymatic Activity and Thermal Stability of Bovine this compound: Effect of pH and Temperature | MDPI [mdpi.com]
- 7. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete disassociation of adult pancreas into viable single cells through cold trypsin-EDTA digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic Tissue Dissection to Isolate Viable Single Cells [jove.com]
- 10. Preparing Viable Single Cells from Human Tissue and Tumors for Cytomic Analysis Current Protocols in Molecular Biology UNIT 25C.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized protocol for isolation of murine pancreatic single cells with high yield and purity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Pancreatic Tissue Dissection to Isolate Viable Single Cells [jove.com]
- 13. Help Center [kb.10xgenomics.com]
- 14. Factors Affecting Cell Viability during the Enzymatic Dissociation of Human Endocrine Tumor Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of mouse pancreatic tumor for single-cell RNA sequencing and analysis of the data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization Techniques: Measure of Viability | Worthington Biochemical [worthington-biochem.com]
issues with dissolving pancreatin powder for stock solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pancreatin powder to prepare stock solutions.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving completely, resulting in a cloudy or turbid solution.
-
Question: Why is my this compound solution cloudy, and how can I achieve a clear solution?
-
Answer: this compound is a mixture of enzymes and other biological molecules, and it is often only partially soluble in water, which can result in a slightly turbid or hazy solution.[1][2][3] Complete clarity may not always be achievable. However, to maximize dissolution and ensure the enzymatic activity is preserved, follow these steps:
-
Use Cold Solvent: Dissolve this compound in a cold buffer or solution (ideally cooled to below 5°C).[1][4]
-
Proper Agitation: Gently triturate (grind) the powder in a small amount of the cold solvent before adding the rest of the volume.[3][5] Continuous, gentle stirring is recommended over vigorous shaking, which can cause frothing and denaturation of enzymes.
-
Choice of Solvent: While water can be used, specific buffers are often recommended to maintain pH and stability.[3] Commonly used solvents include:
-
Patience: Allow sufficient time for dissolution, which can take from 10 to 30 minutes with continuous stirring.[5][7] A slight turbidity may persist.[7]
-
Issue 2: Precipitate forms in the this compound solution after dissolution or during storage.
-
Question: What causes precipitation in my this compound stock solution, and how can I prevent it?
-
Answer: Precipitation can occur due to several factors, including improper pH, temperature, or the presence of certain substances.
-
pH: this compound is most stable in a neutral to slightly alkaline environment.[8] Exposing the solution to strongly acidic or alkaline conditions can cause the enzymes to denature and precipitate.[1]
-
Temperature: High temperatures can lead to enzyme denaturation and precipitation. Always prepare and store this compound solutions at recommended low temperatures.
-
Contaminants: The presence of heavy metals or other protein precipitating agents like tannic acid can cause the enzymes to precipitate and lose activity.[1]
-
Solvent Choice: Using high concentrations of organic solvents like alcohol or acetone will cause this compound to precipitate.[1][9]
To prevent precipitation, ensure the pH of your solvent is within the optimal range for this compound stability, work at cold temperatures, and use high-purity reagents.
-
Issue 3: Loss of enzymatic activity in the this compound stock solution.
-
Question: My this compound solution has lost its digestive activity. What could be the cause?
-
Answer: Loss of enzymatic activity is a common issue and is primarily linked to stability problems.
-
Improper pH: The enzymes in this compound have optimal pH ranges for activity. For instance, proteolytic activity is optimal between pH 6 and 8.[8] Storing the solution outside of this range can lead to irreversible loss of activity.[6]
-
Elevated Temperature: Exposure to high temperatures (e.g., above 40°C) will rapidly degrade the enzymes.[6][10] Long-term storage should be at refrigerated or frozen temperatures (-20°C is optimal for long-term stability).[11]
-
Humidity (for powder): The powder form is hygroscopic and sensitive to humidity, which can lead to degradation even before dissolution.[6][8] Store the powder in a tightly sealed container in a dry environment.
-
Repeated Freeze-Thaw Cycles: If the stock solution is frozen, avoid repeated freeze-thaw cycles, as this can denature the enzymes. Aliquot the stock solution into smaller, single-use volumes.
-
Microbial Contamination: Microbial growth can degrade the enzymes. Consider sterile filtering the solution or adding a microbial inhibitor if the experimental protocol allows.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to dissolve this compound powder?
-
Q2: What is the recommended storage condition for this compound stock solutions?
-
Q3: How can I sterilize my this compound solution?
-
A3: Sterile filtration using a 0.22 µm filter is a common method. However, be aware that some protein may be lost due to binding to the filter membrane. Other methods like gamma irradiation have been explored, but they can lead to a significant loss of enzymatic activity.[15] Chemical sterilization methods may also inactivate the enzymes.[16]
-
-
Q4: Is it normal for my this compound solution to be slightly cloudy?
-
Q5: How does humidity affect this compound powder?
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Observations | Reference(s) |
| Water | Partially soluble/Slightly soluble | Often forms a cloudy or turbid solution. | [1][2][18] |
| Low Concentration Ethanol | Partially soluble | Can be used in some extraction processes. | [1] |
| High Concentration Ethanol | Insoluble | Causes precipitation. | [1][9] |
| Ether | Insoluble | Can be used to remove fat content. | [1][5] |
| Acetone | Insoluble | Causes precipitation. | [1][9] |
| Phosphate Buffer (pH 6.8) | Recommended for dissolution | Aids in maintaining pH and stability. | [5] |
| Tris-HCl Buffer (pH 7.0) | Recommended for dissolution | A common buffer for maintaining enzyme activity. | [6] |
| Calcium Chloride Solution | Recommended for dissolution | Ca2+ ions can enhance stability. | [1][4] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Optimal Conditions | Reference(s) |
| pH | Highly sensitive. Activity decreases in strongly acidic or highly basic conditions. | Stable at pH ~2-3; Optimal activity in neutral to weakly alkaline conditions (pH ~6-8). | [1][6][8] |
| Temperature | High temperatures cause irreversible denaturation and loss of activity. | Prepare solutions at low temperatures (<5°C). Store powder at or below 10°C and solutions at 2-8°C (short-term) or -20°C (long-term). | [6][10][11] |
| Humidity | High humidity degrades the powder, especially α-amylase and protease. | Store powder in a dry, tightly sealed container. | [6][8][17] |
| Heavy Metals | Can cause precipitation and loss of activity. | Use high-purity reagents and water. | [1] |
| Strong Oxidizers | Incompatible and can lead to loss of activity. | Avoid contact with strong oxidizing agents. | [19] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Reagents and Equipment:
-
This compound powder
-
Desired buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flask
-
Ice bath
-
-
Methodology:
-
Pre-cool the buffer to 4°C in an ice bath.
-
Accurately weigh the desired amount of this compound powder.
-
Place the powder in a pre-chilled mortar.
-
Add a small volume of the cold buffer to the mortar and gently triturate the powder for 5-10 minutes to form a paste.[3][5]
-
Gradually add more cold buffer while continuing to mix, then transfer the suspension to a volumetric flask.
-
Rinse the mortar and pestle with the cold buffer and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with the cold buffer.
-
Place the flask on a stir plate in a cold room or on an ice bath and stir gently for an additional 15-20 minutes.
-
The solution is now ready for use. If not for immediate use, aliquot and store at -20°C.
-
Protocol 2: Assay for Proteolytic Activity (Casein Digestion)
This is a general protocol outline based on established methods.[3]
-
Reagents:
-
Casein solution (substrate)
-
Phosphate buffer (pH 7.5)
-
Trichloroacetic acid (TCA) solution
-
This compound stock solution
-
-
Methodology:
-
Prepare a casein solution in the phosphate buffer.
-
Equilibrate the casein solution and the this compound stock solution to the assay temperature (e.g., 40°C).
-
Initiate the reaction by adding a specific volume of the this compound solution to the casein solution.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 40°C.
-
Stop the reaction by adding TCA solution. This will precipitate the undigested casein.
-
Centrifuge or filter the mixture to remove the precipitated casein.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides produced, indicating protease activity.
-
A blank reaction without the enzyme should be run in parallel.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound powder.
Caption: Factors influencing the stability of this compound.
References
- 1. This compound [chembk.com]
- 2. This compound | 8049-47-6 [chemicalbook.com]
- 3. パンクレアチン ブタ膵臓由来 8 × USP specifications | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN112708611A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound [drugfuture.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Studies on the stability of pancreatic enzymes in duodenal fluid to storage temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flinnsci.ca [flinnsci.ca]
- 13. archpdfs.lps.org [archpdfs.lps.org]
- 14. This compound Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. [Radiation sterilization of this compound preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KR101813920B1 - Sterilization method of this compound and manufacturing method of this compound using the same - Google Patents [patents.google.com]
- 17. Evaluation of this compound stability through enzyme activity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | CAS#:8049-47-6 | Chemsrc [chemsrc.com]
- 19. resources.finalsite.net [resources.finalsite.net]
Technical Support Center: Pancreatin Enzymatic Activity & Compaction Pressure
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of compaction pressure on the enzymatic activity of pancreatin during tablet manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when compressing this compound into tablets?
A1: The primary challenge in tableting biomolecules like this compound is their sensitivity to process parameters such as compression pressure, shear stress, and temperature.[1][2] These factors can induce structural changes like denaturation or aggregation, leading to a significant loss of enzymatic activity.[1][3]
Q2: How does increasing compaction pressure generally affect this compound's enzymatic activity?
A2: The compaction process can be a key factor affecting enzyme stability.[4] Compaction pressure reduces the powder volume, which can cause mechanical damage to the protein molecules, leading to a loss of enzymatic activity.[4] However, studies have shown that with appropriate formulations, this compound tablets can be manufactured over a wide range of compaction pressures without a significant negative impact on its enzymatic activity.[2][4][5]
Q3: What are the underlying mechanisms for the loss of activity during compaction?
A3: The loss of enzymatic activity is often linked to a decrease in powder porosity and an increase in tablet density under compression.[4] This collapse of pores can lead to mechanical damage and high shear forces, which can crush enzyme particles and denature the protein structure.[4][6] Additionally, friction and deformation during compression can generate heat, which may also contribute to enzyme degradation.[2]
Q4: How do excipients influence the stability of this compound during tableting?
A4: Excipients play a crucial role in protecting enzymes during compaction.
-
Plastic vs. Brittle Excipients: Utilizing a synergistic combination of brittle excipients (like dibasic calcium phosphate) and plastic excipients (like microcrystalline cellulose) can create a protective environment that mitigates the negative effects of compression.[2][4][6]
-
Microcrystalline Cellulose (MCC): MCC can have a stabilizing effect on enzymes.[6] However, at higher concentrations, it may induce high shear forces that can damage enzyme particles.[4][6]
-
Protective Excipients: The right excipients can require lower compaction pressures and are able to release mechanical stresses, thereby mitigating enzyme inactivation.[6]
Q5: What is the role of lubricants and tableting speed?
A5: Lubricant concentration and tableting speed can influence the temperature generated during compression and the ejection forces from the die.[4][5]
-
Lubricants: A decrease in lubricant concentration can lead to an increase in ejection forces and a rise in the temperature of the ejected tablets.[4][6] However, in some optimized formulations, this compound content and activity remain stable even with reduced lubricant levels.[6]
-
Tableting Speed: Tableting at a faster speed can also lead to a greater increase in tablet temperature.[4] Despite these temperature changes, well-designed formulations have shown that this compound content can remain within pharmacopoeial requirements.[4]
Troubleshooting Guide
Problem: I am observing a significant loss of amylase or protease activity after compaction, even though the tablets look physically acceptable.
This is a common issue stemming from the sensitivity of enzymes to mechanical and thermal stresses. Follow this guide to diagnose and resolve the problem.
Step 1: Evaluate Your Compaction Parameters
High compaction pressure is a primary cause of enzyme activity loss.[4] The pressure can cause mechanical damage to the enzyme's structure.
-
Question: Is the compaction pressure optimized?
-
Action: Try reducing the compaction pressure to the minimum level required to achieve acceptable tablet hardness and friability. Create a series of batches at varying pressures to identify an optimal range.
Step 2: Analyze Your Formulation Composition
The choice of excipients is critical for protecting the enzyme.[6]
-
Question: Does your formulation provide adequate cushioning and support for the enzyme?
-
Action:
-
Review Excipient Type: Consider incorporating a synergistic blend of plastic (e.g., microcrystalline cellulose) and brittle (e.g., dibasic calcium phosphate) excipients.[4][6] These combinations can dissipate compaction forces more effectively.
-
Review Excipient Concentration: High concentrations of certain excipients like MCC can increase shear forces.[4][6] Evaluate if the concentration of your excipients is optimal.
-
Step 3: Check for Thermal Effects
Heat generated during the compression cycle can denature this compound.
-
Question: Is the tableting process generating excessive heat?
-
Action:
-
Measure Tablet Temperature: Use an infrared thermal imaging camera to measure the temperature of tablets immediately after ejection.[4]
-
Optimize Lubricant: Insufficient lubrication can increase friction and heat.[5] Ensure your lubricant (e.g., magnesium stearate) is used at an optimal concentration.
-
Reduce Speed: High tableting speeds can increase heat generation.[4] Try reducing the turret speed to see if it preserves activity.
-
Step 4: Assess Powder Blend Characteristics
Poor powder flow can lead to inconsistent die filling and density variations, subjecting some tablets to higher effective pressures.
-
Question: Does your powder blend have good flowability?
-
Action: Characterize the flowability of your this compound powder and final blend (e.g., by measuring the Angle of Repose). This compound powder itself often has poor flow.[4] If flow is poor, consider adding a glidant to the formulation.[4][7]
Troubleshooting Workflow Diagram
Caption: A logical flowchart for troubleshooting the loss of this compound activity.
Data Summary
The following tables summarize the impact of compaction pressure on key tablet parameters from a study utilizing formulations designed to protect enzymatic activity. The formulations (DCPA and TCP) used a combination of dibasic calcium phosphate anhydrous (brittle) and microcrystalline cellulose (plastic).[4]
Table 1: Impact of Compaction Pressure on this compound Content
| Compaction Pressure (kN) | This compound Content (%) - DCPA Formulation | This compound Content (%) - TCP Formulation |
|---|---|---|
| 5 | ~98% | ~97% |
| 10 | ~101% | ~98% |
| 15 | ~100% | ~99% |
| 20 | ~103% | ~100% |
| 25 | ~101% | ~99% |
Data are estimated from figures in the cited literature. All results meet the USP monograph requirement of >90.0% of the labeled amount.[1][4]
Table 2: Impact of Compaction Pressure on Enzymatic Activity
| Compaction Pressure (kN) | Protease Activity (%)* - DCPA Formulation | Amylase Activity (%)* - DCPA Formulation |
|---|---|---|
| 5 | ~100% | ~102% |
| 10 | ~105% | ~108% |
| 15 | ~108% | ~110% |
| 20 | ~110% | ~112% |
| 25 | ~112% | ~115% |
*Activity is expressed as a percentage relative to the initial activity in the final blend before compression. A slight increase was observed, potentially due to a small, beneficial temperature rise (not exceeding 50°C).[4][6]
Experimental Protocols & Visualizations
Experimental Workflow for this compound Tablet Production and Analysis
The diagram below outlines the typical workflow from formulation to analysis.
Caption: Workflow from powder blending to final tablet analysis.
Protocol: Protease Activity Assay
This method is based on the USP 44–NF 39 monograph for this compound.[4]
-
Principle: The degree of proteolysis is determined by measuring the absorption of aromatic amino acids released from digested casein.
-
Sample Preparation: Prepare a sample solution by dissolving a known quantity of crushed tablets (e.g., 100 mg) in a specific volume (e.g., 50 mL) of pH 6.8 phosphate buffer.[4]
-
Standard Preparation: Prepare a standard solution of this compound with a known activity in the same buffer.[4]
-
Enzymatic Reaction: Carry out the enzymatic reaction as per the "Assay for protease activity (Casein digestive power)" described in the USP monograph.
-
Analysis: Use a UV-Vis spectrophotometer to measure the absorbance of the digested casein fragments at 280 nm.[4]
-
Calculation: Calculate the protease activity by comparing the absorbance values obtained from the sample and standard solutions.[4]
Protocol: Amylase Activity Assay
This method is also based on the USP 44–NF 39 monograph.[4]
-
Principle: The assay evaluates the ability of amylase to digest a known amount of starch. The remaining undigested starch is then quantified.
-
Sample/Standard Preparation: Prepare sample and standard solutions in the same manner as for the protease assay.[4]
-
Enzymatic Reaction: Allow the enzyme to react with a starch substrate under controlled conditions as specified in the monograph.
-
Titration: After the reaction, determine the amount of undigested starch by titrating its complex formed with iodide.[4]
-
Calculation: The amylase activity is calculated based on the amount of starch digested by the sample compared to the standard.
Factors Influencing this compound Stability During Compaction
The stability of this compound during tableting is not dependent on a single variable but is an interplay of several factors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Compaction Pressure on the Enzymatic Activity of this compound in Directly Compressible Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Compaction Pressure on the Enzymatic Activity of this compound in Directly Compressible Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
managing high background signals in pancreatin-based assays.
Technical Support Center: Pancreatin-Based Assays
Welcome to the technical support center for this compound-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues, particularly high background signals, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signals in this compound-based assays?
A1: High background signals in this compound-based assays can stem from several sources. These include issues with the this compound enzyme itself, the substrate, assay conditions, and reagent quality. Specifically, factors such as this compound autodigestion, substrate instability, suboptimal pH or temperature, and non-specific binding of detection reagents can all contribute to elevated background.[1][2][3]
Q2: How does the quality of this compound affect assay background?
A2: The quality and consistency of this compound are critical for reliable assay results. This compound is a complex mixture of enzymes, including proteases, amylase, and lipase, and its composition can vary between lots.[4][5][6][7] This variability can lead to differences in enzymatic activity and stability, potentially causing inconsistent background signals.[5][6] Improper storage conditions, such as high humidity and temperature, can also lead to enzyme degradation and affect performance.[8][9]
Q3: Can the substrate contribute to high background?
A3: Yes, the substrate is a common source of high background. Some substrates may be inherently unstable and undergo spontaneous degradation, leading to a signal in the absence of enzymatic activity.[1] This is particularly relevant for artificial substrates like p-nitrophenyl esters, which can hydrolyze on their own, especially at an alkaline pH.[1] Additionally, impurities or contaminants in the substrate preparation can interfere with the assay.
Q4: How do assay conditions like pH and temperature influence background signals?
A4: Pancreatic enzymes have optimal pH and temperature ranges for their activity.[8][10][11] Deviations from these optimal conditions can lead to reduced enzyme specificity and increased non-specific reactions, resulting in higher background. For instance, extreme pH values or high temperatures can cause enzyme denaturation and degradation, affecting the accuracy of the assay.[8] It is crucial to maintain consistent and optimal pH and temperature throughout the experiment.[1]
Troubleshooting Guides
Here are some troubleshooting guides to address specific issues you might encounter:
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| This compound Autodigestion | Prepare this compound solutions fresh before each experiment. Store stock solutions at appropriate temperatures (e.g., -20°C) to minimize degradation.[11] Consider adding protease inhibitors to non-protease assays if compatible. |
| Substrate Instability | Prepare substrate solutions fresh daily. Run a "substrate only" control (without enzyme) to measure the rate of spontaneous degradation.[12] If high, consider using a more stable substrate. |
| Non-Specific Binding | Optimize blocking steps by trying different blocking agents (e.g., BSA, non-fat dry milk) and increasing incubation times.[13][14][15][16] Include a "no primary antibody" control in immunoassays to assess non-specific binding of the secondary antibody.[15] |
| Suboptimal Reagent Concentration | Titrate the concentration of this compound and detection reagents to find the optimal balance between signal and background. High concentrations can lead to increased non-specific interactions.[2] |
| Contaminated Reagents | Use high-purity water and reagents.[2] Prepare buffers and solutions fresh and filter them if necessary to remove particulates.[2] |
| Incorrect Incubation Times/Temperatures | Optimize incubation times and temperatures for your specific assay. Ensure consistent temperature control across all samples.[1][17] |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Lot-to-Lot Variability of this compound | Test each new lot of this compound for activity and background before use in critical experiments.[6] If possible, purchase a large single lot of this compound for a series of experiments. |
| Inconsistent Pipetting/Technique | Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips. |
| Temperature and pH Fluctuations | Equilibrate all reagents to the assay temperature before starting the reaction.[1] Use a temperature-controlled incubator or water bath.[18] Verify the pH of buffers at the working temperature.[1] |
| Improper Sample Handling | Avoid repeated freeze-thaw cycles of samples and reagents.[2][14] Store all components at their recommended temperatures. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol helps in finding the ideal this compound concentration that yields a robust signal without excessive background.
-
Prepare a series of this compound dilutions in the assay buffer. A typical range might be from 0.1 mg/mL to 10 mg/mL.
-
Set up the assay with each this compound dilution, including a "no enzyme" control for background measurement.
-
Add the substrate to initiate the reaction.
-
Incubate under standard assay conditions (e.g., 37°C for 30 minutes).
-
Measure the signal according to your assay's detection method.
-
Plot the signal versus this compound concentration. The optimal concentration will be in the linear range of the curve, providing a good signal-to-background ratio.
Protocol 2: Assessing Substrate Stability
This protocol is used to evaluate the spontaneous degradation of the substrate.
-
Prepare the substrate solution as you would for the assay.
-
Set up multiple wells or tubes with the assay buffer and the substrate solution.
-
Do not add this compound to these wells.
-
Incubate these "substrate only" controls under the same conditions as your main experiment.
-
Measure the signal at different time points (e.g., 0, 15, 30, 60 minutes).
-
A significant increase in signal over time indicates substrate instability, which contributes to high background.
Visual Guides
Caption: Troubleshooting workflow for high background signals.
Caption: A typical experimental workflow for this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. Properties of different this compound preparations used in pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Evaluation of this compound stability through enzyme activity determination [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the stability of pancreatic enzymes in duodenal fluid to storage temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. biocompare.com [biocompare.com]
- 15. High background in immunohistochemistry | Abcam [abcam.com]
- 16. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide: Pancreatin vs. Trypsin for Passaging Adherent Cell Lines
For researchers, scientists, and drug development professionals, the routine task of passaging adherent cells is a cornerstone of in vitro work. The choice of a cell dissociation agent is a critical decision that can significantly influence cell viability, experimental consistency, and the overall health of a cell line. While purified trypsin has long been the industry standard, pancreatin, a broader enzymatic mixture, offers a compelling alternative. This guide provides an objective, data-supported comparison to help inform the selection of the most appropriate reagent for your specific cell culture needs.
Performance Comparison: A Head-to-Head Analysis
The primary role of a dissociation agent is to detach cells from the culture substrate and from each other by cleaving cell adhesion proteins.[1][2] The ideal reagent accomplishes this efficiently while minimizing cellular damage. Trypsin, a highly specific serine protease, acts by cleaving peptide bonds at the C-terminal side of lysine and arginine residues.[1][2] this compound is a cruder preparation containing a mix of digestive enzymes, including trypsin, chymotrypsin, amylase, and lipase, which results in a broader and generally less harsh enzymatic action.[3][4]
The table below summarizes the key performance differences based on established cell culture principles and observations.
| Parameter | This compound | Trypsin | Key Observations & Supporting Data |
| Enzymatic Composition | A mixture of proteases (trypsin, chymotrypsin), amylase, and lipase.[3][4] | Purified serine protease.[1] | This compound's multi-enzyme composition provides a broader, less specific proteolytic activity. |
| Detachment Time | Generally slower; requires longer incubation (e.g., 5-15 minutes). | Typically rapid (e.g., 2-5 minutes).[5] | The high specific activity of purified trypsin leads to faster dissociation. The optimal incubation time for trypsin should be minimized as prolonged exposure can be cytotoxic.[6][7] |
| Cell Viability & Recovery | Often results in higher cell viability and better recovery post-passage. | Can lead to reduced viability if cells are over-exposed.[6][8] | The gentler action of this compound may be less damaging to cell surface proteins and the cell membrane.[3] Studies show that harsher enzymatic treatments can negatively impact cell viability and subsequent proliferation.[8][9] |
| Gentleness of Action | Considered gentler on cells. | Considered harsher; can strip essential cell surface proteins.[8] | Over-trypsinization is a common issue that can lead to cell damage and death.[1][6] The broader, less concentrated action of this compound can mitigate this risk. |
| Ease of Inactivation | Inactivated by serum-containing medium. | Readily inactivated by serum-containing medium or specific inhibitors (e.g., Soybean Trypsin Inhibitor).[1][5][10] | Both enzymes are effectively neutralized by the inhibitors present in fetal bovine serum (FBS). |
Experimental Protocols: Methodologies for Dissociation
The following protocols provide a standardized methodology for using each reagent. Note that incubation times and concentrations should be optimized for each specific cell line to achieve maximal viability and detachment efficiency.
Protocol 1: Passaging with this compound
This protocol is designed for a T-75 flask and should be scaled accordingly for other culture vessels.
-
Preparation: Warm the this compound solution and complete growth medium to 37°C.
-
Medium Removal: Aseptically aspirate the spent culture medium from the flask.
-
Washing: Wash the cell monolayer with 5-10 mL of a sterile, Ca²⁺- and Mg²⁺-free Phosphate-Buffered Saline (PBS) to remove residual serum, which can inhibit enzyme activity.[10] Aspirate the PBS.
-
Enzyme Application: Add 2-3 mL of pre-warmed this compound solution to the flask, ensuring the entire monolayer is covered.
-
Incubation: Place the flask in a 37°C incubator for 5 to 15 minutes. Monitor the cells every few minutes under a microscope. Detachment is sufficient when cells appear rounded and a gentle tap against the side of the flask dislodges them.
-
Neutralization: Add 6-8 mL of complete growth medium (containing serum) to the flask to inactivate the this compound.
-
Cell Collection: Gently pipette the cell suspension up and down several times to break up any remaining cell clumps. Transfer the suspension to a sterile 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at 150-200 x g for 5 minutes. A cell pellet should form at the bottom of the tube.
-
Resuspension & Seeding: Carefully aspirate the supernatant. Resuspend the cell pellet in a small volume of fresh, complete growth medium and proceed with cell counting and seeding into new flasks at the desired density.
Protocol 2: Passaging with Trypsin-EDTA
This protocol is for a T-75 flask and utilizes a standard 0.25% Trypsin-EDTA solution.
-
Preparation: Warm the Trypsin-EDTA solution and complete growth medium to 37°C.
-
Medium Removal: Aseptically aspirate the spent culture medium.
-
Washing: Rinse the monolayer with 5-10 mL of sterile, Ca²⁺- and Mg²⁺-free PBS.[1][11] The wash step is critical to remove trypsin inhibitors present in the serum. Aspirate the PBS.
-
Enzyme Application: Add 1-2 mL of pre-warmed Trypsin-EDTA solution to the flask and gently rock to ensure the entire cell surface is covered.
-
Incubation: Incubate at 37°C for 2 to 5 minutes.[5][11] Observe the cells closely; prolonged exposure can be harmful.[6] Once cells are rounded and detached, proceed immediately to the next step.
-
Neutralization: Add 6-8 mL of complete growth medium to the flask to neutralize the trypsin.[5]
-
Cell Collection: Disperse the cells by gently pipetting the suspension over the flask surface. Transfer the suspension to a sterile 15 mL conical tube.
-
Centrifugation: Pellet the cells by centrifuging at 150-200 x g for 5 minutes.
-
Resuspension & Seeding: Discard the supernatant, resuspend the cell pellet in fresh medium, perform a cell count, and re-seed new culture vessels.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the passaging protocols for both this compound and trypsin.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. How to Culture Cells with Beautiful Morphology(Continued) - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. researchgate.net [researchgate.net]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Impact of trypsin on cell cytoplasm during detachment of cells studied by terahertz sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stellarscientific.com [stellarscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Complete disassociation of adult pancreas into viable single cells through cold trypsin-EDTA digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.unc.edu [med.unc.edu]
- 11. Cell Passage [ruf.rice.edu]
A Comparative Analysis of Porcine and Bovine Pancreatin: Enzymatic Activity and Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between porcine and bovine-derived pancreatin is critical for optimizing therapeutic efficacy and experimental outcomes. This guide provides an objective comparison of their enzymatic performance, supported by experimental data and detailed methodologies.
This compound, a complex mixture of digestive enzymes including amylase, lipase, and protease, is a cornerstone in the treatment of exocrine pancreatic insufficiency (EPI) and a valuable tool in various biotechnological applications.[1][2] While both porcine and bovine sources are utilized, their enzymatic activities can exhibit notable variations. This guide delves into a comparative analysis of these differences to inform selection and application.
Comparative Enzymatic Activity
The primary enzymatic components of this compound are α-amylase, lipase, and various proteases (including trypsin and chymotrypsin).[1] While both porcine and bovine this compound contain these enzymes, their relative concentrations and specific activities can differ, influencing their digestive efficacy.
A study comparing the proteolytic activity of enzyme complexes from pig and bovine pancreas glands found that the porcine complex exhibited 15-50% higher activity than the bovine complex.[2] Furthermore, the optimal pH for proteolytic activity has been observed to differ, with one report indicating a pH optimum of 7.0 for the enzyme complex from both pig and bovine pancreas, while commercially prepared this compound had a pH optimum of 8.0.[2] Another source suggests a good proteolytic activity in the pH range of 6–8, with some variation depending on the animal source.
While direct, comprehensive comparative studies quantifying the specific activities of all three major enzymes (amylase, lipase, and protease) from both porcine and bovine sources under identical conditions are not extensively available in the literature, the United States Pharmacopeia (USP) sets minimum activity standards for this compound, regardless of the source. Per USP, this compound must contain, in each milligram, not less than 25 USP Units of amylase activity, 2.0 USP Units of lipase activity, and 25 USP Units of protease activity.[3]
Below is a summary of typical enzymatic activities and optimal conditions based on available data. It is important to note that these values can vary depending on the specific preparation and assay conditions.
| Enzyme | Source | Reported Optimal pH | Reported Optimal Temperature (°C) | Notes |
| Protease | Porcine | 7.0 - 8.0[2] | 50[2] | Generally exhibits higher proteolytic activity compared to bovine sources.[2] |
| Bovine | 7.0 - 8.0[2] | 50[2] | ||
| Amylase | Porcine | 6.9[4] | 20 (for assay)[4] | Activity is crucial for carbohydrate digestion. |
| Bovine | 6.8[1] | 50[1] | ||
| Lipase | Porcine | 9.0[3] | 37[3] | Essential for the digestion of fats. |
| Bovine | Not specified | 37[3] |
Experimental Protocols
Accurate and reproducible measurement of enzymatic activity is paramount. The following are summarized methodologies for the key enzymatic assays, based on established protocols.[3][4]
Amylase Activity Assay
This assay determines the ability of this compound to hydrolyze starch.
Principle: α-Amylase catalyzes the hydrolysis of starch into smaller sugar units. The reducing sugars produced are then quantified, typically using a colorimetric reaction with 3,5-dinitrosalicylic acid (DNSA).
Methodology:
-
Substrate Preparation: A solution of soluble starch is prepared in a phosphate buffer (pH 6.9).
-
Enzyme Preparation: A known concentration of this compound is dissolved in cold water.
-
Reaction: The this compound solution is added to the starch solution and incubated at a controlled temperature (e.g., 20°C) for a precise time (e.g., 3 minutes).[4]
-
Termination and Color Development: The reaction is stopped, and color is developed by adding DNSA reagent and heating.
-
Measurement: The absorbance of the resulting solution is measured spectrophotometrically at 540 nm.
-
Calculation: The amylase activity is calculated by comparing the absorbance to a standard curve generated with known concentrations of maltose. One USP unit of amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from starch in 3 minutes at pH 6.9 at 20°C.[4]
Lipase Activity Assay
This assay measures the ability of this compound to hydrolyze triglycerides.
Principle: Lipase hydrolyzes a triglyceride substrate (e.g., olive oil) to release free fatty acids. The rate of fatty acid release is determined by titrating the reaction mixture with a standardized sodium hydroxide (NaOH) solution to maintain a constant pH.
Methodology:
-
Substrate Emulsion: An emulsion of olive oil is prepared with acacia in a buffer solution.
-
Reaction Setup: The substrate emulsion is placed in a reaction vessel maintained at a constant temperature (37°C) and pH (9.0).
-
Enzyme Addition: A known amount of the this compound solution is added to initiate the reaction.
-
Titration: The liberated fatty acids are continuously titrated with a standardized NaOH solution to maintain the pH at 9.0.
-
Measurement: The volume of NaOH solution consumed over a specific time is recorded.
-
Calculation: The lipase activity is calculated based on the rate of NaOH consumption. One USP unit of lipase activity is the amount of enzyme that liberates 1.0 µEq of acid per minute at pH 9.0 and 37°C.[3]
Protease Activity Assay
This assay determines the proteolytic activity of this compound using casein as a substrate.
Principle: Proteases in this compound hydrolyze casein into smaller peptides. The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein. The amount of soluble peptides remaining in the supernatant is then quantified by measuring the absorbance at 280 nm.
Methodology:
-
Substrate Preparation: A solution of casein is prepared in a suitable buffer.
-
Enzyme Preparation: A known concentration of this compound is dissolved in a buffer solution.
-
Reaction: The this compound solution is added to the casein solution and incubated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 60 minutes).
-
Precipitation: The reaction is terminated by adding TCA, and the mixture is allowed to stand to allow for complete precipitation of the undigested casein.
-
Separation: The precipitated casein is removed by filtration or centrifugation.
-
Measurement: The absorbance of the clear supernatant, containing the soluble peptides, is measured at 280 nm.
-
Calculation: The protease activity is determined by comparing the absorbance of the sample to that of a standard (e.g., tyrosine) or a reference this compound standard. One USP unit of protease activity is the amount of enzyme that hydrolyzes casein at an initial rate such that there is liberated per minute an amount of peptides not precipitated by TCA that gives the same absorbance at 280 nm as 15 nmol of tyrosine.[3]
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the typical experimental workflows for the enzymatic assays.
References
A Researcher's Guide to Validating Pancreatin Enzymatic Activity with a Focus on Lipase Assays
For researchers, scientists, and drug development professionals, accurately determining the enzymatic activity of pancreatin is crucial for product efficacy and regulatory compliance. This guide provides a comprehensive comparison of common methods for validating the lipase activity of this compound, offering detailed experimental protocols and performance data to aid in assay selection and implementation.
Comparison of this compound Lipase Assay Methodologies
The selection of a lipase assay depends on various factors, including the specific application, required throughput, and available instrumentation. The most common methods are the pH-stat titration assay, and colorimetric and fluorometric assays, which are often available as commercial kits.
| Assay Method | Principle | Advantages | Disadvantages | Typical Substrate | Reported Specific Activity of this compound (U/mg) |
| pH-Stat Titration | Measures the rate of release of fatty acids from a triglyceride substrate by titrating with a base (e.g., NaOH) to maintain a constant pH.[1][2] | Considered a reference or "gold standard" method.[3] Provides a direct measure of enzyme activity.[1][2] | Requires specialized equipment (pH-stat titrator). Can be lower throughput.[3] | Tributyrin, Olive Oil[1][2][4] | 65.9 ± 15.3[5] |
| Colorimetric Assays | The hydrolysis of a specific substrate by lipase produces a chromogenic product that can be measured spectrophotometrically.[6][7][8] | High throughput, suitable for automation.[8][9] Commercially available as convenient kits.[10][11][12] | Indirect measurement of activity. Potential for interference from sample components.[7] | 1,2-diglyceride, Dimercaptopropanol tributyrate (BALB)[6][9] | Varies by kit and this compound source. |
| Fluorometric Assays | Similar to colorimetric assays, but the enzymatic reaction produces a fluorescent product, offering higher sensitivity. | High sensitivity.[13] Suitable for high-throughput screening. | Can be more expensive than colorimetric assays. Potential for quenching or autofluorescence from sample components. | Various proprietary substrates. | Varies by kit and this compound source. |
Alternatives to Porcine this compound
While porcine-derived this compound is the most common source, several alternatives are available, primarily as pancreatic enzyme replacement therapy (PERT) products for clinical use. These products contain the same active enzymes (lipase, protease, and amylase) but may differ in their formulation and enzyme ratios.[14][15][16][17]
| Alternative Product | Source | Key Features |
| Zenpep® (pancrelipase) | Porcine | FDA-approved PERT.[14][17] |
| Pancreaze® (pancrelipase) | Porcine | FDA-approved PERT.[14][16] |
| Pertzye® (pancrelipase) | Porcine | FDA-approved PERT.[14][17] |
| Viokace® (pancrelipase) | Porcine | FDA-approved PERT, used in combination with a proton pump inhibitor.[14][17] |
| Fungal-based Enzymes | Fungi | Available as over-the-counter supplements. May be an option for individuals with dietary or religious restrictions.[15] |
Experimental Protocol: pH-Stat Titration Assay for this compound Lipase Activity
This protocol is based on the widely used and accepted pH-stat method with tributyrin as the substrate.[1][2]
1. Materials and Reagents:
-
pH-Stat titrator (e.g., Metrohm 718 STAT Titrino)
-
Thermostated reaction vessel (20-50 mL) with a mechanical stirrer
-
Burette for NaOH delivery
-
pH electrode
-
Tributyrin (>98.5% purity)
-
Tris buffer (0.3 mM)
-
Sodium chloride (NaCl, 150 mM)
-
Calcium chloride (CaCl₂, 2 mM)
-
Sodium taurodeoxycholate (NaTDC, 4 mM)
-
Sodium hydroxide (NaOH, 0.1 N)
-
This compound sample
-
Purified water
2. Preparation of Solutions:
-
Assay Solution: Prepare a solution containing 0.3 mM Tris, 150 mM NaCl, 2 mM CaCl₂, and 4 mM NaTDC in purified water. Adjust the pH to 7.5.[2]
-
Enzyme Stock Solution: Accurately weigh and dissolve the this compound powder in cold purified water to a concentration of 1 mg/mL. Keep the solution on ice.[2] It is important to vortex the suspension just before use to ensure homogeneity, as this compound may not be fully soluble.[2]
3. Assay Procedure:
-
Set up the pH-stat instrument with the reaction vessel thermostated at 37°C.[1]
-
Add 14.5 mL of the assay solution to the reaction vessel.
-
Add 0.5 mL of tributyrin to the vessel and start the mechanical stirrer to create an emulsion.[1]
-
Once the temperature and pH have stabilized, add a known volume (e.g., 50-200 µL) of the this compound enzyme stock solution to the reaction vessel.[18]
-
The pH-stat will automatically titrate the liberated free fatty acids with 0.1 N NaOH to maintain the pH at 8.0.
-
Record the volume of NaOH consumed over a period of 5 minutes. The rate of NaOH consumption should be linear during this time.[1]
4. Calculation of Lipase Activity:
The lipase activity is calculated based on the rate of NaOH consumption. One International Unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.[1]
Activity (U/mL of stock solution) = (Rate of NaOH consumption (mL/min) × Normality of NaOH (N) × 1000) / Volume of enzyme stock added (mL)
Specific Activity (U/mg) = Activity (U/mL of stock solution) / Concentration of this compound in stock solution (mg/mL)
Visualizing the Process
To better understand the experimental workflow and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for the pH-stat lipase assay.
Caption: Enzymatic reaction of lipase on a triglyceride substrate.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. theseus.fi [theseus.fi]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic colorimetric assay of lipase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corelabsupplies.com [corelabsupplies.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. biocompare.com [biocompare.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Lipase Assay Kit (Colorimetric) (ab102524) | Abcam [abcam.com]
- 13. Methodologies for Assessing Pancreatic Lipase Catalytic Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. letswinpc.org [letswinpc.org]
- 16. connect.mayoclinic.org [connect.mayoclinic.org]
- 17. Comparing Creon and other pancreatic enzyme supplements [singlecare.com]
- 18. researchgate.net [researchgate.net]
Pancreatin vs. Purified Enzyme Cocktails: A Comparative Guide for Researchers
For researchers in drug development, cell biology, and proteomics, the choice of enzymatic tools for tissue dissociation and protein digestion is a critical step that can significantly impact experimental outcomes. This guide provides a detailed comparison of pancreatin, a crude enzymatic mixture, and purified enzyme cocktails, offering insights into their respective performance, applications, and supporting experimental data.
This compound, a mixture of digestive enzymes including amylase, lipase, and proteases, is derived from animal pancreas.[1][2] While historically used in various laboratory applications, its inherent variability and lack of specificity present significant challenges for reproducible research. In contrast, purified enzyme cocktails offer a defined composition of specific enzymes, enabling optimized and consistent results in sensitive applications such as single-cell analysis and mass spectrometry-based proteomics.
I. Composition and Enzymatic Activity
The primary distinction between this compound and purified enzyme cocktails lies in their composition and the consistency of their enzymatic activity.
This compound: This is a complex mixture of enzymes, with the principal components being amylase, lipase, and various proteases, including trypsin and chymotrypsin.[1][3] The exact concentration and specific activity of each enzyme can vary considerably between different batches and suppliers.[4][5] This lot-to-lot variability is a significant drawback for standardized experimental protocols.[6] Studies have shown that the actual enzymatic activity of commercial this compound preparations can range from 102% to as high as 187% of the activity stated on the label.[4]
Purified Enzyme Cocktails: These are formulations containing one or more highly purified enzymes, often with well-defined specific activities. For tissue dissociation, cocktails may include specific types of collagenase, dispase, and trypsin, tailored for optimal digestion of the extracellular matrix of particular tissues.[7][8] For proteomics applications, highly purified trypsin is the gold standard due to its specific cleavage at the C-terminal of lysine and arginine residues, which is crucial for reproducible peptide generation and subsequent mass spectrometry analysis.[9][10]
Table 1: Comparison of this compound and Purified Enzyme Cocktails
| Feature | This compound | Purified Enzyme Cocktails |
| Composition | Crude mixture of amylase, lipase, proteases (trypsin, chymotrypsin, etc.), and other enzymes.[1][3] | Defined mixture of specific, highly purified enzymes (e.g., collagenase, trypsin, dispase).[7][8] |
| Specificity | Broad and relatively non-specific proteolytic activity.[6] | High specificity for target substrates (e.g., specific collagen types, peptide bonds).[10][11] |
| Consistency | Significant lot-to-lot variability in enzymatic activity.[4][5] | High consistency and reproducibility between batches. |
| Purity | Contains various impurities and contaminating enzymes.[6] | High purity with minimal contaminating activities. |
II. Performance in Key Research Applications
The differences in composition and activity directly translate to performance disparities in common laboratory applications.
A. Tissue Dissociation for Cell Isolation
The goal of tissue dissociation is to obtain a high yield of viable, single cells with preserved morphology and cell surface markers for downstream applications like cell culture and single-cell analysis.
This compound: Due to its crude nature and broad proteolytic activity, this compound can be harsh on cells, often leading to lower cell viability and damage to cell surface proteins.[6] Its non-specific enzymatic action can result in inconsistent digestion and incomplete dissociation of the extracellular matrix.
Purified Enzyme Cocktails: These offer a more gentle and efficient dissociation process. By using a combination of specific enzymes like collagenase and neutral proteases, researchers can target the specific components of the extracellular matrix, leading to higher yields of viable and functional cells.[7][8] For example, a study comparing five different tissue dissociation protocols for human lung tissue found that a rapid protocol using purified collagenase yielded the highest number of viable cells.[8] The optimization of enzyme concentrations and combinations is crucial for different tissue types to achieve optimal results.[7][12]
Table 2: Performance Comparison in Tissue Dissociation
| Parameter | This compound | Purified Enzyme Cocktails |
| Cell Yield | Variable, often lower due to incomplete dissociation. | Generally higher and more consistent.[8] |
| Cell Viability | Can be lower due to non-specific proteolytic damage.[6] | Typically higher due to targeted and gentler digestion.[8][12] |
| Preservation of Cell Surface Markers | Risk of degradation of surface proteins.[6] | Better preservation of cell surface integrity. |
| Reproducibility | Low due to inherent variability.[4][5] | High, enabling standardized protocols. |
B. Protein Digestion for Mass Spectrometry-Based Proteomics
In proteomics, the goal is to efficiently and reproducibly digest proteins into peptides that are suitable for analysis by mass spectrometry.
This compound: The presence of multiple proteases with different specificities in this compound leads to non-specific and incomplete protein digestion. This results in a complex and unpredictable mixture of peptides, which complicates data analysis and reduces the number of identified proteins and peptides.
Purified Trypsin: Highly purified, sequencing-grade trypsin is the enzyme of choice for proteomics.[9][10] Its high specificity for cleaving after lysine and arginine residues generates a predictable set of peptides, which is essential for accurate protein identification and quantification.[10] The use of purified trypsin minimizes the number of missed cleavages and non-specific cuts, leading to higher quality and more reproducible proteomics data.[13]
Table 3: Performance Comparison in Proteomics
| Parameter | This compound | Purified Trypsin |
| Specificity of Digestion | Low, non-specific cleavage. | High, specific cleavage at Lys-C and Arg-C.[10] |
| Reproducibility | Low, leading to variable peptide profiles. | High, generating consistent peptide maps.[13] |
| Protein/Peptide Identification | Lower number of confident identifications. | Higher number of identified proteins and peptides. |
| Data Analysis | Complex and challenging due to non-specific peptides. | Simpler and more accurate data analysis. |
III. Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.
A. Protocol for Determining Protease Activity in this compound
This protocol is adapted from established pharmacopeial methods for determining the proteolytic activity of this compound using casein as a substrate.[2][3]
1. Reagents and Preparation:
-
Casein Substrate Solution (1% w/v): Dissolve 1 g of Hammarsten-grade casein in 100 mL of 50 mM Tris-HCl buffer, pH 8.0. Heat gently to dissolve and then cool to 37°C.
-
Trichloroacetic Acid (TCA) Solution (5% w/v): Dissolve 5 g of TCA in 100 mL of deionized water.
-
This compound Sample Solution: Accurately weigh and dissolve this compound in cold deionized water to achieve a concentration that will result in a measurable change in absorbance. Keep the solution on ice.
2. Assay Procedure:
-
Pre-warm 5 mL of the casein substrate solution to 37°C in a water bath.
-
Add 1 mL of the this compound sample solution to the substrate, mix, and incubate at 37°C for exactly 30 minutes.
-
Stop the reaction by adding 5 mL of the 5% TCA solution. Mix well and let it stand at room temperature for 15 minutes to allow the undigested casein to precipitate.
-
Prepare a blank by adding 5 mL of the 5% TCA solution to 5 mL of the casein substrate before adding 1 mL of the this compound sample solution.
-
Filter both the sample and blank mixtures through Whatman No. 1 filter paper.
-
Measure the absorbance of the filtrates at 275 nm using a spectrophotometer, with the blank as the reference.
-
Calculate the protease activity based on a standard curve generated with known concentrations of tyrosine.
B. General Protocol for Tissue Dissociation using a Purified Enzyme Cocktail
This protocol provides a general workflow for dissociating tissue into a single-cell suspension using a purified enzyme cocktail. The specific enzymes and concentrations should be optimized for the tissue of interest.[7][8][12]
1. Reagents and Preparation:
-
Digestion Medium: Hanks' Balanced Salt Solution (HBSS) or DMEM containing a purified enzyme cocktail (e.g., collagenase type IV at 1 mg/mL and dispase at 0.5 mg/mL).
-
Wash Buffer: HBSS or PBS with 2% Fetal Bovine Serum (FBS).
-
DNase I Solution: 100 µg/mL in HBSS.
2. Dissociation Procedure:
-
Mince the fresh tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Wash the tissue fragments twice with wash buffer to remove excess blood and debris.
-
Transfer the tissue fragments to a sterile tube containing the pre-warmed digestion medium with DNase I.
-
Incubate at 37°C with gentle agitation for a duration optimized for the specific tissue (typically 30-60 minutes).
-
Periodically (every 10-15 minutes), gently pipette the mixture up and down to aid in mechanical dissociation.
-
Stop the digestion by adding an equal volume of cold wash buffer.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining undigested tissue clumps.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in an appropriate buffer for downstream applications.
-
Determine cell yield and viability using a hemocytometer and trypan blue exclusion.
IV. Visualizing the Workflow and Rationale
A. Workflow for Enzyme Performance Comparison
The following diagram illustrates a logical workflow for comparing the performance of this compound and a purified enzyme cocktail in a tissue dissociation experiment.
Caption: Workflow for comparing this compound and a purified enzyme cocktail.
B. Signaling Pathway Consideration in Cell Isolation
When isolating cells for studying specific signaling pathways, it is crucial to use a gentle dissociation method that does not activate or inhibit these pathways. The harsh, non-specific nature of this compound can induce cellular stress responses, altering the very pathways a researcher intends to study.
Caption: Impact of enzyme choice on cellular signaling pathways.
V. Conclusion
For researchers requiring high-quality, reproducible data, the choice between this compound and purified enzyme cocktails is clear. While this compound may be a less expensive option, its inherent variability, lack of specificity, and potential for cellular damage make it unsuitable for sensitive applications like single-cell analysis and quantitative proteomics. Purified enzyme cocktails, with their defined composition, high purity, and consistent activity, provide a superior solution for obtaining reliable and reproducible results. The initial investment in purified enzymes is often justified by the improved quality of data and the avoidance of costly and time-consuming troubleshooting arising from inconsistent experimental outcomes.
References
- 1. rsc.org [rsc.org]
- 2. This compound [drugfuture.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. In Vitro Comparison of Physical Parameters, Enzyme Activity, Acid Resistance, and pH Dissolution Characteristics of Enteric-Coated Pancreatic Enzyme Preparations: Implications for Clinical Variability and Pharmacy Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of different this compound preparations used in pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociating Enzymes: Trypsin | Worthington Biochemical [worthington-biochem.com]
- 7. Recent advancements in tissue dissociation techniques for cell manufacturing single-cell analysis and downstream processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. mednexus.org [mednexus.org]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessing the Role of Trypsin in Quantitative Plasma and Single-Cell Proteomics toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to Pancreatin Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of specific pancreatic enzymes within a complex mixture like pancreatin is paramount. Immunoassays offer high sensitivity and specificity, but the potential for cross-reactivity from other components within this compound presents a significant analytical challenge. This guide provides a comprehensive comparison of immunoassay performance, highlighting potential cross-reactivity issues and offering insights into robust validation protocols.
This compound, a mixture of digestive enzymes including amylase, lipase, and various proteases, is a cornerstone of enzyme replacement therapy.[1][2] The quality control and pharmacokinetic analysis of this compound-based drugs rely heavily on the accurate measurement of its constituent enzymes. Immunoassays, which utilize specific antibodies to detect target analytes, are a common tool for this purpose. However, the inherent complexity of this compound, a biological extract from porcine or bovine pancreas, raises concerns about the specificity of these assays. Cross-reactivity, where antibodies bind to non-target molecules that are structurally similar to the intended analyte, can lead to inaccurate quantification and misleading results.[3]
Understanding this compound Composition
According to the United States Pharmacopeia (USP), this compound is a substance containing enzymes, principally amylase, lipase, and protease.[2] The relative abundance of these enzymes can vary, and this compound preparations are often labeled with their activity levels, such as "8X USP," indicating eight times the minimum USP-specified activity. This variability underscores the importance of understanding the potential for interference in immunoassays targeting a single enzyme within this mixture.
| Enzyme | Minimum USP Activity (per mg) | Primary Function |
| Amylase | 25 USP Units | Starch and carbohydrate digestion |
| Lipase | 2.0 USP Units | Fat digestion |
| Protease | 25 USP Units | Protein digestion |
Immunoassay Specificity: A Comparative Overview
Immunoassays for pancreatic enzymes are typically designed to be highly specific. Monoclonal antibodies, which recognize a single epitope on an antigen, are often preferred to enhance specificity.[4] However, the potential for cross-reactivity with other pancreatic enzymes or related proteins remains a critical consideration.
| Immunoassay Target | Assay Type | Reported Specificity & Cross-Reactivity |
| Pancreatic Amylase | Immunoinhibition, Immunocatalytic | High specificity against salivary amylase has been reported.[5][6] One study using a monoclonal antibody reported low cross-reactivity (0.6%) toward pancreatic amylase when targeting salivary amylase.[7] |
| Pancreatic Lipase | ELISA, Immunoinhibition | Generally considered specific, but interference from microbial lipase in other laboratory reagents has been documented.[8] The presence of non-pancreatic isoenzymes can also reduce specificity in some lipase assays.[9] |
| Trypsin/Trypsinogen | ELISA | Immunoassays can be highly specific for trypsinogens, but may not differentiate between the proenzyme and the active enzyme complexed with inhibitors.[10] |
| Chymotrypsin | ELISA | Specific immunoassays for chymotrypsinogen have been developed.[11] |
While direct, comprehensive studies on the cross-reactivity of all this compound components in a single immunoassay are scarce, the principle of immunoassay validation necessitates rigorous testing for potential interference.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the reliability of immunoassay data for a specific enzyme within this compound, a thorough validation protocol is essential. This should include a detailed assessment of specificity and cross-reactivity.
Objective: To determine the extent to which the immunoassay is affected by the presence of other components in the this compound mixture.
Materials:
-
Purified preparations of the target pancreatic enzyme (e.g., lipase).
-
Purified preparations of other major pancreatic enzymes (e.g., amylase, protease, trypsin, chymotrypsin).
-
The immunoassay kit and all necessary reagents.
-
Sample diluent/buffer.
Procedure:
-
Preparation of Test Samples: Prepare a series of solutions containing a constant, known concentration of the target enzyme.
-
Spiking with Potential Cross-Reactants: To these solutions, add increasing concentrations of the other purified pancreatic enzymes. The concentration range of the spiked enzymes should reflect the expected physiological or formulation ratios found in this compound.
-
Immunoassay Analysis: Analyze the spiked samples using the immunoassay according to the manufacturer's instructions.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Apparent Concentration of Target Enzyme / Concentration of Spiked Enzyme) x 100
-
Data Interpretation: A low percentage of cross-reactivity indicates high specificity of the immunoassay. Acceptance criteria for cross-reactivity should be predefined based on the intended use of the assay.
A generalized workflow for assessing cross-reactivity is depicted in the following diagram:
Conclusion and Recommendations
The complex composition of this compound necessitates a careful and critical approach to the use of immunoassays for quantifying its individual enzyme components. While modern immunoassays, particularly those employing monoclonal antibodies, are designed for high specificity, the potential for cross-reactivity cannot be overlooked. Researchers, scientists, and drug development professionals must:
-
Thoroughly Validate Immunoassays: Conduct in-house validation studies to assess the cross-reactivity of other this compound components in the specific immunoassay being used.
-
Source High-Quality Reagents: Utilize highly purified enzyme preparations for validation studies to ensure the reliability of cross-reactivity data.
-
Consider the Matrix: The sample matrix can also influence immunoassay performance. Dilutional parallelism and spike-recovery experiments should be performed in the relevant sample matrix.[12]
-
Consult with Assay Manufacturers: Engage with immunoassay manufacturers to obtain any available data on cross-reactivity with related enzymes.
By implementing these rigorous validation practices, the scientific community can ensure the accuracy and reliability of immunoassay data in the research and development of this compound-based therapeutics, ultimately contributing to improved patient outcomes.
References
- 1. Articles [globalrx.com]
- 2. This compound [doi.usp.org]
- 3. Pancreatic lipase assays: time for a change towards immun... [degruyterbrill.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. A new rapid immunoinhibition pancreatic amylase assay: diagnostic value for pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunocatalytic assay of pancreatic alpha-amylase in serum and urine with a specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of Analytical Error in Lipase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic lipase assays: time for a change towards immun... [degruyterbrill.com]
- 10. Relationship between circulating levels of pancreatic proteolytic enzymes and pancreatic hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Proteases and Antiprotease in the Etiology of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and analytic validation of an enzyme-linked immunosorbent assay for the measurement of canine pancreatic lipase immunoreactivity in serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercial Pancreatin Grades for Researchers and Pharmaceutical Professionals
An objective analysis of the performance of various commercial pancreatin preparations, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and application.
This compound, a mixture of digestive enzymes including lipase, amylase, and protease, is a critical component in therapies for pancreatic exocrine insufficiency (PEI) and various other digestive disorders. The efficacy of this compound formulations is paramount for nutrient absorption and symptom management. However, significant variability exists among commercial this compound products in terms of their enzymatic activity, particle size, and dissolution profiles, which can impact their therapeutic effectiveness. This guide provides a comprehensive comparison of different commercial this compound grades, summarizing key performance data and detailing the experimental protocols used for their evaluation.
Performance Comparison of Commercial this compound Preparations
The enzymatic activity of this compound is the most critical factor determining its therapeutic efficacy. The United States Pharmacopeia (USP) sets minimum activity levels for this compound, with each milligram required to contain not less than 25 USP Units of amylase activity, 2.0 USP Units of lipase activity, and 25 USP Units of protease activity. However, studies have revealed considerable differences in the actual enzyme activities of commercially available products compared to their label claims.
The following table summarizes the findings from various in-vitro comparative studies on different commercial this compound products. It is important to note that brand names and formulations may vary by region.
| Product/Brand | Lipase Activity (% of Label Claim) | Amylase Activity (% of Label Claim) | Protease Activity (% of Label Claim) | Particle Size (mm) | Key Dissolution Characteristics |
| Creon® | 90-124.4% | 100-160.4% | >100% | < 1.7 | Stable at pH 5, immediate release at pH 6. Over 90% dissolved within 20 min at pH 6. |
| Pancrelipase® | ~100% | High Activity (Specific % not stated) | High Activity (Specific % not stated) | Not specified | Minimal release at pH 1.2, complete release at pH 6.8-7.4. |
| Micrazim® | Below label claim | Not specified | Not specified | Not specified | Not specified |
| Pangrol® | Matched label claim | Not specified | Not specified | Not specified | Not specified |
| Ermytal® | Matched label claim | Not specified | Not specified | Not specified | Not specified |
| Panzytrat® | Matched label claim | Not specified | Not specified | Not specified | Not specified |
| Agna™ | Did not meet label claim | Not specified | Not specified | Not specified | Slower dissolution, >80% after 30 min at pH 6. |
| Enzar™ | Met label claim | Not specified | Not specified | Not specified | Premature release at pH 5. Over 90% dissolved within 20 min at pH 6. |
| Lipancrea® | Equal to or slightly higher than label claim | Much higher than label claim | Slightly below label claim | 1.5 - 2.8 | Significant release at pH 5. Slower release at pH 6 compared to Creon®. |
Note: The data presented is a summary from multiple studies and may not be directly comparable across all products due to variations in experimental conditions and batches tested. Researchers should always refer to the specific certificate of analysis for the batch they are using.
Experimental Protocols
Accurate and reproducible assessment of this compound performance relies on standardized experimental protocols. The following are detailed methodologies for key assays.
This assay determines the ability of this compound to hydrolyze fats (triglycerides). The method is based on the titration of fatty acids released from an olive oil emulsion.
-
Principle: Lipase catalyzes the hydrolysis of triglycerides into fatty acids and glycerol. The released fatty acids are titrated with a standardized sodium hydroxide solution to a specific pH endpoint.
-
Reagents:
-
Olive oil
-
An In Vitro Comparative Analysis of Enteric-Coated Pancreatin Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of various commercially available enteric-coated pancreatin preparations. The performance of these products is evaluated based on key parameters such as enzyme activity, dissolution profiles under simulated physiological pH conditions, and stability in acidic environments. The data presented is compiled from multiple scientific studies to offer a comprehensive overview for research, development, and clinical consideration. Pancreatic enzyme replacement therapy is the standard of care for exocrine pancreatic insufficiency, and the efficacy of these treatments is highly dependent on the formulation's ability to protect the enzymes from gastric acid and release them in the duodenum.[1][2][3][4]
Comparative Performance Data
The following tables summarize the quantitative data from various in vitro studies, comparing different enteric-coated this compound preparations. These studies highlight significant variability among products, even those with similar labeled enzyme content, underscoring that they may not be bioequivalent.[1][2][4][5]
Table 1: Lipase Activity as a Percentage of Labeled Claim
| Preparation | Lipase Activity (% of Labeled Claim) | Reference |
| Creon® 20 Minimicrospheres | >120% | [5] |
| Pancrease® MT 20 | >120% | [5] |
| Ultrase® MT 20 | >120% | [5] |
| Pangestyme™ CN-20 | >165% (in 4 of 5 batches) | [5] |
| Pancrelipase 20,000 URL | ~100% | [5] |
| Lipram® CR 20 | >165% (in 1 of 4 batches) | [5] |
| Creon® (10,000, 25,000, 40,000) | >90% | [3] |
| Agna™ (10,000, 25,000) | <90% | [3] |
| Enzar™ (10,000) | <90% | [3] |
| Panlipase® (10,000, 25,000) | <90% | [3] |
| Kreon® (10,000, 25,000) | ≥100% | [4] |
| Lipancrea® (8,000, 16,000) | ≥100% | [4] |
Table 2: Dissolution and Enzyme Release at Various pH Levels
| Preparation | pH 5.0 | pH 5.2 | pH 5.4 | pH 5.6 | pH ≥ 5.8 | Reference |
| % Dissolution within 30 min | ||||||
| Creon® | ≤15% | - | - | >90% | >90% | [6] |
| Creon® Forte | ≤15% | - | - | >90% | >90% | [6] |
| Pancrease® | ≤15% | - | - | - | >90% | [6] |
| Pancrease® HL | 43% | >50% | - | >90% | >90% | [6] |
| Panzytrat® | ≤15% | >50% | - | >90% | >90% | [6] |
| Enzyme Release Onset (pH) | ||||||
| Eurobiol® 25000 | Significant release (t½ = 71 min) | - | - | - | - | [1][2] |
| Creon® 25000 | - | - | Release begins (t½ = 49.2 min) | - | - | [1][2] |
| % Lipase Activity Released after 60 min | ||||||
| Creon® 20 Minimicrospheres | Minimal | - | - | - | Rapid release at pH ≥6.0 | [5] |
| Lipram® CR 20 | Minimal | - | - | - | Rapid release at pH ≥6.0 | [5] |
| Pangestyme™ CN-20 | 72-78% | - | - | - | - | [5] |
| Pancrelipase 20,000 URL | 61-68% | - | - | - | - | [5] |
| Creon® and Agna™ products | No release | - | - | - | Immediate release at pH 6.0 | [3] |
| Enzar™ and Panlipase® products | Premature release | - | - | - | - | [3] |
Table 3: Acid Stability (Residual Lipase Activity after Exposure to Simulated Gastric Fluid)
| Preparation | Residual Lipase Activity | Test Conditions | Reference |
| Creon® 20 Minimicrospheres | >80% | pH < 6.0 | [5] |
| Lipram® CR 20 | >80% | pH < 6.0 | [5] |
| Ultrase® MT 20 | >80% | pH < 6.0 | [5] |
| Pancrease® MT 20 | >80% | pH < 6.0 | [5] |
| Pangestyme™ CN-20 | 9% to 75% (batch variability) | 2 hours at pH 1.0 | [5] |
| Pancrelipase 20,000 URL | 1% | 2 hours at pH 1.0 | [5] |
| Creon®, Agna™, Enzar™ | Protected | 2 hours in simulated gastric fluid (pH 1) | [3] |
| Panlipase® | Significantly reduced | 2 hours in simulated gastric fluid (pH 1) | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Dissolution Testing
This test evaluates the release of enzymes from the enteric-coated preparations at different pH levels, simulating the transit from the stomach to the small intestine.
-
Apparatus: USP Dissolution Testing Apparatus (e.g., paddle method).
-
Procedure:
-
Two capsules of the this compound preparation are placed in a buffer solution at 37°C.[6]
-
The dissolution medium is stirred, typically at 125 rpm.[6]
-
A two-stage dissolution test is often employed:
-
Acid Stage (Simulated Gastric Fluid): The preparation is first exposed to an acidic medium (e.g., pH 1.0-4.0) for a specified period (e.g., 1-2 hours) to assess the resistance of the enteric coating.[3][5][7]
-
Buffer Stage (Simulated Intestinal Fluid): The preparation is then transferred to a buffer solution with a higher pH (e.g., pH 5.0 to 6.8) to simulate the conditions of the duodenum.[5][6][8]
-
-
Samples of the dissolution medium are collected at regular intervals.[6]
-
The concentration of released protein (as an indicator of enzyme release) is measured by monitoring the extinction at 280 nm, or the activity of a specific enzyme (typically lipase) is assayed.[6]
-
Enzyme Activity Assays
These assays quantify the enzymatic activity of lipase, amylase, and protease in the preparations.
-
Lipase Activity:
-
Method: A common method is the pH-stat technique.[9]
-
Principle: The hydrolysis of a substrate (e.g., olive oil or tributyrin) by lipase releases free fatty acids. The pH-stat automatically titrates these fatty acids with a standardized sodium hydroxide (NaOH) solution to maintain a constant pH. The rate of NaOH consumption is proportional to the lipase activity.[9]
-
Procedure: The assay is typically performed according to European Pharmacopoeia (EP) or United States Pharmacopeia (USP) guidelines.[3][8]
-
-
Amylase Activity:
-
Method: Spectrophotometric stop reaction.[9]
-
Principle: Amylase hydrolyzes starch into reducing sugars (like maltose). The amount of reducing sugar produced is quantified colorimetrically after reaction with 3,5-dinitrosalicylic acid.[9]
-
Unit Definition: One unit typically liberates 1.0 mg of maltose from starch in 3 minutes at pH 6.9 and 20°C.[9]
-
-
Protease Activity:
-
Method: Spectrophotometric assay using a substrate like casein.
-
Principle: Protease digests the casein substrate. The reaction is stopped, and the undigested casein is precipitated. The amount of soluble peptides remaining in the supernatant is measured by absorbance at a specific wavelength.
-
Visualizations
In Vitro Evaluation Workflow for Enteric-Coated this compound
Caption: Workflow for the in vitro analysis of this compound preparations.
Logical Relationship of this compound Formulation to Therapeutic Action
Caption: The journey of an enteric-coated this compound preparation.
References
- 1. In vitro comparative study of three pancreatic enzyme preparations: dissolution profiles, active enzyme release and acid stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Comparison of Pancreatic Enzyme Preparations Available in the Indian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Comparison of Physical Parameters, Enzyme Activity, Acid Resistance, and pH Dissolution Characteristics of Enteric-Coated Pancreatic Enzyme Preparations: Implications for Clinical Variability and Pharmacy Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro dissolution profiles of enteric-coated microsphere/microtablet this compound preparations at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2741766A1 - Method for dissolution testing of solid compositions containing digestive enzymes - Google Patents [patents.google.com]
- 8. Enzyme content and acid stability of enteric-coated pancreatic enzyme products in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Pancreatin's Efficacy in Clinical Trials: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pancreatin's performance in clinical trials against emerging alternatives for the treatment of exocrine pancreatic insufficiency (EPI). The following sections detail the clinical efficacy, experimental protocols, and underlying mechanisms of these therapies, supported by experimental data.
Pancreatic enzyme replacement therapy (PERT) is the cornerstone of treatment for exocrine pancreatic insufficiency (EPI), a condition characterized by the inability of the pancreas to produce or secrete sufficient digestive enzymes. This leads to maldigestion and malabsorption of nutrients. This compound, a mixture of amylase, lipase, and protease derived from porcine pancreas, is the current standard of care. However, the pharmaceutical landscape is evolving, with microbial and plant-based enzymes emerging as potential alternatives. This guide assesses the clinical trial data for this compound and compares it with these novel therapeutic agents.
Comparative Efficacy of this compound and Alternatives
The primary measure of efficacy in clinical trials for EPI is the coefficient of fat absorption (CFA), which quantifies the percentage of dietary fat absorbed by the body. A higher CFA indicates better enzyme efficacy. The following table summarizes the quantitative data from key clinical trials.
| Treatment | Active Ingredient | Origin | Key Clinical Trial(s) | Patient Population | Mean Change in CFA (Treatment Group) | Mean Change in CFA (Placebo/Control) | Key Findings & Safety |
| This compound (Creon®) | Pancrelipase (lipase, protease, amylase) | Porcine | Multiple Phase III & IV trials | Chronic Pancreatitis, Cystic Fibrosis, Pancreatic Surgery | Statistically significant improvement. e.g., +18.5% to +36.0%[1][2] | e.g., +4.1% to +7.5%[1][2] | Consistently demonstrates superior efficacy over placebo in improving fat and nitrogen absorption. Generally well-tolerated; common adverse events include abdominal pain, flatulence, and headache.[1][3] |
| Adrulipase (MS1819) | Lipase | Yeast (Yarrowia lipolytica) | Phase 2 SPAN Trial | Cystic Fibrosis | Primary efficacy endpoint (change in CFA) was likely not met.[3][4] | Not directly compared to placebo in the SPAN trial; compared to baseline PERT. | Safe and well-tolerated. Further analysis of secondary endpoints is ongoing.[3][4] |
| NM-BL | Lipase | Microbial | Phase IIa Trial | Cystic Fibrosis | 72.7% (absolute value) | 53.8% (absolute value) | Statistically significant improvement in CFA compared to placebo (p < 0.001). Adverse events were primarily gastrointestinal.[5] |
| Plant-Based Enzymes | Bromelain (from pineapple), Papain (from papaya) | Plant | Limited clinical trial data with CFA as an endpoint. | Primarily studied for digestive aid. | Data not available. | Data not available. | Preclinical and some clinical evidence suggest digestive benefits, but robust clinical trials for EPI are lacking.[1] |
Experimental Protocols
Understanding the methodologies of key clinical trials is crucial for interpreting their results. Below are summaries of typical experimental protocols for assessing the efficacy of pancreatic enzyme replacement therapies.
This compound (Typical Phase III Trial Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group.
-
Patient Population: Patients with confirmed EPI due to chronic pancreatitis or cystic fibrosis, often with a baseline CFA below a certain threshold (e.g., <80%).
-
Intervention: Enteric-coated this compound capsules administered with meals and snacks. The dosage is typically based on lipase units per kilogram of body weight or per gram of fat consumed.
-
Primary Endpoint: Change in the coefficient of fat absorption (CFA) from baseline.
-
Method for CFA Measurement:
-
Dietary Control: Patients consume a standardized high-fat diet (e.g., 100 grams of fat per day) for a set period (e.g., 3-5 days).
-
Stool Collection: A complete stool collection is performed over a 72-hour period.
-
Fecal Fat Analysis: The total amount of fat excreted in the stool is measured.
-
Calculation: CFA (%) = [(Total Fat Intake - Total Fecal Fat Excretion) / Total Fat Intake] x 100.
-
-
Secondary Endpoints: Change in the coefficient of nitrogen absorption (CNA), stool weight, stool frequency, and patient-reported symptoms (e.g., abdominal pain, flatulence).
-
Safety Assessment: Monitoring and recording of all adverse events.
Adrulipase (SPAN Phase 2 Trial Protocol)
-
Patient Population: Adult patients with cystic fibrosis and EPI who are stable on commercial PERT.[7]
-
Intervention: Patients were switched from their standard PERT to an enteric microgranule formulation of adrulipase. The dose was titrated (low, medium, high) based on clinical symptoms over a three-week period.[6][7]
-
Primary Endpoint: Change in CFA from baseline (on commercial PERT).[8]
-
Secondary Endpoints: Stool weight, signs and symptoms of malabsorption, and CNA.[8]
-
Safety Assessment: Monitoring for adverse events throughout the study.
Mechanism of Action and Clinical Trial Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway for pancreatic enzyme secretion and a typical workflow for a clinical trial assessing EPI treatments.
Caption: Mechanism of Pancreatic Enzyme Secretion and this compound Action.
Caption: Typical Crossover Clinical Trial Workflow for EPI Treatments.
Conclusion
This compound remains the well-established and effective standard of care for exocrine pancreatic insufficiency, with a large body of evidence from clinical trials supporting its efficacy and safety. Emerging alternatives, particularly those from microbial sources, show promise but require further clinical investigation to establish non-inferiority or superiority to this compound. The recent clinical trial results for adrulipase highlight the challenges in developing effective non-porcine-derived enzyme therapies. Plant-based enzymes currently lack the robust clinical data needed to be considered a viable alternative for the management of EPI. Future research should focus on well-designed, randomized controlled trials to further elucidate the efficacy and safety of these novel enzymatic therapies.
References
- 1. Potential role of bromelain in clinical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trials Register [clinicaltrialsregister.eu]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. First Wave BioPharma Announces Initial Topline Results from Phase 2 SPAN Clinical Trial Investigating Enhanced Adrulipase Formulation - Entero Therapeutics [enterothera.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. First Wave BioPharma Announces Final Patient Dosed in Phase 2 SPAN Clinical Trial of Enhanced Adrulipase Formulation [drug-dev.com]
- 7. First Wave BioPharma Announces First Patient Screened for Phase 2 SPAN Adrulipase Trial in Cystic Fibrosis [drug-dev.com]
- 8. First Wave BioPharma Completes Patient Screening For Phase 2 Span Adrulipase Clinical Trial in Cystic Fibrosis - Entero Therapeutics [enterothera.com]
A Head-to-Head Comparison: Pancreatin vs. Collagenase for Optimal Tissue Digestion
For researchers in cell isolation and drug development, the choice of enzymatic digestion agent is a critical step that significantly impacts cell yield, viability, and the integrity of isolated cells for downstream applications. Two commonly employed enzymes for tissue dissociation are pancreatin and collagenase. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate enzyme for your specific research needs.
At a Glance: Key Differences and Performance Metrics
This compound, a complex mixture of enzymes including proteases (like trypsin), amylases, and lipases, offers a broad-spectrum digestive activity. In contrast, commercially available crude collagenase is also a mixture but is primarily characterized by its collagenolytic activity, crucial for breaking down the extracellular matrix. The choice between these two depends heavily on the tissue type and the desired outcome.
The following table summarizes quantitative data from a study comparing a trypsin-based digestion method, a key proteolytic component of this compound, with a collagenase-based method for the dissociation of adult mouse pancreatic tissue. This provides a valuable reference point for understanding the potential trade-offs in cell yield and viability.
| Digestion Method | Mean Single-Cell Yield (x 10⁷ cells/gram of tissue) | Mean Cell Viability (%) |
| Warm Collagenase IV | 1.21 ± 0.65 | 65.66 ± 4.96 |
| Warm Collagenase IV + Trypsin-EDTA | 2.14 ± 0.42 | 49.60 ± 3.22 |
| Cold Trypsin-EDTA | 2.81 ± 0.35 | 91.99 ± 1.59 |
Data adapted from a study on adult mouse pancreas dissociation.[1]
Deep Dive: Understanding the Enzymes
This compound: This is a powerful enzymatic cocktail derived from the pancreas. Its primary components are:
-
Proteases (Trypsin, Chymotrypsin, etc.): These enzymes break down a wide range of proteins that hold cells together and connect them to the extracellular matrix.
-
Amylase: This enzyme digests carbohydrates.
-
Lipase: This enzyme breaks down fats.
The broad activity of this compound can be advantageous for dissociating tissues with a complex mix of cellular and extracellular components. However, the potent proteolytic activity, particularly of trypsin, can also be harsh on cell surface proteins, potentially affecting cell viability and function if not carefully controlled.[2]
Collagenase: Crude collagenase preparations are derived from Clostridium histolyticum and contain a mix of enzymes, with the key components being two classes of collagenase (Class I and Class II) that work synergistically to degrade collagen, the primary structural protein of the extracellular matrix.[3] These crude preparations also contain other proteases that contribute to the overall digestive efficacy.[4] Different types of collagenase preparations are available, with varying levels of proteolytic activity, making it possible to select an enzyme blend optimized for specific tissue types.[3][5][6]
Visualizing the Mechanisms of Action
To better understand how these enzymes facilitate tissue dissociation, the following diagram illustrates their primary targets within the extracellular matrix.
References
- 1. Complete disassociation of adult pancreas into viable single cells through cold trypsin-EDTA digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociating Enzymes: Trypsin | Worthington Biochemical [worthington-biochem.com]
- 3. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]
- 4. homogenizers.net [homogenizers.net]
- 5. cellsystems.eu [cellsystems.eu]
- 6. genaxxon.com [genaxxon.com]
Safety Operating Guide
Proper Disposal of Pancreatin: A Guide for Laboratory Professionals
The safe and compliant disposal of pancreatin, a mixture of digestive enzymes, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care to mitigate risks of exposure and sensitization. This compound powder can cause skin, eye, and respiratory irritation, and may lead to allergic reactions if inhaled.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat or protective suit.[1][4]
-
Respiratory Protection: When handling powdered this compound or if there is a risk of dust formation, use a NIOSH (US) or EN 166 (EU) approved respirator.[3][4][5]
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize dust generation and inhalation.[1][6]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1][4] In case of accidental contact, rinse the affected area thoroughly with water.[2]
-
Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[1][7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][6]
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must comply with federal, state, and local regulations for pharmaceutical or chemical waste.[7][8] Do not dispose of this compound in the regular trash or down the drain.[1][5][9]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first critical step. Never mix incompatible wastes.[10]
-
Solid this compound Waste:
-
Collect unused or expired this compound powder, along with any materials contaminated with solid this compound (e.g., weighing papers, contaminated gloves, pipette tips), in a dedicated, suitable, and sealable container.[1][9]
-
This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify "this compound Waste."[9]
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound, such as unused experimental media, in a separate, compatible, and sealable liquid waste container.[9]
-
Clearly label the container as "Hazardous Liquid Waste" or "Chemical Liquid Waste," identifying the contents, including "this compound" and any solvents used.[9]
-
Step 2: Spill Management
In the event of a spill, act promptly to contain and clean the area while adhering to safety protocols.
-
Evacuate and Alert: Alert personnel in the immediate area.[9]
-
Ensure Proper PPE: Wear all necessary PPE, including respiratory protection, before cleaning the spill.[9][11]
-
Containment: Cover the spill with an absorbent material like granulated clay to prevent it from spreading.[6]
-
Cleanup: Carefully sweep or vacuum the spilled material, avoiding dust creation.[1][7][11] Use a vacuum with a HEPA filter if available.[3]
-
Collection: Place all cleanup materials into a sealed, properly labeled hazardous waste container.[6][9]
-
Decontamination: Wash the spill site thoroughly once the material has been removed.[7][11]
Step 3: Storage and Disposal
Store waste containers in a designated, secure area away from incompatible materials until they are collected for disposal.[6]
-
Professional Disposal: The primary and recommended method for final disposal is to engage a licensed professional waste disposal company.[1][3][12] This ensures that the waste is managed and treated in compliance with all regulatory requirements.[12]
-
Alternative Methods (Expert Use Only): In some cases, disposal may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This method should only be performed by trained professionals at a licensed facility.
Data Presentation: Disposal Parameters
While specific quantitative operational limits for this compound disposal are scarce, regulations provide clear metrics for determining when a container that held hazardous material is considered "empty" and can be managed differently.
| Parameter | Regulation/Guideline | Value | Source(s) |
| Residual Solid Waste in "Empty" Container | Federal regulations for hazardous waste containers | ≤ 2.5 cm (1 inch) of residue remaining | [10] |
| Residual Waste by Weight in "Empty" Container | Federal regulations for containers < 110 gallons | ≤ 3% of the total container capacity by weight | [10] |
| Rinsing for Acutely Hazardous Waste Containers | Federal regulations for "empty" containers | Container must be triple-rinsed or cleaned by an equivalent method. | [10] |
Note: The rinsate from cleaning acutely hazardous waste containers must be collected and disposed of as hazardous waste.[10]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste in a laboratory setting.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. ecacs.ca [ecacs.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. southernbiological.com [southernbiological.com]
- 7. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. ccis.chemoventory.com [ccis.chemoventory.com]
- 9. benchchem.com [benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lewisu.edu [lewisu.edu]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Pancreatin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Pancreatin, offering procedural, step-by-step guidance to address specific operational questions.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a mixture of enzymes that can cause skin and eye irritation.[1][2] It is also a respiratory sensitizer, meaning inhalation of dust may lead to allergy or asthma-like symptoms.[1][2] Therefore, adherence to proper PPE protocols is critical.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant coveralls. | Prevents skin contact and irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is likely or ventilation is inadequate, a NIOSH-approved air-purifying respirator with a particulate filter (N100, P100, or P3) is necessary.[3] | Minimizes the risk of respiratory sensitization.[1][2] |
Below is a workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Safe Handling and Storage Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[2][4]
-
Avoid Dust Formation: Take care to avoid generating dust when transferring or weighing the powder.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Remove and wash contaminated clothing before reuse.[4]
Storage:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Refrigeration: For optimal stability, refrigeration is often recommended.[6]
Emergency Procedures
Spill Cleanup: In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.[5]
-
Containment: Carefully sweep up the spilled solid material, avoiding dust generation.[5][7] Do not use compressed air for cleaning.
-
Collection: Place the swept-up material into a sealed, labeled container for disposal.[5][7]
-
Decontamination: Wash the spill site with soap and water once the material has been collected.[5][6]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
The disposal of this compound and contaminated waste must be conducted in accordance with all applicable federal, state, and local regulations.[3][4][6]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container. Dispose of as chemical waste through a licensed professional waste disposal service.[3] |
| Contaminated Labware and PPE (gloves, weighing paper, etc.) | Collect in a dedicated, labeled hazardous waste container.[8] Dispose of according to your institution's hazardous waste protocols. |
| Empty Containers | Dispose of empty containers as unused product, unless thoroughly decontaminated.[3] |
Do not dispose of this compound down the drain or in the regular trash unless specifically permitted by your local regulations and institutional policies.[3][8]
References
- 1. fishersci.be [fishersci.be]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ecacs.ca [ecacs.ca]
- 4. southernbiological.com [southernbiological.com]
- 5. lewisu.edu [lewisu.edu]
- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. benchchem.com [benchchem.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
